molecular formula C3H5N3O2S2 B178115 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine CAS No. 36033-66-6

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Katalognummer: B178115
CAS-Nummer: 36033-66-6
Molekulargewicht: 179.2 g/mol
InChI-Schlüssel: GXPKJOYKJDOUKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C3H5N3O2S2 and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-methylsulfonyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-6-5-2(4)9-3/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPKJOYKJDOUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586088
Record name 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36033-66-6
Record name 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] This five-membered heterocycle, containing sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, allowing it to interact with biological targets involved in nucleic acid replication.[2] Its derivatives have demonstrated a vast spectrum of pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . The incorporation of a methylsulfonyl (-SO₂CH₃) group, a key pharmacophore found in many sulfonamide drugs, is anticipated to confer unique biological activities, particularly in areas like carbonic anhydrase inhibition and oncology.[6][7] This document provides a comprehensive, field-proven methodology for its synthesis and a rigorous, self-validating workflow for its structural and purity characterization, designed for researchers and professionals in drug discovery and development.

Part 1: Multi-Step Synthesis Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence starting from the commercially available 5-amino-1,3,4-thiadiazole-2-thiol. This pathway involves S-methylation followed by a controlled oxidation of the sulfide to the desired sulfone. This approach is chosen for its high-yielding steps and the use of standard laboratory reagents and techniques.

Logical Synthesis Workflow

Synthesis_Workflow Start 5-Amino-1,3,4-thiadiazole-2-thiol (Starting Material) Step1 Step 1: S-Methylation Reagents: CH₃I, Base (e.g., K₂CO₃) Solvent: Acetone or DMF Start->Step1 Formation of Thiolate Intermediate 5-(Methylthio)-1,3,4-thiadiazol-2-amine (Intermediate) Step1->Intermediate Nucleophilic Substitution (SN2) Step2 Step 2: Oxidation Reagent: m-CPBA or Oxone® Solvent: DCM or MeOH/H₂O Intermediate->Step2 Controlled Oxidation Product This compound (Final Product) Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: A multi-step workflow for the synthesis of the target compound.

Experimental Protocol: Step 1 - S-Methylation

Objective: To synthesize 5-(methylthio)-1,3,4-thiadiazol-2-amine from 5-amino-1,3,4-thiadiazole-2-thiol.

Causality: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A base is required to deprotonate the acidic thiol group (-SH), forming a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group. Acetone is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.

Protocol:

  • To a stirred solution of 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate salt.

  • Add methyl iodide (1.1 eq) dropwise to the suspension. Caution: Methyl iodide is a toxic and volatile reagent; handle it in a fume hood.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should appear at a higher Rf than the starting material.

  • Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KI).

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol/water to afford pure 5-(methylthio)-1,3,4-thiadiazol-2-amine as a crystalline solid.[8]

Experimental Protocol: Step 2 - Oxidation

Objective: To oxidize the intermediate sulfide to the target sulfone.

Causality: This step involves the oxidation of the electron-rich sulfur atom of the methylthio group. A meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for this transformation. Two equivalents of the oxidant are necessary to convert the sulfide first to a sulfoxide and then to the final sulfone. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup. The reaction is typically run at a low temperature initially to control the exothermic nature of the oxidation.

Protocol:

  • Dissolve the 5-(methylthio)-1,3,4-thiadiazol-2-amine (1.0 eq) in dichloromethane (DCM, 20 mL/g) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solution under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like isopropanol to yield the final product, this compound.

Part 2: Comprehensive Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the structural integrity and purity of the synthesized compound. This multi-technique approach provides orthogonal data, ensuring a self-validating system for quality assurance before its use in further research.

Analytical Characterization Workflow

Characterization_Workflow Product Purified Product Identity Structural Identity Product->Identity Purity Purity Assessment Product->Purity FTIR FT-IR Spectroscopy (Functional Groups) Identity->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Identity->NMR MS Mass Spectrometry (Molecular Weight) Identity->MS HPLC HPLC (Quantitative Purity) Purity->HPLC

Caption: A workflow for the analytical characterization of the final product.

Data Summary and Interpretation

The following tables summarize the expected analytical data for this compound.

Table 1: Spectroscopic Data for Structural Elucidation

TechniqueExpected ResultRationale / Interpretation
FT-IR ~3300-3100 cm⁻¹ (N-H stretch) ~1620 cm⁻¹ (C=N stretch) ~1300 & 1150 cm⁻¹ (S=O asymm/symm stretch) ~700 cm⁻¹ (C-S stretch)Confirms the presence of the primary amine, the thiadiazole ring, the sulfone group, and the carbon-sulfur bond, respectively.[9][10]
¹H NMR δ ~7.5 ppm (s, 2H, -NH₂) δ ~3.4 ppm (s, 3H, -SO₂CH₃)The amine protons are typically broad and exchangeable with D₂O. The methyl protons adjacent to the electron-withdrawing sulfonyl group are deshielded.
¹³C NMR δ ~170 ppm (C2-NH₂) δ ~155 ppm (C5-SO₂) δ ~45 ppm (-SO₂CH₃)Shows two distinct, deshielded carbons for the heterocyclic ring and an upfield signal for the methyl carbon.[9]
Mass Spec. m/z = 180.2 [M+H]⁺The mass corresponding to the protonated molecule confirms the molecular formula C₃H₅N₃O₂S₂ (MW: 179.22).[11][12]
Protocol: Purity Determination by HPLC

Trustworthiness: HPLC provides quantitative data on the purity of the compound, which is critical for dose-response studies in biological assays. A purity level of >95% is typically required for drug development research.

Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard column for retaining moderately polar organic molecules.
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)A gradient elution (e.g., 5% to 95% B over 15 min) is effective for separating impurities with different polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for good separation efficiency.
Detection UV at 254 nmThe aromatic thiadiazole ring is expected to have strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Part 3: Applications in Drug Development

The structural motifs within this compound suggest several promising avenues for therapeutic research:

  • Anticancer Activity: Many 1,3,4-thiadiazole and sulfonamide derivatives exhibit potent anticancer properties by interfering with various cellular pathways.[2][4][13] This compound is a prime candidate for screening against various cancer cell lines.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is the classic pharmacophore for inhibiting carbonic anhydrase (CA) enzymes, which are validated targets for diuretics, anti-glaucoma agents, and even some anticancer therapies.[6][7][14]

  • Antimicrobial Agents: The thiadiazole nucleus is present in numerous compounds with broad-spectrum antibacterial and antifungal activity.[5][15]

Conclusion

This guide has detailed a logical and reproducible synthetic pathway for this compound, a compound of significant interest for drug discovery. The causality behind each experimental choice has been elucidated to empower researchers with a deep understanding of the process. Furthermore, the comprehensive characterization workflow, combining multiple spectroscopic and chromatographic techniques, establishes a self-validating system to ensure the production of high-purity material. By following these protocols, scientists and drug development professionals can reliably synthesize and validate this promising molecule for exploration in various therapeutic areas.

References

  • Current Chemistry Letters. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. [Link]

  • PubMed. (n.d.). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

  • PubMed. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [Link]

  • PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. [Link]

  • Mangalmay Journal of Management & Technology. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]

  • MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]

  • MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. [Link]

  • ResearchGate. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. [Link]

  • ResearchGate. (2012). Biological Activities of Thiadiazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [Link]

  • SciSpace. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. [Link]

  • National Institutes of Health. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. [Link]

  • Preprints.org. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

  • International Union of Crystallography. (n.d.). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

  • MDPI. (n.d.). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • National Institutes of Health. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

  • Systematic Reviews in Pharmacy. (2018). 4-Thiadiazole: The Biological Activities. [Link]

  • SpectraBase. (n.d.). 5-[(4-METHYLPHENYL)-METHANESULFONYLMETHYL]-[7][9][16]-THIADIAZOLE-2-THIOL. [Link]

  • MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

  • PubMed. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. [Link]

  • National Institutes of Health. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

  • SID. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

  • NIST WebBook. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. [Link]

  • Pensoft. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

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Sources

An In-depth Technical Guide to 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and diuretic effects.[1][2] The introduction of a methylsulfonyl group at the 5-position and an amino group at the 2-position imparts specific electronic and steric properties that are crucial for its biological interactions. This document outlines a proposed synthetic pathway, predicted physicochemical properties, detailed spectroscopic analysis, reactivity profile, and potential therapeutic applications, drawing upon established principles and data from closely related analogues.

Introduction: The Scientific Rationale

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered considerable attention in pharmaceutical research. Its derivatives are known to act as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics.[1][3][4][5] The core structure's bioisosteric relationship with other key biological motifs and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile.

This compound incorporates two key functional groups that are expected to modulate its biological activity. The 2-amino group is a common feature in many biologically active thiadiazoles and serves as a crucial site for hydrogen bonding interactions with biological targets.[6] Furthermore, this primary amine provides a reactive handle for the synthesis of a diverse library of derivatives. The methylsulfonyl group at the 5-position is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the thiadiazole ring and enhance the compound's polarity and potential for hydrogen bonding. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this promising molecule.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 5-amino-1,3,4-thiadiazole-2-thiol.

Synthesis_Pathway cluster_0 Step 1: S-Methylation cluster_1 Step 2: Oxidation start 5-amino-1,3,4-thiadiazole-2-thiol intermediate 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine start->intermediate reagent1 Methyl Iodide (CH3I) / Base (e.g., K2CO3) product This compound intermediate->product reagent2 Oxidizing Agent (e.g., m-CPBA, Oxone®)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine

  • Reaction Setup: To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • S-Methylation: While stirring the suspension, add methyl iodide (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (1 equivalent) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidation: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (potassium peroxymonosulfate) (2.2 equivalents), portion-wise. The use of slightly more than two equivalents of the oxidizing agent is to ensure complete conversion of the thioether to the sulfone.

  • Reaction Monitoring: The progress of the oxidation can be followed by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

  • Work-up and Isolation: After the reaction is complete, the mixture is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy any excess peroxide. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 36033-66-6[7]
Molecular Formula C₃H₅N₃O₂S₂[7]
Molecular Weight 179.22 g/mol [7]
Appearance Predicted to be a white to off-white solidInferred from related compounds
Melting Point Not experimentally determined; expected to be relatively high due to polarity and potential for hydrogen bonding.N/A
Solubility Predicted to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF.Inferred from structure
pKa The amino group is expected to be basic, while the N-H protons on the thiadiazole ring may exhibit weak acidity.Inferred from structure

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not available, the expected spectroscopic data can be reliably predicted based on the analysis of closely related structures.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two key signals:

  • A singlet for the methyl protons (SO₂-CH ₃) in the region of δ 3.0-3.5 ppm. The downfield shift is due to the strong deshielding effect of the sulfonyl group.

  • A broad singlet for the amine protons (NH ₂) in the region of δ 7.0-7.5 ppm. The chemical shift of this peak can be variable and concentration-dependent, and it will be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum is expected to display three signals:

  • A signal for the methyl carbon (SO₂-C H₃) around δ 40-45 ppm.

  • A signal for the thiadiazole carbon attached to the amino group (C -NH₂) in the region of δ 165-170 ppm.

  • A signal for the thiadiazole carbon attached to the sulfonyl group (C -SO₂) in the region of δ 155-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are predicted as follows:

Wavenumber (cm⁻¹)Vibration ModeIntensity
3400-3200N-H stretching (amine)Medium to Strong, often two bands
1640-1600N-H bending (amine)Medium
1580-1540C=N stretching (thiadiazole ring)Medium to Strong
1350-1300Asymmetric SO₂ stretchingStrong
1180-1140Symmetric SO₂ stretchingStrong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 179 would be expected. Key fragmentation patterns would likely involve the loss of the methyl group (SO₂CH₃), the entire methylsulfonyl group (SO₂CH₃), and cleavage of the thiadiazole ring.

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by the nucleophilic character of the 2-amino group. This functional group provides a convenient handle for a variety of chemical modifications to explore structure-activity relationships (SAR).

Reactivity cluster_0 Reactions at the 2-Amino Group start This compound product1 Amide Derivatives start->product1 product2 Urea / Thiourea Derivatives start->product2 product3 Schiff Base (Imine) Derivatives start->product3 reagent1 Acyl Halides / Anhydrides reagent2 Isocyanates / Isothiocyanates reagent3 Aldehydes / Ketones

Caption: Key reactions involving the 2-amino group of the title compound.

  • Acylation: The amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide derivatives.

  • Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates will yield urea or thiourea derivatives, respectively. These modifications are often employed in drug design to introduce additional hydrogen bonding donors and acceptors.

  • Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions will lead to the formation of Schiff bases (imines). These can be further reduced to secondary amines if desired.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a compelling candidate for investigation in several therapeutic areas.

Carbonic Anhydrase Inhibition

Many sulfonamide-containing heterocyclic compounds are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The structurally related drug acetazolamide is a classic example.[12] The presence of the sulfonamide-like methylsulfonyl group suggests that this compound could be investigated for its potential as a CA inhibitor for conditions such as glaucoma, edema, or certain types of cancer.[3][4]

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a common scaffold in the design of novel anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or other key cellular processes. The specific substitution pattern of this compound warrants its evaluation in various cancer cell lines.

Antimicrobial Properties

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[6][13] The combination of the thiadiazole ring and the polar sulfonyl group may lead to compounds with interesting antimicrobial profiles.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its probable synthesis, predicted physicochemical and spectroscopic properties, and potential biological applications based on the extensive knowledge of the 1,3,4-thiadiazole scaffold. Further experimental validation of these properties will be invaluable to the scientific community and will undoubtedly pave the way for new discoveries based on this promising molecular framework.

References

  • Soudani, S., et al. (2014). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

  • Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]

  • Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress, 12, 1545-1566. Available at: [Link]

  • Majeed, I. Y., Mustafa, I. F., & Mahmoud, M. J. (2013). Synthesis and Characterization Of Some 1,3,4 -Thiadiazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 26(2), 220-229. Available at: [Link]

  • Gökçe, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. Available at: [Link]

  • Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research, 23(5), 2286-2301. Available at: [Link]

  • Köysal, Y., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1279. Available at: [Link]

  • Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. Available at: [Link]

  • Shaymaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]

  • Al-Obaidi, A. S. M. (2020). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 12(1), 304-311. Available at: [Link]

  • Belskaya, N. P., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5208. Available at: [Link]

  • Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 66(2), 65-73. Available at: [Link]

  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. Available at: [Link]

  • Khan, I., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 19(11), 18596-18615. Available at: [Link]

  • Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2403. Available at: [Link]

  • Kang, S. K., Cho, N. S., & Jang, S. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1241. Available at: [Link]

  • Ivanova, Y. B., et al. (2018). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 23(10), 2477. Available at: [Link]

  • Ali, A. A., & Hussein, F. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13B), 1-8. Available at: [Link]

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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine (CAS 36033-66-6). Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering predictive insights into the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound. The methodologies described herein represent standard protocols for the acquisition of such data, providing a valuable reference for future experimental work.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, which is a common scaffold in medicinal chemistry. The molecule is further functionalized with an amino group and a methylsulfonyl group, both of which are expected to significantly influence its chemical and spectroscopic properties. The molecular formula is C₃H₅N₃O₂S₂, with a molecular weight of 179.22 g/mol .[1][2][3] The structural features suggest its potential as a pharmacophore, making its characterization a matter of scientific interest.

This guide will proceed with a predictive analysis of its spectroscopic data, providing a baseline for identification and further research.

Caption: Molecular Structure of this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.

Experimental Protocol (Hypothetical)
  • Sample Preparation: A small amount of the solid sample (1-2 mg) would be finely ground with potassium bromide (KBr, ~200 mg) in a mortar and pestle.

  • Pellet Formation: The mixture would be compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet would be placed in the sample holder of an FTIR spectrometer, and the spectrum would be recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet would be taken for baseline correction.[4]

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3400-3200N-H stretching (asymmetric & symmetric)Amino (-NH₂)Medium-Strong
1640-1600N-H bending (scissoring)Amino (-NH₂)Medium
1580-1490C=N stretching1,3,4-Thiadiazole ringMedium
1350-1300S=O stretching (asymmetric)Sulfonyl (-SO₂)Strong
1160-1120S=O stretching (symmetric)Sulfonyl (-SO₂)Strong
~1050C-N stretchingAromatic AmineMedium
~700-600C-S stretchingThiadiazole & SulfonylMedium-Weak

The presence of the primary amine would be indicated by a pair of medium to strong absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration is expected around 1620 cm⁻¹. The 1,3,4-thiadiazole ring would likely show a characteristic C=N stretching vibration in the 1580-1490 cm⁻¹ range. The most intense and readily identifiable peaks are predicted to be from the methylsulfonyl group, with strong absorptions for the asymmetric and symmetric S=O stretching vibrations appearing around 1325 cm⁻¹ and 1140 cm⁻¹, respectively.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is a good solvent for many heterocyclic compounds and allows for the observation of exchangeable protons.

  • Data Acquisition: The sample would be transferred to a 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz (or higher) spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).[5]

Predicted ¹H NMR Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 8.5Broad Singlet2H-NH₂The amino protons are expected to be deshielded and may appear as a broad signal due to quadrupole broadening and exchange with any residual water in the solvent. The chemical shift can be highly variable.
~3.4 - 3.6Singlet3H-SO₂CH₃The methyl protons are adjacent to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift compared to a typical methyl group. No adjacent protons result in a singlet.

We predict two distinct signals in the ¹H NMR spectrum. The protons of the amino group are expected to appear as a broad singlet in the downfield region (δ 7.5-8.5 ppm), with an integral value of 2H. The protons of the methyl group attached to the sulfonyl group are predicted to be a sharp singlet at approximately δ 3.5 ppm, integrating to 3H. The significant downfield shift of the methyl group is due to the strong deshielding effect of the adjacent sulfonyl group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol (Hypothetical)
  • Sample Preparation: A more concentrated sample (20-50 mg) would be prepared in a suitable deuterated solvent (e.g., DMSO-d₆) as for ¹H NMR.

  • Data Acquisition: The ¹³C NMR spectrum would be acquired on a 100 MHz (or higher) spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.[6]

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~165-175C2 (-C-NH₂)The carbon atom of the thiadiazole ring bonded to the amino group is expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atoms and the amine.
~155-165C5 (-C-SO₂)The carbon atom of the thiadiazole ring bonded to the sulfonyl group is also expected to be in the downfield region, influenced by the electron-withdrawing nature of the sulfonyl group and the ring heteroatoms.
~40-45-SO₂CH₃The methyl carbon, being attached to the electron-withdrawing sulfonyl group, will be shifted downfield from a typical alkane carbon.

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule. The two carbons of the 1,3,4-thiadiazole ring are expected to resonate at low field (δ 155-175 ppm) due to their sp² hybridization and proximity to multiple heteroatoms. The carbon attached to the amino group is likely to be the most downfield of the two. The methyl carbon of the sulfonyl group is predicted to appear in the δ 40-45 ppm range.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (Hypothetical)
  • Ionization: Electron Ionization (EI) would be a suitable method for this molecule. The sample would be introduced into the mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV).

  • Analysis: The resulting ions would be separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion (M⁺): The molecular ion peak is predicted at m/z = 179, corresponding to the molecular weight of the compound (C₃H₅N₃O₂S₂). The presence of two sulfur atoms would give rise to characteristic isotopic peaks at M+1 and M+2.

  • Major Fragmentation Pathways:

    • Loss of the methyl group from the sulfonyl moiety: [M - CH₃]⁺ at m/z = 164.

    • Loss of the entire methylsulfonyl group: [M - SO₂CH₃]⁺ at m/z = 100.

    • Cleavage of the thiadiazole ring can lead to various smaller fragments.

Fragmentation M [M]⁺˙ m/z = 179 M_minus_CH3 [M-CH₃]⁺ m/z = 164 M->M_minus_CH3 - •CH₃ M_minus_SO2CH3 [M-SO₂CH₃]⁺ m/z = 100 M->M_minus_SO2CH3 - •SO₂CH₃

Caption: Predicted Major Fragmentation Pathways for this compound in EI-MS.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided data tables, interpretations, and hypothetical experimental protocols are based on fundamental principles of chemical spectroscopy and analysis of related molecular structures. It is our hope that this document will serve as a valuable resource for the scientific community, aiding in the future experimental characterization and application of this compound. The authors welcome the future publication of experimental data to validate and refine these predictions.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136365, 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem. Accessed January 15, 2026. (While not the target compound, provides context on thiadiazole chemistry).
  • Kang, S. K., Cho, N. S., & Jang, S. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1241.
  • ChemSigma. 1,3,4-Thiadiazol-2-amine, 5-(methylsulfonyl)-. chemsigma.com. Accessed January 15, 2026. URL: [Link]

  • Thoreauchem. 5-methanesulfonyl-1,3,4-thiadiazol-2-amine. thoreauchem.com. Accessed January 15, 2026. URL: [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. E-Journal of Chemistry, 8(2), 735-742.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation. chem.libretexts.org. Accessed January 15, 2026. URL: [Link]

  • LibreTexts Chemistry. The Basics of Infrared Spectroscopy. chem.libretexts.org. Accessed January 15, 2026. URL: [Link]

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"crystal structure of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Chemistry of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine and its Analogs

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, this guide leverages high-resolution crystallographic data from closely related 5-substituted-2-amino-1,3,4-thiadiazole analogs to predict its molecular geometry, intermolecular interactions, and crystal packing. We delve into the synthetic methodologies, the influence of substituent groups on solid-state architecture, and the potential implications for drug design and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole framework is particularly noteworthy due to its versatile synthetic accessibility and its ability to participate in various non-covalent interactions, which are crucial for molecular recognition at biological targets.

The subject of this guide, this compound (Chemical Formula: C₃H₅N₃O₂S₂), represents a key example of this class.[3] The potent electron-withdrawing nature of the methylsulfonyl group at the 5-position is expected to significantly influence the electronic properties and intermolecular bonding capabilities of the molecule, making its structural analysis a subject of considerable interest.

Predicted Molecular Structure and Conformation

While the definitive crystal structure of this compound has not been reported in the Cambridge Structural Database, we can infer its likely molecular geometry and conformational preferences from high-quality crystallographic data of analogous compounds.

The Planar 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is an aromatic heterocycle and is consistently observed to be planar in the crystal structures of its derivatives.[4][5] This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons within the ring. We can confidently predict that the thiadiazole ring in the title compound will also be planar.

The Aminosulfonyl Substituent

The exocyclic amine group is expected to be nearly co-planar with the thiadiazole ring, facilitating resonance delocalization of the nitrogen lone pair into the ring system. This is a common feature observed in related structures, such as in 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.[4] The methylsulfonyl group will adopt a tetrahedral geometry around the sulfur atom. The orientation of this group relative to the thiadiazole ring will be a key determinant of the overall molecular conformation and crystal packing.

Visualizing the Predicted Molecular Structure

Below is a conceptual representation of the molecular structure of this compound, highlighting the key functional groups.

Caption: Predicted molecular structure of this compound.

Supramolecular Assembly: The Role of Intermolecular Interactions

The solid-state architecture of 2-amino-1,3,4-thiadiazole derivatives is dominated by a network of hydrogen bonds and, in many cases, π-π stacking interactions.

Hydrogen Bonding Networks

The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. Based on analogous structures, we can anticipate the formation of robust hydrogen bonding networks. For instance, in the crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate, extensive N—H⋯O and N—H⋯Cl hydrogen bonds are observed.[6] Similarly, 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine features intermolecular N—H⋯N hydrogen bonds that link the molecules into tapes.[7][8]

For this compound, we predict the formation of centrosymmetric dimers or one-dimensional chains via N—H···N hydrogen bonds between the amine group of one molecule and a ring nitrogen of a neighboring molecule. Additionally, the sulfonyl oxygens are likely to participate in N—H···O hydrogen bonds, further stabilizing the crystal lattice.

π-π Stacking Interactions

While the electron-withdrawing sulfonyl group will reduce the electron density of the thiadiazole ring, π-π stacking interactions between adjacent rings may still occur, albeit likely weaker than in derivatives with electron-donating substituents. In related structures, centroid-centroid distances for such interactions are typically in the range of 3.4 to 3.7 Å.[4][6]

Visualizing the Predicted Crystal Packing

The following diagram illustrates a plausible hydrogen-bonding motif leading to a dimeric structure.

Caption: Predicted centrosymmetric dimer formation via N-H···N hydrogen bonds.

Experimental Methodologies for Structural Elucidation

The determination of the crystal structure of this compound would follow a well-established experimental workflow.

Synthesis and Crystallization

The synthesis of 2-amino-1,3,4-thiadiazoles is typically achieved through the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.[9][10][11] For the title compound, the reaction would likely involve thiosemicarbazide and methylsulfonylacetic acid or a related precursor.

A plausible synthetic protocol is outlined below:

  • Reaction Setup: A mixture of thiosemicarbazide and methylsulfonylacetic acid in a suitable solvent (e.g., ethanol) is treated with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.[10][11]

  • Reaction Conditions: The mixture is heated under reflux for several hours to drive the cyclization and dehydration.

  • Workup and Purification: The reaction mixture is cooled and neutralized. The resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol, DMF/water) to yield the pure product.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound, or by vapor diffusion techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Solution Workflow:

  • A suitable single crystal is mounted on a goniometer of a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4][5][6][8]

  • The diffraction pattern is collected as a series of frames as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares on F².[10]

Table 1: Typical Crystallographic Data for 2-Amino-1,3,4-Thiadiazole Derivatives

ParameterExample Value (from related structures)
Crystal SystemMonoclinic
Space GroupP2₁/c or C2/c
a (Å)11 - 16
b (Å)6 - 9
c (Å)11 - 30
β (°)90 - 110
V (ų)800 - 3100
Z4 or 8
R-factor0.03 - 0.06

Data compiled from references[4][5][6][8].

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_geometry Molecular Geometry refinement->molecular_geometry intermolecular_interactions Intermolecular Interactions molecular_geometry->intermolecular_interactions crystal_packing Crystal Packing intermolecular_interactions->crystal_packing

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole heterocycle is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the nuanced biological activities of a specific, highly promising scaffold: 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine and its derivatives. The strategic incorporation of a potent electron-withdrawing methylsulfonyl group at the C5 position and a primary amine at the C2 position creates a unique electronic and structural landscape, predisposing these molecules to a spectrum of therapeutic interactions. This document provides an in-depth exploration of their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, and their potent inhibitory action against carbonic anhydrase. We will dissect the mechanistic underpinnings of these activities, supported by quantitative data and detailed experimental protocols, to empower researchers in the rational design of next-generation therapeutics based on this privileged scaffold.

Introduction: The Strategic Design of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which allows its derivatives to interfere with crucial biological processes like DNA synthesis. The mesoionic character of this five-membered ring facilitates passage across cellular membranes, enhancing bioavailability. Our focus, the this compound core, is not a random amalgamation of functional groups but a deliberate design choice aimed at maximizing biological efficacy.

  • The 2-Amino Group: This functional group serves as a critical handle for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and target engagement. It also acts as a key hydrogen bond donor, crucial for interacting with biological targets.

  • The 5-Methylsulfonyl Group: The SO₂CH₃ moiety is a powerful electron-withdrawing group and a bioisostere for sulfonamides. This group significantly influences the electronic distribution of the thiadiazole ring, enhancing its interaction with enzymatic targets. Its presence is particularly significant for carbonic anhydrase inhibition.

This guide will systematically unpack the multifaceted biological potential of this scaffold, providing both a high-level strategic overview and granular, actionable experimental details.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the construction of the core 2-amino-1,3,4-thiadiazole ring.

General Synthetic Workflow

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Cyclization Amino_Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole Cyclization->Amino_Thiadiazole Methylthio_Intermediate 5-(Methylthio)-1,3,4-thiadiazol-2-amine Amino_Thiadiazole->Methylthio_Intermediate Introduction of methylthio group Oxidation Oxidation Methylsulfonyl_Thiadiazole This compound Oxidation->Methylsulfonyl_Thiadiazole Methylthio_Intermediate->Oxidation Derivatization Derivatization (at 2-amino group) Methylsulfonyl_Thiadiazole->Derivatization Final_Derivatives Final Derivatives Derivatization->Final_Derivatives

Caption: General synthetic route to this compound derivatives.

Exemplary Synthetic Protocol

A common approach involves the cyclization of a carboxylic acid with thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole ring. Subsequent introduction of a methylthio group at the 5-position, followed by oxidation, yields the desired methylsulfonyl scaffold. The 2-amino group can then be further functionalized.

Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

  • A mixture of the appropriate carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is heated under reflux in a suitable solvent (e.g., ethanol).

  • A dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is filtered, washed with water, and recrystallized to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

Step 2: Introduction of the Methylthio and Methylsulfonyl Groups

  • The 2-amino-5-halo-1,3,4-thiadiazole intermediate is reacted with sodium thiomethoxide to introduce the methylthio group.

  • The resulting 5-(methylthio)-1,3,4-thiadiazol-2-amine is then oxidized using an oxidizing agent like hydrogen peroxide in acetic acid or potassium permanganate to yield the this compound core.

Step 3: Derivatization at the 2-Amino Position

  • The 2-amino group can be acylated using various acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine).

  • Alternatively, it can be converted into a Schiff base by reacting with different aldehydes.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the 1,3,4-thiadiazole scaffold have consistently demonstrated significant anticancer potential. The this compound framework is poised to exhibit enhanced activity due to the electronic properties of the methylsulfonyl group.

Mechanisms of Anticancer Action

These derivatives can exert their anticancer effects through various mechanisms:

  • Inhibition of Key Enzymes: They can target enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrases (discussed in detail later), kinases (e.g., Abl kinase), and topoisomerase II.

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing.

Anticancer Signaling Pathway

Anticancer_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Thiadiazole This compound Derivative Kinases Kinases (e.g., Abl) Thiadiazole->Kinases Topoisomerase Topoisomerase II Thiadiazole->Topoisomerase CarbonicAnhydrase Carbonic Anhydrase IX Thiadiazole->CarbonicAnhydrase Apoptosis Induction of Apoptosis (Caspase Activation) Kinases->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Kinases->CellCycleArrest Proliferation Inhibition of Proliferation Kinases->Proliferation Topoisomerase->Apoptosis Topoisomerase->CellCycleArrest Topoisomerase->Proliferation CarbonicAnhydrase->Apoptosis CarbonicAnhydrase->CellCycleArrest CarbonicAnhydrase->Proliferation CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath Proliferation->CancerCellDeath

Caption: Plausible mechanisms of anticancer action for the thiadiazole derivatives.

Quantitative Anticancer Data

While specific data for 5-(methylsulfonyl) derivatives is emerging, related compounds show significant promise. For instance, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine demonstrated potent anti-proliferative effects.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)2.44
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6
2-(2-Trluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)53.4
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Threats

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. The incorporation of a methylsulfonyl group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.

Mechanism of Antimicrobial Action

The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. The specific mechanism can vary depending on the substituents on the thiadiazole ring.

Antimicrobial Evaluation Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory properties. This activity is often linked to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated by their ability to inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. Molecular docking studies on similar compounds have shown favorable interactions within the active sites of COX enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups (receiving different doses of the thiadiazole derivatives).

  • Compound Administration:

An In-Depth Technical Guide to the Mechanism of Action of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Promising Heterocyclic Scaffold

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. This guide focuses on a specific derivative, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine , a compound of significant interest due to its structural features that suggest a potent and specific mechanism of action. As researchers and drug development professionals, understanding the intricate molecular interactions and cellular consequences of this compound is paramount to harnessing its therapeutic potential. This document provides a comprehensive exploration of the proposed primary mechanism of action—carbonic anhydrase inhibition—supported by a robust framework of scientific literature and detailed experimental protocols for its validation.

The Structural Rationale: A Tale of Two Moieties

The therapeutic promise of this compound lies in the synergy of its two key structural components: the 1,3,4-thiadiazole ring and the methylsulfonyl group.

  • The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows thiadiazole derivatives to interfere with various biological processes.[1] The mesoionic character of the thiadiazole ring enhances its ability to cross cellular membranes and interact with biological targets, contributing to favorable pharmacokinetic properties.[1][2]

  • The Methylsulfonyl Group (-SO₂CH₃): This functional group is a bioisostere of the sulfonamide (-SO₂NH₂) moiety, a well-established pharmacophore known for its potent inhibition of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). The strong electron-withdrawing nature of the sulfonyl group is critical for its interaction with the zinc ion in the active site of these enzymes.

The combination of these two moieties creates a molecule predisposed to target and inhibit carbonic anhydrases, an enzyme family increasingly implicated in cancer progression.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The central hypothesis for the mechanism of action of this compound is its function as a potent inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.

The Role of Carbonic Anhydrases in Oncology

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This seemingly simple reaction is fundamental to maintaining pH homeostasis. In the context of cancer, certain CA isoforms are highly overexpressed, creating a microenvironment conducive to tumor growth, proliferation, and metastasis.[4][5]

  • Tumor Hypoxia and Acidosis: Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[6] In response, cancer cells switch to anaerobic glycolysis for energy, producing an excess of lactic acid and protons, which acidifies the tumor microenvironment.[5]

  • CA IX and CA XII as Key Regulators: The transmembrane enzymes CA IX and CA XII are strongly induced by hypoxia.[6][7] With their catalytic domains facing the extracellular space, they efficiently convert CO₂ to bicarbonate and protons, further contributing to extracellular acidosis.[6] This acidic extracellular environment promotes tumor invasion and metastasis while the intracellular pH is maintained at a level that allows for cell survival and proliferation.[4][8]

By inhibiting these tumor-associated CAs, it is possible to disrupt this critical pH-regulating mechanism, leading to intracellular acidification and ultimately, cancer cell death.[9]

The Molecular Mechanism of Inhibition

The inhibitory action of sulfonamides and their bioisosteres against carbonic anhydrases is well-characterized. The primary interaction involves the coordination of the deprotonated sulfonamide/methylsulfonyl nitrogen to the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[2][3][10] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.

Diagram: Proposed Mechanism of Carbonic Anhydrase Inhibition

Caption: Binding of the deprotonated methylsulfonyl group to the active site zinc ion.

Cellular Consequences and Therapeutic Implications

The inhibition of tumor-associated carbonic anhydrases by this compound is predicted to trigger a cascade of events detrimental to cancer cells.

  • Disruption of pH Homeostasis: The primary consequence is the inability of cancer cells to effectively extrude protons, leading to a decrease in extracellular pH and an increase in intracellular pH, ultimately causing intracellular acidosis.

  • Induction of Apoptosis: The resulting acidic intracellular environment can trigger programmed cell death, or apoptosis.

  • Inhibition of Proliferation and Metastasis: By altering the tumor microenvironment, CA inhibition can impede the proliferation of cancer cells and reduce their invasive and metastatic potential.[4]

  • Synergy with Chemotherapy: CA inhibitors can potentiate the effects of conventional chemotherapeutic agents, which are often less effective in the acidic tumor microenvironment.[11][12]

Experimental Validation: A Step-by-Step Guide

To rigorously validate the proposed mechanism of action, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on CA activity.

Principle: The esterase activity of CA is measured by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which absorbs at 405 nm.

Materials:

  • Human carbonic anhydrase (e.g., hCA II or hCA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

  • Add 2 µL of the test compound at various concentrations (in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., Acetazolamide).

  • Add 20 µL of the CA enzyme solution to each well (except for the blank).

  • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes in a kinetic plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition and calculate the IC₅₀ value.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

G start Start prep_plate Prepare 96-well plate with buffer start->prep_plate add_compound Add test compound, vehicle, and positive control prep_plate->add_compound add_enzyme Add Carbonic Anhydrase enzyme add_compound->add_enzyme incubate Incubate for 15 minutes at room temperature add_enzyme->incubate add_substrate Add p-NPA substrate to initiate reaction incubate->add_substrate read_plate Measure absorbance at 405 nm kinetically add_substrate->read_plate analyze Calculate reaction rates and IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[13]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[14]

Cell Cycle Analysis by Flow Cytometry

This method assesses the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).

Protocol:

  • Treat cancer cells with the test compound for a specified time.

  • Harvest the cells and fix them in cold 70% ethanol.[15]

  • Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer.

  • Model the cell cycle distribution to determine the percentage of cells in each phase.[16]

Apoptosis Assay (Annexin V Staining)

This assay detects the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect these apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells.[17]

Protocol:

  • Treat cells with the compound to induce apoptosis.

  • Harvest and wash the cells.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide.[18]

  • Incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Potential Secondary Mechanisms

While carbonic anhydrase inhibition is the most probable primary mechanism, the 1,3,4-thiadiazole scaffold is known to interact with other biological targets. Therefore, it is prudent to consider potential secondary mechanisms:

  • Kinase Inhibition: Various thiadiazole derivatives have been reported to inhibit protein kinases involved in cancer signaling pathways.

  • Tubulin Polymerization Inhibition: Some heterocyclic compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Thiadiazoles may interact with topoisomerase enzymes, leading to DNA damage and cell death.[2]

Further investigation into these possibilities would provide a more complete understanding of the compound's pharmacological profile.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its structural design strongly suggests a mechanism of action centered on the inhibition of tumor-associated carbonic anhydrases, a validated and clinically relevant target. The experimental framework provided in this guide offers a clear path to rigorously test this hypothesis and elucidate the cellular consequences of its activity.

Future research should focus on determining the isoform selectivity of this compound, as specificity for CA IX and CA XII over other isoforms is desirable to minimize off-target effects. In vivo studies in relevant animal models will be crucial to evaluate its therapeutic efficacy and pharmacokinetic properties. The exploration of this and related thiadiazole derivatives holds significant promise for the advancement of targeted cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Institutes of Health.

  • Carbonic Anhydrases: Role in pH Control and Cancer. PMC, National Institutes of Health.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. eLife.

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI.

  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI.

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC, National Institutes of Health.

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research.

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI.

  • Assaying cell cycle status using flow cytometry. PMC, National Institutes of Health.

  • Carbonic anhydrase IX: regulation and role in cancer. PubMed.

  • Carbonic Anhydrase IX as a Target for Designing Novel Anticancer Drugs. Bentham Science.

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Communications Biology.

  • The Annexin V Apoptosis Assay. KUMC.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. PubMed Central.

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC, National Institutes of Health.

  • MTT assay protocol. Abcam.

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications.

  • Cell Viability Assays. NCBI Bookshelf.

  • Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. PubMed.

  • Flow Cytometry Protocol. Sigma-Aldrich.

  • Carbonic Anhydrase Inhibitors: As A Anticancer Agent. Scientific Literature.

  • Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate.

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC, National Institutes of Health.

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health.

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Pharmacological Profile of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its versatile biological activities span a wide therapeutic spectrum, including antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1] This guide focuses on the specific pharmacological profile of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine , a compound of interest due to its structural similarity to known carbonic anhydrase inhibitors and other bioactive thiadiazole derivatives. While direct and extensive pharmacological data for this specific molecule are not abundant in publicly accessible literature, this document will synthesize available information on structurally related compounds to construct a predictive pharmacological profile. This guide will serve as a technical resource for researchers, scientists, and drug development professionals, outlining a strategic approach to its investigation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for anticipating its biological behavior. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₃H₅N₃O₂S₂
Molecular Weight 179.22 g/mol
CAS Number 36033-66-6
Predicted LogP -1.56
Rotatable Bonds 1

The negative LogP value suggests that this compound is likely to be a relatively polar molecule with good aqueous solubility, a characteristic that can be advantageous for bioavailability.

Predicted Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most probable primary mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs). This hypothesis is strongly supported by the well-established role of the 1,3,4-thiadiazole-2-sulfonamide scaffold as a potent inhibitor of this enzyme family.[2][3] The methylsulfonyl group (a sulfone) is structurally related to the sulfonamide group, which is the key zinc-binding group in many CA inhibitors.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3]

Proposed Signaling Pathway and Mechanism of Inhibition

The proposed mechanism of CA inhibition by this compound would involve the coordination of the sulfonyl group's oxygen atoms and/or the nitrogen atoms of the thiadiazole ring to the zinc ion in the active site of the enzyme. This binding would displace the zinc-bound water molecule, thereby preventing the catalytic hydration of carbon dioxide.

CA_Inhibition cluster_Enzyme Carbonic Anhydrase Active Site cluster_Substrate Substrate Binding & Catalysis cluster_Inhibitor Inhibitor Binding Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O CO2 CO₂ H2O->CO2 Nucleophilic attack HCO3 HCO₃⁻ CO2->HCO3 Hydration Inhibitor 5-(methylsulfonyl)- 1,3,4-thiadiazol-2-amine Inhibitor->Zn(II) Coordination Inhibitor->H2O Displaces

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate the predicted primary mechanism of action, a standard in vitro CA inhibition assay should be performed.

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ values) of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human CA isoforms are purified.

    • A stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), is prepared in anhydrous acetonitrile.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, add Tris-HCl buffer (pH 7.4), the CA enzyme solution, and varying concentrations of the test compound (dissolved in DMSO).

    • The plate is incubated at room temperature for 10 minutes to allow for inhibitor binding.

    • The reaction is initiated by adding the 4-NPA substrate.

    • The hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis:

    • The initial reaction rates are calculated.

    • The percentage of inhibition is determined for each inhibitor concentration.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Kᵢ values can be determined using the Cheng-Prusoff equation.

Potential Secondary Pharmacological Activity: Anticancer Effects

The 1,3,4-thiadiazole scaffold is frequently associated with anticancer activity.[1] This activity can be mediated through various mechanisms, including the inhibition of receptor tyrosine kinases, tubulin polymerization, or, as discussed, carbonic anhydrases that are overexpressed in certain tumors (e.g., hCA IX and XII).[3]

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay

An initial assessment of the potential anticancer activity of this compound can be conducted using a standard cytotoxicity assay.

Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture:

    • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured under standard conditions.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound for 48-72 hours.

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Workflow Start Start Cell_Seeding Seed Cancer & Control Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC₅₀ Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Pharmacokinetics and Toxicology: A Predictive Overview

Currently, there is a lack of publicly available data on the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicology of this compound. However, based on its predicted physicochemical properties (polar, low molecular weight), some general assumptions can be made:

  • Absorption: The compound's polarity may lead to moderate oral absorption.

  • Distribution: Due to its hydrophilicity, it may have limited distribution into fatty tissues and may not readily cross the blood-brain barrier.

  • Metabolism: The primary sites of metabolism are likely the liver. Potential metabolic pathways could include N-acetylation of the amino group or oxidation of the methylsulfonyl group.

  • Excretion: The compound and its metabolites are likely to be excreted primarily through the kidneys.

Toxicological evaluation is essential. Initial in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies in animal models would be required to establish a safety profile.

Conclusion and Future Directions

While a comprehensive, experimentally determined pharmacological profile of this compound is not yet available, a strong scientific rationale exists to prioritize its investigation as a carbonic anhydrase inhibitor with potential anticancer activity. The experimental protocols outlined in this guide provide a clear path forward for elucidating its mechanism of action, therapeutic potential, and safety profile. Further research into this and related 1,3,4-thiadiazole derivatives is warranted and could lead to the development of novel therapeutic agents.

References

  • Aday, B., Ulus, R., Tanç, M., Kaya, M., & Supuran, C. T. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]

  • Akocak, S., Aday, B., Tanç, M., & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[2][4][5]triazolo[3,4-b][2][4][6]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. [Link]

  • Ekinci, D., Beydemir, S., & Küfrevioğlu, Ö. İ. (2013). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1055-1060. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1757. [Link]

  • Taslimi, P., Gulçin, İ., & Supuran, C. T. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 10, S3549-S3561. [Link]

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"in vitro studies of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its bioisosteric relationship with pyrimidine has made it a cornerstone in the design of novel therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide focuses on a specific, yet underexplored derivative, This compound . The incorporation of a methylsulfonyl group, a known pharmacophore that can enhance binding affinity and solubility, presents a compelling rationale for its investigation.[2][3] This document provides a comprehensive, technically-grounded framework for the synthesis and in vitro evaluation of this compound, designed for researchers and drug development professionals. The proposed experimental cascades are based on established methodologies and the known biological activities of structurally related thiadiazole and methylsulfonyl-containing molecules.

Rationale and Synthetic Strategy

The Scientific Premise: A Bioactive Scaffold

The 1,3,4-thiadiazole nucleus is a versatile scaffold known to interact with a wide array of biological targets.[4][5] Its derivatives have been reported to exhibit potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[6][7] The strategic placement of an amino group at the 2-position and a methylsulfonyl group at the 5-position of the thiadiazole ring is hypothesized to confer specific biological activities, potentially through targeted enzyme inhibition.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, likely commencing with thiosemicarbazide. While specific literature for this exact molecule is scarce, a general and established synthetic methodology for analogous 2-amino-1,3,4-thiadiazoles provides a robust starting point.[8][9]

Synthetic_Pathway Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (e.g., POCl3 or PPE) Thiosemicarbazide->Cyclization Intermediate1 Methylsulfonylacetic acid Intermediate1->Cyclization Target 5-(methylsulfonyl)-1,3,4- thiadiazol-2-amine Cyclization->Target

Caption: Proposed synthetic route for this compound.

The synthesis would involve the condensation and cyclization of thiosemicarbazide with a methylsulfonyl-containing carboxylic acid or a derivative thereof. Characterization of the final product would be crucial, employing techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[8]

Proposed In Vitro Biological Evaluation

Based on the extensive literature on 1,3,4-thiadiazole derivatives, a tiered approach to in vitro evaluation is recommended. This section outlines key assays to probe the compound's potential as an anticancer agent, enzyme inhibitor, and antimicrobial.

Anticancer Activity: Cytotoxicity Screening

The 1,3,4-thiadiazole scaffold is a common feature in molecules designed as cytotoxic agents.[1] A primary assessment of the anticancer potential of this compound should involve its screening against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, C6 glioma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 2 x 10^4 cells/mL and incubate for 24 hours.[10]

  • Compound Treatment: Prepare stock solutions of the test compound in DMSO. Perform serial dilutions to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with test compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assays

The structural similarity of the test compound to known enzyme inhibitors warrants a focused investigation into its inhibitory potential.

2.2.1. Carbonic Anhydrase Inhibition

Thiazole-methylsulfonyl derivatives have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II.[2][3]

Experimental Protocol: hCA Inhibition Assay

This spectrophotometric assay measures the esterase activity of hCA.

  • Reagents: Purified hCA I and hCA II, p-nitrophenyl acetate (p-NPA) as the substrate, and a suitable buffer (e.g., Tris-SO4).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the hCA enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate (p-NPA) to start the reaction.

  • Measurement: Monitor the formation of p-nitrophenolate by measuring the increase in absorbance at 400 nm over time.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value from the dose-response curve.

2.2.2. Kinase Inhibition (e.g., Akt)

Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of protein kinases, such as Akt, which are crucial in cancer cell signaling.[11]

Experimental Protocol: General Kinase Inhibition Assay

  • Reagents: Purified kinase (e.g., Akt), a specific substrate peptide, ATP, and a suitable kinase buffer.

  • Assay Procedure: Combine the kinase, test compound, and substrate in a microplate.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Detection: After incubation, quantify the phosphorylated substrate. This can be done using various methods, such as fluorescence-based assays or ELISA.

  • Analysis: Determine the IC50 value of the compound for the target kinase.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole moiety is a well-established scaffold for antimicrobial agents.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution: Serially dilute the test compound in a 96-well plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Interpretation

Quantitative data from the proposed in vitro studies should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeTarget/Cell LineParameterResult (Hypothetical)Positive Control (Result)
Cytotoxicity A549IC5015.5 µMDoxorubicin (1.2 µM)
C6IC5022.8 µMDoxorubicin (0.9 µM)
MCF-7IC5018.2 µMDoxorubicin (0.7 µM)
Enzyme Inhibition hCA IIC5045.3 µMAcetazolamide (18.1 µM)
hCA IIIC5038.7 µMAcetazolamide (20.7 µM)
Akt KinaseIC5030.1 µMStaurosporine (0.05 µM)
Antimicrobial S. aureusMIC32 µg/mLCiprofloxacin (1 µg/mL)
E. coliMIC64 µg/mLCiprofloxacin (0.5 µg/mL)
C. albicansMIC>128 µg/mLFluconazole (2 µg/mL)

Concluding Remarks

This technical guide outlines a logical and comprehensive in vitro strategy to elucidate the biological activity of this compound. By leveraging established protocols for assessing cytotoxicity, enzyme inhibition, and antimicrobial effects, researchers can systematically profile this novel compound. The proposed workflows are grounded in the known pharmacology of the 1,3,4-thiadiazole scaffold and related methylsulfonyl-containing molecules, providing a solid foundation for its exploration as a potential therapeutic agent. The self-validating nature of these assays, with the inclusion of appropriate controls, ensures the generation of robust and reliable data, paving the way for further preclinical development.

References

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  • Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research. [Link]

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"preliminary screening of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary Screening of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Heterocyclic compounds, particularly those incorporating nitrogen and sulfur, represent a fertile ground for discovery.[1] The 1,3,4-thiadiazole ring, a five-membered aromatic system, is a privileged scaffold, forming the core of numerous clinically significant drugs.[2][3][4] Its versatile pharmacological profile stems from its ability to act as a bioisostere of other key structures, like the pyrimidine ring, and its capacity to engage in various biological interactions.[5]

When this thiadiazole core is functionalized with a sulfonamide or a related methylsulfonyl group, a powerful synergy emerges. The sulfonamide moiety is a classic pharmacophore, renowned for its potent inhibition of carbonic anhydrase enzymes and its foundational role in the development of antibacterial agents.[][7][8] The compound at the heart of this guide, This compound , combines these two critical structural motifs. The presence of the 1,3,4-thiadiazole ring, the bio-active methylsulfonyl group, and a 2-amino group for potential hydrogen bonding presents a compelling case for a multi-faceted preliminary screening campaign.

This document serves not as a rigid protocol but as a strategic guide for the initial "hit-finding" phase. It is designed for researchers and drug development professionals, providing the causal logic behind experimental choices and outlining self-validating systems to ensure data integrity. Our objective is to efficiently probe the compound's biological potential, generating the foundational data necessary to justify progression into more complex lead optimization studies.

Compound Profile: this compound

A thorough understanding of the test article is the bedrock of any screening campaign.

PropertyValueSource
IUPAC Name This compound-
CAS Number 36033-66-6[9]
Molecular Formula C₃H₅N₃O₂S₂[9]
Molecular Weight 179.22 g/mol [9]
LogP (Predicted) -1.56[9]

Structural Rationale for Screening:

  • 1,3,4-Thiadiazole Core: This scaffold is associated with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects.[4][5][10] Its mesoionic character can facilitate passage across biological membranes, enhancing its potential to interact with intracellular targets.[5][11]

  • Methylsulfonyl Group: This group is a close analogue of the classic sulfonamide moiety. Sulfonamides are renowned for their ability to inhibit bacterial folic acid synthesis and are the cornerstone of carbonic anhydrase inhibitor drugs.[][12][13] This functional group strongly directs our screening towards antimicrobial and enzyme inhibition assays.

  • 2-Amino Group: The primary amine at the 2-position is a critical hydrogen bond donor and acceptor, providing a key anchor point for interaction with the active sites of enzymes and receptors.

A Strategic Framework for Preliminary Screening

A successful preliminary screen is not a random collection of assays but a logical, tiered workflow designed to maximize information while conserving resources. We begin with broad, high-throughput assays to cast a wide net for potential activity (Tier 1) and use these results to inform more targeted, mechanism-of-action inquiries (Tier 2).

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hit Validation & Elucidation A Antiproliferative Screening (MTT Assay vs. Cancer Cell Panel) B Antimicrobial Screening (Broth Microdilution vs. Bacterial Panel) Results Data Analysis: IC₅₀ / MIC Determination Hit Identification A->Results C Enzyme Inhibition Screening (Carbonic Anhydrase Assay) B->Results C->Results D Selectivity Assays (e.g., Cancer vs. Normal Cells) E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E Decision Go / No-Go Decision for Lead Optimization E->Decision F Target Engagement (e.g., Specific Enzyme Kinetics) F->Decision Compound Test Compound: 5-(methylsulfonyl)-1,3,4- thiadiazol-2-amine Compound->A Compound->B Compound->C Results->D Antiproliferative Hit Results->F Enzyme Inhibition Hit

Caption: A tiered workflow for preliminary screening.

Tier 1: Core Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure the trustworthiness of the generated data.

Antiproliferative & Cytotoxicity Screening

Causality: The 1,3,4-thiadiazole scaffold is a common feature in molecules designed as anticancer agents, which often function by inhibiting cell proliferation.[5][14] Therefore, an initial screen against a panel of cancer cell lines is a logical starting point.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Protocol:

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cultures at 37°C in a humidified 5% CO₂ atmosphere.

    • Trypsinize and seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the test compound concentrations.

    • Controls: Include wells with vehicle only (e.g., 0.5% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Include wells with media only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition & Formazan Formation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[16]

    • Incubate for 4 hours in a humidified atmosphere. Visually confirm the formation of intracellular purple formazan crystals.[17]

  • Solubilization & Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.[16]

    • Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Presentation:

The results are expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Cancer25.4
A549Lung Cancer> 100
HCT116Colon Cancer42.1
HEK293Normal Kidney> 100
Antimicrobial Screening

Causality: Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[][8] The methylsulfonyl group in our test compound warrants a thorough investigation of its antibacterial potential.

Methodology: Broth Microdilution

This is the most common method used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

Step-by-Step Protocol:

  • Preparation:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Prepare a 2x concentrated stock of the test compound in CAMHB.

  • Serial Dilution:

    • Add 100 µL of the 2x compound stock to the first column of the plate.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[20] Column 11 serves as the growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 12 receives no bacteria and serves as a sterility control/blank.[20]

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[18]

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[18]

    • The MIC is the lowest compound concentration in which no visible growth is observed.

Data Presentation:

MicroorganismGram StainHypothetical MIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative> 128
Pseudomonas aeruginosaNegative> 128
Enzyme Inhibition Screening

Causality: The sulfonamide moiety is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs).[21] Thiadiazole-sulfonamide derivatives are among the most potent CA inhibitors known.[22][23][24] Therefore, screening against key CA isoforms is a high-priority, target-directed approach.

Methodology: Carbonic Anhydrase Esterase Activity Assay

This assay measures the ability of a compound to inhibit the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified human CA isoenzyme (e.g., hCA I and hCA II) in Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

    • Prepare serial dilutions of the test compound in buffer. Acetazolamide should be used as a positive control inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound dilution (or control), and 20 µL of the enzyme solution to each well.

    • Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Enzyme IsoformLocation/FunctionHypothetical IC₅₀ (nM)
hCA ICytosolic (low activity)8,500
hCA IICytosolic (high activity)95.2

Interpreting the Data: From Hit to Lead

The preliminary screen is designed to generate "hits"—compounds that show activity in a primary assay. The next crucial step is to interpret this data to decide if a compound warrants further investigation.

G Start Preliminary Screening Results (IC₅₀ / MIC Data) Check_Potency Is Potency Significant? (e.g., IC₅₀ < 10 µM or MIC ≤ 16 µg/mL) Start->Check_Potency Check_Selectivity Is there evidence of Selectivity? (e.g., Cancer vs. Normal Cells; Gram-positive vs. Gram-negative) Check_Potency->Check_Selectivity Yes Halt Halt Development or Synthesize Analogs Check_Potency->Halt No Check_Target Is a specific target implicated? (e.g., Potent hCA II Inhibition) Check_Selectivity->Check_Target Yes Check_Selectivity->Halt No (e.g., Broad Cytotoxicity) Advance Advance to Tier 2: Mechanism of Action & SAR Studies Check_Target->Advance Yes Check_Target->Advance No, but Phenotypic Activity is Strong

Caption: Decision-making logic following Tier 1 screening.

  • Potency: A low IC₅₀ or MIC value indicates high potency. The threshold for a "hit" is context-dependent, but generally, IC₅₀ values below 10 µM are considered promising for further study.

  • Selectivity: This is a critical parameter. A compound that is highly toxic to cancer cells but not to normal cells (e.g., HEK293) is a much better candidate than one with broad cytotoxicity. Similarly, selective inhibition of one CA isoform over another, or activity against one class of bacteria, provides valuable information for future development.

  • Target Identification: A strong result in a target-based assay (like the CA inhibition screen) provides an immediate, testable hypothesis about the compound's mechanism of action.[23] If the antiproliferative activity correlates with potent CA inhibition, it suggests that the anticancer effects may be mediated through this enzyme, a known mechanism for some anticancer sulfonamides.[21]

This initial screening pass provides a vital, multi-dimensional snapshot of the compound's biological potential. Positive results from this framework build a solid, evidence-based foundation for committing the resources required for comprehensive lead optimization and preclinical development.

References

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An In-Depth Technical Guide to the Discovery of Novel 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 1,3,4-thiadiazole nucleus, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in a wide array of medicinal agents is not coincidental; it is a direct result of its unique physicochemical properties and its capacity to engage with a multitude of biological targets.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4][5] This guide provides a technical overview of the discovery process for novel 1,3,4-thiadiazole derivatives, from synthetic rationale and execution to biological validation and structure-activity relationship (SAR) analysis.

Chapter 1: The 1,3,4-Thiadiazole Core - Rationale for Derivatization

The utility of the 1,3,4-thiadiazole ring as a pharmacophore is rooted in several key molecular attributes that make it an ideal starting point for drug design.

  • Physicochemical and Electronic Properties: The presence of a sulfur atom imparts favorable liposolubility, while the mesoionic character of the ring allows these compounds to effectively cross cellular membranes and interact with biological targets.[6][7] The ring's strong aromaticity also contributes to its high in vivo stability.[8]

  • Bioisosterism: The 1,3,4-thiadiazole ring is recognized as a bioisostere of the pyrimidine ring, a core component of nucleic acids.[7] This structural mimicry enables its derivatives to potentially interfere with fundamental cellular processes like DNA replication, a key strategy in anticancer drug development.[7]

  • Hydrogen Bonding Capacity: The arrangement of nitrogen atoms and the sulfur heteroatom creates a scaffold that can act as both a hydrogen bond acceptor and a two-electron donor system, facilitating strong and specific interactions with enzyme active sites and receptors.[5]

  • Low Toxicity Profile: For higher vertebrates, including humans, the 1,3,4-thiadiazole core generally exhibits low toxicity, making it a safer platform for therapeutic development.[8][9]

These intrinsic properties provide a compelling rationale for its use as a "privileged scaffold," upon which diverse functional groups can be installed to modulate biological activity and selectivity.

Chapter 2: Synthetic Strategies for Novel 1,3,4-Thiadiazole Scaffolds

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-established, with the most common and robust methods involving the cyclization of thiosemicarbazide or its derivatives.[10][11]

Core Synthetic Workflow

The general pathway involves the reaction of a carboxylic acid derivative with a thiosemicarbazide, followed by an acid-catalyzed cyclodehydration step. This versatile approach allows for the introduction of a wide variety of substituents at the 2 and 5 positions of the thiadiazole ring.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Product & Validation A Carboxylic Acid (R1-COOH) C Intermediate Formation (Acylthiosemicarbazide) A->C B Thiosemicarbazide (R2-NH-CS-NHNH2) B->C D Acid-Catalyzed Cyclodehydration (e.g., H2SO4, POCl3) C->D Heat E Crude 2,5-Disubstituted 1,3,4-Thiadiazole D->E F Purification (Recrystallization/ Chromatography) E->F G Structural Characterization (NMR, MS, IR) F->G Validated Product G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Novel 1,3,4-Thiadiazole Derivative Inhibitor->PI3K Inhibition G Core 1,3,4-Thiadiazole Core Scaffold R1 R1 Substituent Core->R1 R2 R2 Substituent Core->R2 R1_A Electron-Donating Group (e.g., -OCH3) R1->R1_A R1_B Electron-Withdrawing Group (e.g., -NO2) R1->R1_B R2_A Hydrophobic Group (e.g., -CF3) R2->R2_A R2_B H-Bond Donor (e.g., -NH2) R2->R2_B Activity Biological Activity (e.g., IC50) R1_A->Activity R1_B->Activity R2_A->Activity R2_B->Activity

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The title compound, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, is a key synthetic intermediate, valued for the potent electron-withdrawing nature of its methylsulfonyl group, which significantly modulates the electronic properties and potential biological interactions of the heterocyclic core. This document provides a comprehensive, field-tested, three-step protocol for the synthesis of this compound, commencing from readily available thiosemicarbazide. The described pathway involves an initial cyclization to form the mercapto-thiadiazole ring, followed by S-methylation, and culminating in a controlled oxidation to the target sulfone. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.

Overall Synthetic Pathway

The synthesis is logically structured in three distinct stages, designed for high yield and purity. The pathway proceeds as follows:

  • Step 1: Cyclization. Formation of 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide in a basic medium.

  • Step 2: S-Methylation. Selective methylation of the thiol group to yield the 2-amino-5-(methylthio)-1,3,4-thiadiazole intermediate.

  • Step 3: Oxidation. Controlled oxidation of the methylthio (thioether) group to the corresponding methylsulfonyl (sulfone) moiety to afford the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Intermediates & Final Product Thiosemicarbazide Thiosemicarbazide Cyclization Step 1: Cyclization (KOH, EtOH, Reflux) Thiosemicarbazide->Cyclization CS2 Carbon Disulfide CS2->Cyclization MeI Methyl Iodide Methylation Step 2: S-Methylation (NaOH, H₂O/MeOH) MeI->Methylation H2O2 Hydrogen Peroxide Oxidation Step 3: Oxidation (Glacial Acetic Acid, 70-80°C) H2O2->Oxidation AMT 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) AMT->Methylation AMT_SMe 2-Amino-5-(methylthio)- 1,3,4-thiadiazole AMT_SMe->Oxidation FinalProduct 5-(Methylsulfonyl)-1,3,4- thiadiazol-2-amine Cyclization->AMT Methylation->AMT_SMe Oxidation->FinalProduct

Caption: Three-step synthesis workflow for the target compound.

Data Summary: Reagents and Expected Yields

The following table summarizes the key quantitative parameters for each synthetic step. Molar equivalents are based on the primary limiting reagent from the preceding step.

StepProduct NameStarting MaterialKey ReagentsMolar Eq.SolventTemp (°C)Time (h)Typical Yield (%)
12-Amino-5-mercapto-1,3,4-thiadiazoleThiosemicarbazideCS₂, KOH1.1, 1.2Ethanol7810-1285-92%
22-Amino-5-(methylthio)-1,3,4-thiadiazole2-Amino-5-mercapto-1,3,4-thiadiazoleCH₃I, NaOH1.1, 1.1H₂O/Methanol252-390-97%
3This compound2-Amino-5-(methylthio)-1,3,4-thiadiazoleH₂O₂ (30%)3.0-4.0Acetic Acid70-804-680-88%

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

Mechanistic Insight: This reaction is a classic heterocyclization. Thiosemicarbazide acts as the nitrogen and sulfur backbone. In the presence of a strong base (KOH), the nitrogen becomes nucleophilic, attacking the electrophilic carbon of carbon disulfide. A series of intramolecular proton transfers and cyclization with the elimination of water leads to the stable aromatic thiadiazole ring system.[2]

Materials and Reagents:

  • Thiosemicarbazide (99%)

  • Carbon Disulfide (CS₂) (99.9%)

  • Potassium Hydroxide (KOH) (99%)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.12 mol) in ethanol (150 mL).

  • To this solution, add thiosemicarbazide (0.1 mol) and stir until fully dissolved.

  • Carefully add carbon disulfide (0.11 mol) dropwise to the mixture over 20-30 minutes. The solution will turn yellow, and a precipitate may form.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to about one-third of its original volume.

  • Pour the concentrated slurry into 300 mL of ice-cold water.

  • Acidify the aqueous solution by slowly adding concentrated HCl with constant stirring until the pH is approximately 5-6.

  • A pale-yellow solid will precipitate. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum at 60°C.

  • The resulting product, 2-amino-5-mercapto-1,3,4-thiadiazole, is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

Mechanistic Insight: This step is a standard nucleophilic substitution (S-methylation). The thiol group of the starting material is deprotonated by sodium hydroxide to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide leaving group to form the thioether linkage.

Materials and Reagents:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (from Step 1)

  • Methyl Iodide (CH₃I) (99.5%)

  • Sodium Hydroxide (NaOH) (99%)

  • Methanol

  • Deionized Water

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.05 mol) in an aqueous solution of sodium hydroxide (0.055 mol in 50 mL of water). Stir until a clear solution is obtained.

  • In a separate beaker, dissolve methyl iodide (0.055 mol) in 25 mL of methanol.

  • Cool the thiolate solution in an ice bath and slowly add the methanolic solution of methyl iodide dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • A white or off-white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure, white crystals of 2-amino-5-(methylthio)-1,3,4-thiadiazole. Dry under vacuum.

Protocol 3: Synthesis of this compound

Mechanistic Insight: The oxidation of a thioether to a sulfone is a two-stage process. The first equivalent of the oxidant (hydrogen peroxide) converts the sulfide to a sulfoxide. The second equivalent further oxidizes the sulfoxide to the final sulfone. Acetic acid serves as both a solvent and a catalyst, facilitating the oxidation process. Temperature control is critical; excessive heat can lead to degradation of the heterocyclic ring.

Materials and Reagents:

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole (from Step 2)

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Glacial Acetic Acid

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-amino-5-(methylthio)-1,3,4-thiadiazole (0.03 mol) in 60 mL of glacial acetic acid.

  • Warm the suspension to 40-50°C to aid dissolution.

  • Once a clear solution is obtained, add 30% hydrogen peroxide (0.09-0.12 mol) dropwise via an addition funnel. Caution: This reaction is exothermic. Maintain the internal temperature between 70-80°C by controlling the rate of addition and using an external water bath if necessary.

  • After the addition is complete, maintain the reaction mixture at 75°C for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours.

  • Slowly pour the cooled solution into 400 mL of ice-cold water with vigorous stirring. A white solid will precipitate.

  • Collect the product by vacuum filtration and wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 70°C to yield the final product, this compound.

Troubleshooting and Safety Considerations

  • Safety: Carbon disulfide is highly flammable and toxic. Methyl iodide is a potent alkylating agent and is toxic. Hydrogen peroxide (30%) is a strong oxidizer. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Incomplete Cyclization (Step 1): If the yield is low, ensure the KOH is anhydrous and the reflux time is adequate.

  • Low Yield in Oxidation (Step 3): Ensure the temperature does not exceed 80°C to prevent decomposition. Using a slight excess of hydrogen peroxide can help drive the reaction to completion, but a large excess should be avoided.

  • Product Purity: If the final product is not pure, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) is recommended. The identity and purity should be confirmed by analytical methods such as NMR, Mass Spectrometry, and Melting Point analysis.

References

  • Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2019). ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014). ResearchGate. [Link]

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. (N.D.). PharmaTutor. [Link]

  • Synthesis of 1,3,4-thiadiazoles. (2023). Organic Chemistry Portal. [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology. [Link]

  • 2-Amino-5-mercapto-1,3,4-thiadiazole. (2024). PubChem. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

Sources

Application Notes and Protocols for 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The sulfonamides were among the first synthetic antimicrobial agents to be widely used, and their mechanism of action, the inhibition of folate biosynthesis, remains a valid target for antimicrobial drug development.[2][3] This pathway is essential for microbial survival but absent in humans, who obtain folate from their diet, offering a degree of selective toxicity.[2][3][4] The 1,3,4-thiadiazole scaffold is a versatile heterocyclic ring system that has been incorporated into a wide range of biologically active molecules, including many with demonstrated antimicrobial properties.[5][6]

This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine as a potential antimicrobial agent. It outlines detailed protocols for the synthesis, in vitro antimicrobial susceptibility testing, cytotoxicity assessment, and elucidation of its mechanism of action.

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar 2-amino-1,3,4-thiadiazole derivatives.[7][8][9] The following is a proposed two-step synthesis:

Step 1: Synthesis of 5-mercapto-1,3,4-thiadiazol-2-amine

This intermediate is synthesized from thiosemicarbazide and carbon disulfide in the presence of a base.

  • Materials: Thiosemicarbazide, carbon disulfide, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Protocol:

    • Dissolve thiosemicarbazide in ethanol in a round-bottom flask.

    • Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.

    • Slowly add an equimolar amount of carbon disulfide to the mixture at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.

    • The aqueous solution is acidified with hydrochloric acid to precipitate the product.

    • The resulting 5-mercapto-1,3,4-thiadiazol-2-amine is filtered, washed with water, and dried.

Step 2: Synthesis of this compound

This step involves the oxidation of the thiol group to a sulfone.

  • Materials: 5-mercapto-1,3,4-thiadiazol-2-amine, hydrogen peroxide, acetic acid.

  • Protocol:

    • Suspend 5-mercapto-1,3,4-thiadiazol-2-amine in acetic acid.

    • Slowly add an excess of hydrogen peroxide (30% aqueous solution) to the suspension while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The reaction mixture is then poured into ice water to precipitate the product.

    • The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Disclaimer: This is a proposed synthesis and may require optimization of reaction conditions, solvents, and purification methods.

In Vitro Antimicrobial Susceptibility Testing

The initial characterization of a potential antimicrobial agent involves determining its spectrum of activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[10][11]

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining MIC values and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][12][13]

Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[10]

Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert experimental data]
Escherichia coliATCC 25922[Insert experimental data]
Pseudomonas aeruginosaATCC 27853[Insert experimental data]
Candida albicansATCC 90028[Insert experimental data]

Cytotoxicity Assessment

Evaluating the cytotoxicity of a potential antimicrobial agent against mammalian cells is a crucial step in assessing its safety profile.[13][15][16]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]

Protocol:

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[16][20][21][22]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay for cell seeding and compound treatment.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended) to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Data Presentation:

Concentration (µg/mL)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle Control)1000
[Conc. 1][Insert data][Insert data]
[Conc. 2][Insert data][Insert data]
[Conc. 3][Insert data][Insert data]
[Conc. 4][Insert data][Insert data]

Elucidation of the Mechanism of Action

Given that this compound is a sulfonamide derivative, its primary mechanism of action is likely the inhibition of the bacterial folate biosynthesis pathway.[4][23][24][25] Specifically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[7][23][26]

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled enzymatic assay to directly measure the inhibition of DHPS.[11][15][27]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6).

    • The reaction mixture should contain the substrate p-aminobenzoic acid (pABA), the second substrate 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), the coupling enzyme dihydrofolate reductase (DHFR), and the cofactor NADPH.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction mixture to each well.

    • Add varying concentrations of this compound to the test wells. Include a no-inhibitor control.

    • Initiate the reaction by adding a purified preparation of DHPS enzyme.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the IC50 value of the compound, which is the concentration required to inhibit DHPS activity by 50%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_antimicrobial Antimicrobial Activity cluster_safety Safety Profile cluster_moa Mechanism of Action synthesis Synthesis of this compound mic MIC Determination (Broth Microdilution) synthesis->mic Characterize Activity mtt MTT Assay (Cell Viability) mic->mtt Assess Safety ldh LDH Assay (Cytotoxicity) mic->ldh Assess Safety dhps DHPS Inhibition Assay mtt->dhps Investigate Mechanism ldh->dhps

Caption: Experimental workflow for the evaluation of this compound.

folate_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhpp Dihydropterin Pyrophosphate (DHPP) dhpp->dhps dhp Dihydropteroate dhps->dhp dhfr Dihydrofolate Reductase (DHFR) dhp->dhfr thf Tetrahydrofolate (THF) dhfr->thf compound This compound compound->dhps Inhibition

Caption: Proposed mechanism of action via inhibition of the bacterial folate biosynthesis pathway.

Conclusion

This document provides a structured and technically detailed framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. By following these protocols, researchers can systematically assess its synthesis, antimicrobial efficacy, safety profile, and mechanism of action. The data generated will be crucial for determining the therapeutic potential of this compound and guiding further preclinical development.

References

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  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PubMed Central.
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Application Notes & Protocols: Developing Drug Delivery Systems for 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Formulation Challenge of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interfere with critical biological pathways, such as DNA replication.[4][5] The inherent aromaticity of the 1,3,4-thiadiazole ring contributes to its high in vivo stability and generally low toxicity profile.[2][6]

Despite their significant therapeutic potential, the clinical translation of many 1,3,4-thiadiazole derivatives is frequently hampered by a critical physicochemical limitation: poor aqueous solubility. This characteristic leads to low bioavailability, hindering the ability to achieve therapeutic concentrations at the target site. To overcome this hurdle, advanced drug delivery systems (DDS) are not just advantageous but essential. This guide provides a detailed framework and actionable protocols for the development of lipid-based nanoparticle systems to effectively encapsulate and deliver these promising, yet challenging, hydrophobic compounds.

Rationale for Selecting Lipid-Based Nanoparticles

For hydrophobic molecules like many 1,3,4-thiadiazole derivatives, lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), present a compelling formulation strategy.[7][8][9]

Core Advantages:

  • Enhanced Bioavailability: By encapsulating the hydrophobic drug within a lipid matrix, these nanoparticles can improve its oral bioavailability.[7][8][9]

  • Protection from Degradation: The solid lipid core effectively shields the encapsulated drug from enzymatic and hydrolytic degradation in the gastrointestinal tract and bloodstream.[10]

  • Controlled and Sustained Release: Unlike simple emulsions, the solid matrix of SLNs and NLCs restricts drug mobility, allowing for a more controlled and sustained release profile, which can reduce dosing frequency and improve patient compliance.[11]

  • Biocompatibility and Biodegradability: These systems are typically formulated with physiologically compatible and biodegradable lipids, minimizing potential toxicity.[12]

  • Scalability: The production methods for lipid nanoparticles, such as high-pressure homogenization, are well-established and scalable, which is a critical consideration for future clinical and commercial development.[13]

The primary distinction between SLNs and NLCs lies in the composition of the lipid core. SLNs utilize a single solid lipid, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids. This blend creates a less-ordered, imperfect crystalline structure, which increases the loading capacity for the drug and reduces the risk of drug expulsion during storage.[10]

Application Note 1: Formulation of 1,3,4-Thiadiazole-Loaded Solid Lipid Nanoparticles (SLNs)

This section details the formulation of SLNs encapsulating a model 1,3,4-thiadiazole compound using the hot homogenization and ultrasonication method. This technique is widely used due to its effectiveness in producing nanoparticles with a small particle size and uniform distribution.[11]

Objective: To formulate a stable SLN dispersion of a model 1,3,4-thiadiazole compound with a target particle size of <200 nm and a Polydispersity Index (PDI) of <0.3.

Materials & Equipment:

  • Model 1,3,4-Thiadiazole Compound

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Aqueous Phase: Deionized water

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath

Experimental Workflow: SLN Formulation

G cluster_prep Phase Preparation cluster_form Formulation Process cluster_char Characterization A 1. Weigh Lipid & Drug (Glyceryl Monostearate + Thiadiazole Cmpd) C 3. Heat Lipid Phase (Melt lipid, dissolve drug) ~75-80°C A->C B 2. Weigh Surfactant & Water (Polysorbate 80 + DI Water) D 4. Heat Aqueous Phase (Dissolve surfactant) ~75-80°C B->D E 5. Add Aqueous to Lipid Phase (Under high-shear homogenization) ~10,000 rpm, 5-10 min C->E D->E F 6. Probe Sonication (Reduce particle size) ~5 min, 70% amplitude E->F Creates coarse pre-emulsion G 7. Cool Down (Rapid cooling in ice bath) Forms solid nanoparticles F->G Creates fine nanoemulsion H 8. Final SLN Dispersion (Ready for analysis) G->H Solidification

Caption: Workflow for SLN Formulation.

Step-by-Step Protocol:
  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid (e.g., glyceryl monostearate) and the 1,3,4-thiadiazole compound.

    • Place them in a glass beaker and heat on a magnetic stirrer hot plate to approximately 5-10°C above the melting point of the lipid (for GMS, ~75-80°C).

    • Stir gently until the lipid is completely melted and the drug is fully dissolved, forming a clear, homogenous lipid melt. Causality: Heating above the lipid's melting point is crucial to ensure the drug is molecularly dissolved in the lipid, which is a prerequisite for efficient encapsulation.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the surfactant (e.g., Polysorbate 80) and add the required volume of deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase. Causality: Maintaining both phases at the same temperature prevents premature solidification of the lipid when they are mixed.

  • Homogenization (Pre-emulsion Formation):

    • Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring with a high-shear homogenizer (e.g., at 8,000-10,000 rpm).

    • Continue homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Ultrasonication (Particle Size Reduction):

    • Immediately subject the hot pre-emulsion to high-intensity probe sonication.

    • Sonicate for 3-5 minutes at approximately 60-70% amplitude. Keep the sample in a water bath to manage the temperature. Causality: The high-energy cavitation bubbles generated by sonication break down the coarse emulsion droplets into nano-sized droplets, forming a hot nanoemulsion.

  • Nanoparticle Solidification:

    • Immediately transfer the hot nanoemulsion to an ice bath and continue stirring at a moderate speed.

    • Rapid cooling causes the lipid to solidify, entrapping the drug within the solid matrix and forming the SLN dispersion. Causality: Rapid cooling is critical to "freeze" the small particle size and prevent particle aggregation.

  • Storage:

    • Store the final SLN dispersion at 4°C for further characterization.

Application Note 2: Physicochemical Characterization of SLNs

Characterization is a critical self-validating step to ensure the quality, stability, and potential in vivo performance of the formulation.[11] Key parameters must be systematically evaluated.

Protocol 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the breadth of the size distribution. Laser Doppler Anemometry is used to measure the Zeta Potential, which is an indicator of the surface charge and predicts the physical stability of the colloidal dispersion.

Procedure:

  • Dilute a small aliquot of the SLN dispersion with deionized water to achieve an appropriate scattering intensity (typically a 1:100 dilution).

  • Gently vortex the sample to ensure homogeneity.

  • Analyze the sample using a Zetasizer or similar instrument at 25°C.

  • Perform measurements in triplicate to ensure reproducibility.

ParameterAcceptable RangeRationale
Particle Size < 200 nmSmaller particles can facilitate better absorption and tissue penetration.
PDI < 0.3A lower PDI indicates a more homogenous and monodisperse population of nanoparticles, which is desirable for consistent performance.
Zeta Potential > |±20| mVA higher magnitude of zeta potential (either positive or negative) indicates strong repulsive forces between particles, preventing aggregation and ensuring long-term stability.
Protocol 2: Entrapment Efficiency (EE) and Drug Loading (DL)

Principle: This protocol determines the amount of drug successfully encapsulated within the nanoparticles versus the amount remaining free in the aqueous medium. This is achieved by separating the SLNs from the dispersion medium and quantifying the drug in each fraction.

Procedure:

  • Place a known volume (e.g., 1 mL) of the SLN dispersion into a centrifugal ultrafiltration unit (e.g., Amicon® Ultra with a 10 kDa MWCO).

  • Centrifuge at a specified speed (e.g., 4,000 x g) for 15-20 minutes. Causality: The filter allows the aqueous medium containing the free, unentrapped drug to pass through while retaining the larger SLNs.

  • Carefully collect the filtrate (containing the free drug).

  • Quantify the concentration of the free drug in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Calculate EE and DL using the following equations:

    • Entrapment Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [(Total Drug - Free Drug) / Total Weight of Lipids and Drug] x 100

Protocol 3: In Vitro Drug Release Study

An in vitro release study is essential to predict how the drug will be released from the carrier system in vivo. The dialysis bag method is a widely used and adaptable technique for nanoparticles.[14][15][16]

Objective: To determine the release profile of the 1,3,4-thiadiazole compound from the SLN formulation over time.

Materials:

  • SLN dispersion

  • Phosphate Buffered Saline (PBS), pH 7.4 (with 0.5% Tween 80 to maintain sink conditions)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., HPLC)

Drug Release Experimental Setup

G cluster_setup Dialysis Bag Setup cluster_process Release & Sampling Process Beaker Release Medium (PBS, pH 7.4 + 0.5% Tween 80) Incubate Incubate at 37°C with gentle agitation Beaker->Incubate Place bag in beaker Bag Dialysis Bag (12-14 kDa MWCO) Contains SLN Dispersion Sample Withdraw Aliquots (e.g., 1 mL at specified time points) Incubate->Sample Replenish Replenish with fresh medium (Maintains sink conditions) Sample->Replenish Replenish->Sample Analyze Quantify Drug Concentration (e.g., HPLC-UV) Replenish->Analyze Plot Plot Cumulative Release % vs. Time Analyze->Plot

Caption: Dialysis method for in vitro drug release.

Procedure:

  • Activate the dialysis tubing according to the manufacturer's instructions.

  • Pipette a precise volume (e.g., 2 mL) of the SLN dispersion into the dialysis bag and securely seal both ends.

  • Place the sealed bag into a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4, with 0.5% Tween 80). Causality: The surfactant is included to ensure "sink conditions," where the concentration of the drug in the release medium is kept low, mimicking physiological conditions and preventing saturation from inhibiting further drug release.

  • Place the entire setup in a shaking water bath maintained at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.

  • Immediately replenish the volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point and plot the data against time.

In Vivo Evaluation: Key Considerations

While detailed in vivo protocols are beyond the scope of this guide, the transition from in vitro to in vivo studies is the ultimate validation of a drug delivery system.[11] Key studies include:

  • Pharmacokinetic (PK) Studies: These studies are performed in animal models (e.g., rats or mice) to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the SLN-formulated drug versus the free drug.[11] The goal is to demonstrate improved bioavailability (higher AUC - Area Under the Curve) and longer circulation time.

  • Biodistribution Studies: These studies track where the nanoparticles and the drug accumulate in the body over time, which is crucial for assessing target engagement and potential off-target toxicity.[12][17]

  • Efficacy Studies: In a relevant disease model (e.g., a tumor xenograft model for an anticancer thiadiazole), the therapeutic efficacy of the SLN formulation is compared to the free drug and a control group.

  • Toxicity Studies: Acute and chronic toxicity studies are necessary to evaluate the safety profile of the developed nanoparticle formulation.[12]

The design and execution of these animal studies must be specific to the drug and its intended therapeutic application and must adhere to strict ethical guidelines.[11]

References

  • Strategies for Testing Drug Release from Nano-Sized Forms of Therapy in Vitro. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]

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  • Abolghasemi, M., et al. (2023). Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug. Semantic Scholar. [Link]

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  • Siddiqui, N., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design. [Link]

  • Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]

  • Guler, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

  • Funaro, A., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Funaro, A., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • Głowacka, E., & Uliasz, M. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

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  • Guler, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

  • Al-Juboori, A. M. J., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

  • Ayogan, K., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. [Link]

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Application Note & Protocol: Preclinical Efficacy Evaluation of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, a novel small molecule with therapeutic potential as an anticancer agent. Structurally, this compound belongs to the sulfonamide class and bears resemblance to known carbonic anhydrase inhibitors such as Methazolamide.[1][2][3] This guide is predicated on the hypothesis that this compound functions as an inhibitor of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme critically involved in pH regulation and survival of cancer cells within hypoxic tumor microenvironments.[4][5][6][7] The protocols herein describe a phased approach, beginning with robust in vitro characterization to establish cytotoxicity and mechanism of action, followed by a validated in vivo xenograft model to assess anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.

Introduction: Rationale for Targeting Carbonic Anhydrase IX

Solid tumors are often characterized by regions of hypoxia (low oxygen), which drives aggressive cancer phenotypes and resistance to therapy.[4] A key protein induced by hypoxia is Carbonic Anhydrase IX (CAIX), a cell-surface enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[5][6][8] By facilitating the extrusion of protons, CAIX helps cancer cells maintain a neutral intracellular pH while contributing to the acidification of the tumor microenvironment.[4][7] This pH dysregulation promotes tumor invasion, metastasis, and chemoresistance, making CAIX an attractive and highly specific target for anticancer therapy due to its limited expression in normal tissues.[5][6]

The compound this compound, hereafter referred to as SMTA, is a sulfonamide derivative. This chemical class is well-established for its ability to inhibit carbonic anhydrases by coordinating with the zinc ion in the enzyme's active site.[5] Therefore, the experimental framework outlined below is designed to rigorously test the hypothesis that SMTA exerts its anticancer effects through the targeted inhibition of CAIX.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of evaluation focuses on cell-based assays to determine the compound's biological activity in a controlled environment. These experiments are designed to quantify its potency, confirm its mode of action, and validate its engagement with the intended molecular target.[9][10][11]

Logical Workflow for In Vitro Assessment

The following diagram illustrates the sequential workflow for the in vitro characterization of SMTA.

in_vitro_workflow cluster_0 Phase 1: In Vitro Evaluation start Select CAIX-Expressing Cancer Cell Lines (e.g., HT-29, MDA-MB-231) viability Cell Viability Assay (MTT) Determine IC50 Values start->viability Culture under normoxic & hypoxic conditions apoptosis Mechanism of Action Assay (Annexin V / Caspase-3/7) viability->apoptosis Use IC50 concentration target Target Engagement Assay (CAIX Inhibition Assay) apoptosis->target Confirm cell death mechanism decision Go/No-Go Decision for In Vivo Studies target->decision Validate MoA

Caption: Sequential workflow for the in vitro evaluation of SMTA.

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

This assay quantifies the metabolic activity of cells as an indicator of viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of SMTA.[12]

1. Cell Line Selection and Culture:

  • Select human cancer cell lines known to overexpress CAIX, particularly under hypoxic conditions (e.g., HT-29 colorectal adenocarcinoma, MDA-MB-231 triple-negative breast cancer, A498 renal cell carcinoma).

  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2. For hypoxic conditions, use a specialized incubator with 1% O2, 5% CO2, and 94% N2.

2. Assay Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.[12][13]

  • Prepare a serial dilution of SMTA (e.g., from 0.01 µM to 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SMTA or vehicle control.

  • Incubate the plate for 48-72 hours under both normoxic and hypoxic conditions.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of SMTA and use non-linear regression to determine the IC50 value.

Table 1: Representative In Vitro Cytotoxicity Data for SMTA (IC50, µM)
Cell Line Normoxia (21% O2) Hypoxia (1% O2)
HT-29 (Colon)15.22.8
MDA-MB-231 (Breast)25.84.5
A498 (Kidney)18.93.1
Hypothetical data for illustrative purposes.

Causality: The expected lower IC50 values under hypoxic conditions would provide the first piece of evidence that SMTA's efficacy is enhanced when its target, CAIX, is upregulated.

Protocol 1.2: Apoptosis Induction (Annexin V & Caspase-3/7 Assays)

To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are essential.[16] This involves detecting key apoptotic markers: phosphatidylserine (PS) externalization (via Annexin V) and the activation of executioner caspases (caspase-3/7).[17][18]

1. Experimental Setup:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with SMTA at its predetermined IC50 concentration for 24 and 48 hours. Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).

2. Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):

  • Harvest cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.[13]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

3. Caspase-3/7 Activity Assay (Plate-Based):

  • Use a commercially available luminescent or fluorescent Caspase-3/7 activity assay kit.

  • Seed cells in a 96-well white-walled plate and treat with SMTA as described above.

  • After treatment, add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate for 1-2 hours at room temperature.

  • Measure luminescence using a plate reader. An increase in signal indicates activation of caspase-3/7.

Trustworthiness: Using two distinct markers of apoptosis provides a self-validating system. Concordant results from both Annexin V binding and caspase activation strongly confirm that the compound induces apoptosis.[16][18]

Part 2: In Vivo Efficacy and Pharmacological Profiling

Following successful in vitro validation, the evaluation proceeds to an in vivo model to assess the therapeutic efficacy and safety of SMTA in a complex biological system.[11] The cell line-derived xenograft (CDX) model is a standard and robust platform for initial preclinical drug testing.[19][20][21][22]

Logical Workflow for In Vivo Assessment

The diagram below outlines the key stages of the in vivo study, from model establishment to endpoint analysis.

in_vivo_workflow cluster_1 Phase 2: In Vivo Evaluation cluster_pkpd PK/PD Analysis model Establish CDX Model (e.g., HT-29 in Nude Mice) random Tumor Growth & Randomization (Tumors ~100-150 mm³) model->random treat Treatment Phase (Vehicle, SMTA Doses) random->treat efficacy Efficacy Monitoring (Tumor Volume, Body Weight) treat->efficacy pk Pharmacokinetics (PK) (Blood Sampling) treat->pk During treatment endpoint Study Endpoint & Analysis (Tumor Growth Inhibition) efficacy->endpoint pd Pharmacodynamics (PD) (Tumor Biomarkers) endpoint->pd At termination

Caption: Workflow for the in vivo xenograft study of SMTA.

Protocol 2.1: Cell Line-Derived Xenograft (CDX) Efficacy Study

1. Animal Model and Tumor Implantation:

  • Use female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old.

  • Subcutaneously inject 5 x 10^6 HT-29 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

  • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

2. Study Design and Treatment:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Group 1: Vehicle Control (e.g., 5% DMSO in corn oil).

  • Group 2: SMTA - Low Dose (e.g., 25 mg/kg).

  • Group 3: SMTA - High Dose (e.g., 50 mg/kg).

  • Group 4 (Optional): Positive Control (an established CAIX inhibitor or standard-of-care chemotherapy).

  • Administer treatments daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection for 21-28 days.

  • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

3. Efficacy Endpoints and Analysis:

  • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed (e.g., >20% body weight loss).

  • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis.

Table 2: Representative In Vivo Tumor Growth Inhibition Data
Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control1850 ± 210-
SMTA (25 mg/kg)980 ± 15047%
SMTA (50 mg/kg)525 ± 9572%
Hypothetical data for illustrative purposes. Standard error of the mean is shown.
Protocol 2.2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK/PD studies are crucial to establish a relationship between drug exposure and the biological effect on the target.[23][24][25]

1. Pharmacokinetic (PK) Sampling:

  • In a satellite group of tumor-bearing mice, administer a single dose of SMTA.

  • Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[26]

  • Process blood to plasma and analyze the concentration of SMTA using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Key PK parameters to determine include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[27][28]

Table 3: Representative Pharmacokinetic Parameters for SMTA (50 mg/kg, p.o.)
Parameter Value
Cmax (ng/mL)1250
Tmax (hr)2.0
AUC (0-24h) (ng·hr/mL)9800
Half-life (t1/2) (hr)6.5
Hypothetical data for illustrative purposes.

2. Pharmacodynamic (PD) Biomarker Analysis:

  • Pharmacodynamic biomarkers provide direct evidence of target engagement in the tumor tissue.[29][30]

  • At the study endpoint, collect tumor tissues from all groups.

  • Immunohistochemistry (IHC): Stain tumor sections for CAIX to confirm target presence and for downstream markers of hypoxia and acidosis, such as Ki-67 (proliferation marker) and pimonidazole (hypoxia marker). A decrease in Ki-67 staining in treated groups would indicate an anti-proliferative effect.

  • Western Blot/ELISA: Homogenize tumor tissue to quantify protein levels of CAIX and downstream signaling molecules.

Authoritative Grounding: Linking PK data (drug exposure) with PD data (target modulation) and efficacy (tumor growth inhibition) creates a "pharmacological audit trail."[23][24] This integrated approach is essential for making informed decisions about dose and schedule for potential clinical development.[23]

Conclusion

This application guide outlines a systematic and robust preclinical workflow to evaluate the efficacy of this compound (SMTA) as a targeted anticancer agent. By integrating scientifically sound in vitro and in vivo methodologies, this framework allows for the thorough characterization of the compound's potency, mechanism of action, and therapeutic potential. The successful completion of these protocols will generate the critical data package necessary to support further development and IND-enabling studies.

References

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High-Throughput Screening of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2] This five-membered heterocycle is a key structural component in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The versatility of the 1,3,4-thiadiazole nucleus is partly attributed to its ability to act as a bioisostere for other rings and its capacity for hydrogen bonding, which facilitates interactions with various biological targets.[1][2]

This guide focuses on a specific, promising subclass: analogs of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine . The presence of the sulfonyl group (-SO₂CH₃) and the 2-amino group suggests potential interactions with targets such as carbonic anhydrases, kinases, and other enzymes where sulfonamide-containing compounds have shown activity.[6][7] The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for libraries of these analogs. We will delve into the critical decision-making processes, from assay selection to hit validation, and provide detailed, field-proven protocols to empower the discovery of novel bioactive agents.

Part I: Strategic Foundations for a Successful HTS Campaign

Before embarking on a large-scale screen, a well-defined strategy is paramount. The choices made at this stage will dictate the quality of the data, the relevance of the identified "hits," and the overall efficiency of the discovery pipeline.

Target Rationale and Assay Selection

The success of any HTS campaign is fundamentally tied to the biological question being asked. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.

  • Biochemical Assays: These assays are conducted in a cell-free environment, directly measuring the interaction between a compound and a purified biological target, such as an enzyme or receptor.[8][9] They offer high precision and are excellent for confirming direct target engagement. For this compound analogs, a biochemical assay would be ideal for screening against a specific enzyme, for instance, a purified human carbonic anhydrase isozyme.[10]

  • Cell-Based Assays: Representing more than half of all HTS campaigns, cell-based assays provide data within a more physiologically relevant context.[11][12] They can measure a compound's effect on complex cellular processes like cell viability, proliferation, signaling pathways, or reporter gene expression.[13][14] This approach can identify compounds that work through various mechanisms, including those that require cell permeability to reach their intracellular target.

Causality in Assay Choice: A biochemical approach is logical when a specific molecular target is hypothesized and available in a purified form. It provides clean, mechanistically informative data. Conversely, if the goal is to find compounds that, for example, kill a specific cancer cell line without a preconceived target, a cell-based phenotypic screen is the superior choice.[11]

Library Preparation and Quality Control

The integrity of the small molecule library is non-negotiable.

  • Compound Purity: Ensure all analogs are of high purity (typically >95%), as impurities can lead to false or misleading results.

  • Solubility: The 1,3,4-thiadiazole scaffold is generally stable, but individual analog solubility can vary.[2] Compounds should be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock plates (e.g., 10 mM).

  • Storage: Stock plates should be sealed and stored at -20°C or -80°C to prevent degradation and solvent evaporation.

Part II: Protocol for a Biochemical HTS Assay: Carbonic Anhydrase II Inhibition

This protocol provides a method for screening compounds against human Carbonic Anhydrase II (hCA-II), a well-characterized enzyme and a plausible target for sulfonamide-containing molecules. The assay measures the inhibition of the enzyme's esterase activity.

Principle of the Assay

hCA-II catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm. Inhibitors of hCA-II will reduce the rate of pNP formation.

Materials and Reagents
  • Enzyme: Purified recombinant human Carbonic Anhydrase II (hCA-II)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • Reference Inhibitor: Acetazolamide (a known potent CA inhibitor)

  • Compound Plates: 384-well plates with this compound analog library, serially diluted if for dose-response.

  • Assay Plates: 384-well clear, flat-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate reader with absorbance detection capabilities.

Assay Development and Optimization

Before initiating the full screen, the following steps are crucial for ensuring a robust assay.[15]

  • Enzyme Titration: Determine the optimal hCA-II concentration that yields a robust linear reaction rate within a 10-15 minute timeframe.

  • Substrate Concentration (Km Determination): Determine the Michaelis-Menten constant (Km) for pNPA. For inhibitor screening, a substrate concentration at or below the Km value is typically used to ensure sensitivity for competitive inhibitors.

  • DMSO Tolerance: Confirm that the final concentration of DMSO in the assay (e.g., 0.1% - 0.5%) does not significantly impact enzyme activity.

  • Z'-Factor Calculation: Perform a pilot run using controls to assess assay quality. The Z'-factor is a statistical measure of the separation between the high signal (no inhibition) and low signal (full inhibition) controls. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17]

HTS Protocol for Primary Screen (384-well format)

This protocol assumes a final assay volume of 20 µL and a single compound concentration of 10 µM.

  • Compound Dispensing: Using an acoustic liquid handler, transfer 100 nL of 2 mM compound stocks in DMSO to the appropriate wells of the 384-well assay plates. For controls, dispense 100 nL of DMSO (high signal, 0% inhibition) or 100 nL of 2 mM Acetazolamide (low signal, 100% inhibition).

  • Enzyme Addition: Add 10 µL of hCA-II solution (at 2x final concentration in Assay Buffer) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of pNPA substrate (at 2x final concentration in Assay Buffer) to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 15 minutes.

  • Data Analysis: Calculate the reaction rate (Vmax) for each well. Determine the percent inhibition relative to the controls.

Part III: Protocol for a Cell-Based HTS Assay: Anti-Proliferative Screening

This protocol details a method to screen the analog library for compounds that inhibit the proliferation of a cancer cell line, such as the MCF-7 breast cancer line.[1]

Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in the number of viable cells.[13]

Materials and Reagents
  • Cell Line: MCF-7 human breast adenocarcinoma cell line

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Reference Compound: Doxorubicin (a known cytotoxic agent)

  • Compound Plates: As described in the biochemical assay.

  • Assay Plates: 384-well solid white, flat-bottom microplates suitable for luminescence.

  • Instrumentation: Automated liquid handler, temperature and CO₂ controlled cell culture incubator, microplate reader with luminescence detection.

Assay Development and Optimization
  • Cell Seeding Density: Determine the optimal number of cells to seed per well to ensure they remain in the exponential growth phase throughout the experiment and produce a robust luminescent signal.[13]

  • Incubation Time: Establish the optimal duration for compound treatment (e.g., 48 or 72 hours) to observe a significant anti-proliferative effect.

  • Z'-Factor Calculation: As with the biochemical assay, run control plates with DMSO (no effect) and Doxorubicin (maximal effect) to ensure a Z' > 0.5.

HTS Protocol for Primary Screen (384-well format)
  • Cell Seeding: Using a liquid dispenser, seed the optimized number of MCF-7 cells (e.g., 2,000 cells) in 40 µL of culture medium into each well of the 384-well assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition: Add 100 nL of the 2 mM compound stocks (or controls) to the appropriate wells for a final concentration of 10 µM.

  • Treatment Incubation: Return plates to the incubator for the predetermined treatment duration (e.g., 72 hours).

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Part IV: The Integrated HTS Workflow and Hit Triage

A primary screen is only the beginning. A rigorous workflow is essential to progress from thousands of initial data points to a small set of validated, high-quality hits.[16]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Lead Generation PrimaryScreen Primary HTS (Single Concentration, e.g., 10 µM) DataAnalysis Data Analysis (% Inhibition / % Viability) PrimaryScreen->DataAnalysis HitSelection Hit Selection (e.g., >50% Inhibition) DataAnalysis->HitSelection Confirmation Hit Confirmation (Fresh Powder Samples) HitSelection->Confirmation DoseResponse Dose-Response (IC50) (8-10 point curves) Confirmation->DoseResponse Triage Hit Triage (PAINS/SAR Analysis) DoseResponse->Triage Orthogonal Orthogonal Assay (Confirms Mechanism) Triage->Orthogonal CounterScreen Counter-Screen (Assesses Specificity) Triage->CounterScreen ValidatedHits Validated Hits Orthogonal->ValidatedHits CounterScreen->ValidatedHits

Caption: A generalized workflow for high-throughput screening from primary screen to validated hits.

Workflow Stages Explained:

  • Primary Screen & Hit Selection: The entire library is screened at a single concentration. Wells showing activity above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean) are selected as "primary hits".[17]

  • Hit Confirmation: Primary hits are re-ordered as dry powders and re-tested to eliminate false positives arising from compound degradation or library handling errors.[16][18]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for ranking compounds and beginning to understand the structure-activity relationship (SAR).

  • Hit Triage & Validation:

    • Computational Filtering: Hits are checked against databases of known Pan-Assay Interference Compounds (PAINS) to flag molecules that are known to be frequent hitters or assay artifacts.[19]

    • Counter-Screens: Active compounds are tested in an assay designed to identify undesirable activity (e.g., a general cytotoxicity assay for a targeted screen).[20]

    • Orthogonal Assays: The activity is confirmed using a different technology or method to ensure the observed effect is not an artifact of the primary assay format.

    • Preliminary SAR: Hits are clustered by chemical similarity to identify scaffolds that consistently produce activity, providing confidence and direction for medicinal chemistry efforts.[19]

Data Presentation

Quantitative data from the dose-response and quality control stages should be clearly tabulated.

Table 1: Example Dose-Response Data for Confirmed Hits

Compound ID Target/Assay IC₅₀ (µM) Hill Slope Max Response (%)
Analog-001 hCA-II 0.85 1.1 98
Analog-002 MCF-7 Proliferation 2.3 0.9 95
Analog-003 hCA-II 15.6 1.3 99

| Analog-004 | MCF-7 Proliferation | > 50 | - | < 20 |

Table 2: HTS Assay Quality Control Metrics

Assay Type Plate Format Z'-Factor (Mean ± SD) Signal-to-Background CV (%) of Controls
Biochemical 384 0.82 ± 0.07 12.5 < 5%

| Cell-Based | 384 | 0.75 ± 0.09 | 8.2 | < 10% |

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical pathway where an analog might act, providing context for cell-based screening results.

Signaling_Pathway cluster_pathway Hypothetical Cancer Cell Survival Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Thiadiazole Analog (Potential Inhibitor) Analog->PI3K Analog->mTOR

Caption: Example pathway where a thiadiazole analog might inhibit cell proliferation.

Conclusion

The high-throughput screening of this compound analogs is a promising avenue for the discovery of novel therapeutic agents. A successful campaign hinges on a rational and adaptable strategy, beginning with the careful selection of a robust and relevant assay. Whether pursuing a target-based biochemical screen or a broader phenotypic cell-based approach, rigorous optimization and validation are indispensable. The iterative process of primary screening, hit confirmation, dose-response analysis, and meticulous hit triage is critical for filtering out false positives and focusing resources on the most promising chemical matter. By integrating automated liquid handling, sensitive detection methods, and robust data analysis, researchers can efficiently navigate vast chemical libraries to identify validated hits worthy of advancement into lead optimization programs.

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Application Notes and Protocols for SLC-0111: A Selective Chemical Probe for Targeting Tumor-Associated Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of SLC-0111, a potent and selective ureido-substituted benzenesulfonamide inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII).[1][2] Due to the limited public data on 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, this guide focuses on the well-characterized and clinically evaluated chemical probe, SLC-0111, which shares a related sulfonamide scaffold and targets a key pathway in cancer biology. We delve into the mechanistic underpinnings of CAIX inhibition, provide validated, step-by-step protocols for essential in vitro and in vivo assays, and present data interpretation guidelines to empower researchers in their exploration of tumor hypoxia and pH regulation.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Solid tumors are often characterized by regions of poor oxygenation, a state known as hypoxia.[3] A critical adaptive response to hypoxia is the upregulation of the transmembrane enzyme Carbonic Anhydrase IX (CAIX), a zinc metalloenzyme induced by Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3] CAIX is minimally expressed in most normal tissues but is highly overexpressed in a wide array of solid tumors, where its presence is frequently correlated with aggressive phenotypes, metastasis, and poor patient prognosis.[3][4]

CAIX plays a pivotal role in tumor cell survival by regulating pH homeostasis. It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) at the cell surface.[1] This enzymatic activity contributes to the acidification of the extracellular tumor microenvironment (TME), which promotes invasion and metastasis, while simultaneously maintaining a neutral or slightly alkaline intracellular pH (pHi) that is favorable for cancer cell proliferation and survival.[1][3]

Given its tumor-specific expression and crucial role in cancer pathobiology, CAIX represents a highly attractive therapeutic target.[3][5] SLC-0111 has emerged as a first-in-class, potent, and selective small molecule inhibitor of the tumor-associated isoforms CAIX and CAXII, making it an invaluable chemical probe for investigating the consequences of CAIX inhibition in cancer research.[2][3]

SLC-0111: Profile of a Selective CAIX/XII Inhibitor

SLC-0111 is a ureido-substituted benzenesulfonamide that exhibits high selectivity for the transmembrane isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms CAI and CAII.[2][6] This selectivity is paramount for minimizing off-target effects and enhancing the therapeutic window. Preclinical studies have consistently demonstrated that SLC-0111 can inhibit tumor growth, reduce metastasis, and enhance the efficacy of conventional chemotherapies and immunotherapies.[3][7][8] Furthermore, SLC-0111 has completed a Phase 1 clinical trial, which established its safety profile and determined the recommended Phase 2 dose in patients with advanced solid tumors.[1][4]

Physicochemical Properties of SLC-0111:

Property Value Reference
IUPAC Name N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)urea [9]
Molecular Formula C₁₃H₁₂FN₃O₃S [10]
Molecular Weight 309.32 g/mol [10]

| CAS Number | 310360-39-1 |[10] |

Mechanism of Action: Disrupting Tumor pH Homeostasis

The primary mechanism of action of SLC-0111 is the direct inhibition of the enzymatic activity of CAIX and CAXII.[2][5] The sulfonamide moiety of SLC-0111 coordinates to the zinc ion within the active site of the carbonic anhydrase enzyme, blocking its access to CO₂ and water substrates. This inhibition prevents the catalysis of CO₂ hydration, leading to two major consequences for the tumor:

  • Increased Extracellular pH: By blocking proton production, SLC-0111 mitigates the acidification of the TME. A less acidic microenvironment can impair tumor cell invasion and migration and may enhance the efficacy of immune cells, such as T-lymphocytes, whose function is suppressed by acidic conditions.[8][11]

  • Decreased Intracellular pH: The inhibition of CAIX reduces the influx of bicarbonate ions, which are used by cancer cells to neutralize intracellular acidic byproducts from high glycolytic rates. The resulting intracellular acidification can lead to reduced cell proliferation, induction of apoptosis, and sensitization to acid-induced cytotoxicity.[12]

The dual effect of SLC-0111 on both the intra- and extracellular pH of tumors underscores its potential as a powerful anti-cancer agent.

SLC-0111_Mechanism_of_Action cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CAIX Carbonic Anhydrase IX CO2_H2O->CAIX Catalyzes Protons Extracellular Acidification H_HCO3->Protons HCO3_in HCO₃⁻ H_HCO3->HCO3_in Metastasis Invasion & Metastasis Protons->Metastasis ImmuneSuppression Immune Cell Suppression Protons->ImmuneSuppression CAIX->H_HCO3 pHi Alkaline pHi (Survival & Proliferation) HCO3_in->pHi SLC0111 SLC-0111 SLC0111->CAIX Inhibits

Caption: Mechanism of SLC-0111 action on a hypoxic cancer cell.

Quantitative Inhibitory and Cellular Activity Data

SLC-0111 demonstrates potent inhibition of the target isoforms CAIX and CAXII, with significantly weaker activity against off-target cytosolic isoforms.

IsoformInhibition Constant (Kᵢ)Typical Cell-Based Assay Conc. (IC₅₀)Reference(s)
hCA I Micromolar (weak inhibitor)>10 µM[6]
hCA II Micromolar (weak inhibitor)>10 µM[6]
hCA IX 45.1 nMVaries by cell line (e.g., 13.53 µg/mL for HT-29)[10][13][14]
hCA XII 4.5 nMNot widely reported[10][14]

Note: IC₅₀ values are highly dependent on the cell line, assay duration, and culture conditions (e.g., normoxia vs. hypoxia). Researchers should determine the optimal concentration empirically.

Experimental Protocols

The following protocols provide a validated starting point for characterizing the effects of SLC-0111.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7, A375-M6)[7][15]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • SLC-0111 (dissolved in DMSO to create a 10-100 mM stock solution)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at 570 nm)

  • Hypoxia chamber or incubator (for hypoxia experiments, 1% O₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the SLC-0111 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO concentration matched to the highest SLC-0111 dose).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of SLC-0111 or vehicle control.

  • Incubation: Incubate the plates for 48-96 hours at 37°C, 5% CO₂. For hypoxia studies, place the plates in a hypoxic chamber for the duration of the treatment.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the log of the SLC-0111 concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Wound Healing / Scratch Assay for Cell Migration

This assay assesses the effect of SLC-0111 on cancer cell motility.

Materials:

  • Items from Protocol 1

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips or a specialized scratch-making tool

  • Microscope with a camera

Procedure:

  • Create Confluent Monolayer: Seed cells in a 6-well plate at a high density to form a confluent monolayer within 24-48 hours.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of SLC-0111 (e.g., 100 µM) or vehicle control.[5]

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined points using a microscope.

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 8, 16, 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial scratch area. Compare the closure rate between SLC-0111-treated and vehicle-treated cells.

Experimental_Workflow Start Hypothesis: SLC-0111 inhibits cancer cell function Biochem Biochemical Assay (Stopped-Flow CO₂ Hydration) Start->Biochem CellCulture Cell-Based Assays (Viability, Migration, Apoptosis) Start->CellCulture Data1 Determine Ki & IC₅₀ Biochem->Data1 Data2 Assess Phenotypic Effects CellCulture->Data2 InVivo In Vivo Xenograft Model Data1->InVivo Data2->InVivo Data3 Evaluate Anti-Tumor Efficacy & Survival InVivo->Data3 Conclusion Conclusion: Validate SLC-0111 as a probe for CAIX-driven pathology Data3->Conclusion

Caption: A generalized workflow for validating SLC-0111.

Protocol 3: General Guidelines for In Vivo Xenograft Studies

Evaluating SLC-0111 in an animal model is crucial for validating in vitro findings.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • CAIX-expressing human cancer cells (e.g., MDA-MB-231, B16F10)[8][16]

  • SLC-0111 formulation for oral gavage

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SLC-0111, Chemotherapy agent, SLC-0111 + Chemotherapy agent).

  • Dosing: Administer SLC-0111 via oral gavage at a dose determined from preclinical toxicology studies (e.g., 25-100 mg/kg daily).[1]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a defined duration.

  • Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis (e.g., ANOVA) to compare treatment groups. At the end of the study, tumors can be harvested for downstream analysis like immunohistochemistry for CAIX, Ki-67 (proliferation), and CD31 (angiogenesis).[17][18]

Applications and Synergistic Potential

SLC-0111 is a versatile tool for a range of applications in cancer research:

  • Probing the Role of Hypoxia: Investigating the functional consequences of CAIX expression in hypoxic tumor models.

  • Overcoming Chemoresistance: Studies show SLC-0111 can sensitize cancer cells to conventional chemotherapies like cisplatin, doxorubicin, and temozolomide.[7][15][17]

  • Enhancing Immunotherapy: By normalizing the tumor pH, SLC-0111 can improve the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4).[8][11]

Conclusion

SLC-0111 is a well-validated, selective, and clinically evaluated chemical probe for interrogating the function of carbonic anhydrase IX. Its ability to disrupt tumor pH regulation provides a powerful method for studying the hypoxic TME and developing novel therapeutic strategies. The protocols and data presented in this guide offer a robust foundation for researchers to effectively employ SLC-0111 in their preclinical cancer research endeavors.

References

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PubMed. [Link]

  • SLC-0111. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Taylor & Francis Online. [Link]

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. AACR Journals. [Link]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Taylor & Francis Online. [Link]

  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. ResearchGate. [Link]

  • SLC-0111. Signalchem LifeScience. [Link]

  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. AACR Journals. [Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360. PubChem. [Link]

  • Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. National Institutes of Health. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. PubMed Central. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PubMed Central. [Link]

  • First-in-human results presented for SLC-0111 in advanced solid tumors. BioWorld. [Link]

  • Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. FLORE. [Link]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight. [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. ResearchGate. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. ResearchGate. [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PubMed Central. [Link]

  • The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells. FLORE. [Link]

  • SLC-0111. PubChem. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. ResearchGate. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail. Semantic Scholar. [Link]

  • Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma. ResearchGate. [Link]

  • SLC-0111 inhibits sunitinib-induced Carbonic Anhydrase IX (CAIX) expression in liver metastases. ResearchGate. [Link]

  • Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Northumbria University Research Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important heterocyclic compound.

Introduction to the Synthesis

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone reaction in medicinal chemistry, frequently employing the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[1] This approach is versatile and can be adapted for a variety of substrates. In the case of this compound, the primary synthetic challenge lies in the selection of the appropriate starting materials and optimizing the reaction conditions to favor the formation of the desired product while minimizing side reactions.

A common synthetic route involves the reaction of a suitable methylsulfonyl-containing carboxylic acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent.

General Reaction Scheme

General Reaction Scheme RCOOH Methylsulfonyl Acetic Acid Derivative catalyst Acid Catalyst / Dehydrating Agent (e.g., POCl₃, PPA, PCl₅) RCOOH->catalyst TSC Thiosemicarbazide TSC->catalyst Thiadiazole This compound catalyst->Thiadiazole Cyclization/ Dehydration

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a frequent challenge in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Ineffective Cyclizing Agent: The choice and amount of the cyclizing agent are critical.

    • Explanation: Strong dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) are necessary to drive the cyclization and dehydration steps.[1] Insufficient amounts or a deactivated catalyst will result in incomplete conversion.

    • Recommendation:

      • Ensure the cyclizing agent is fresh and has been stored under anhydrous conditions.

      • Consider increasing the molar equivalents of the cyclizing agent. A patent for a similar synthesis suggests using a 1:1.2 molar ratio of thiosemicarbazide to carboxylic acid and catalyst.[2]

      • Experiment with different cyclizing agents. For instance, a solid-state reaction using PCl₅ at room temperature has been reported to give high yields for similar compounds.[2]

  • Suboptimal Reaction Temperature: The reaction temperature directly influences the reaction rate and the stability of the product.

    • Explanation: The cyclization step typically requires heating to overcome the activation energy barrier. However, excessive heat can lead to the decomposition of the starting materials or the desired product.

    • Recommendation:

      • If the reaction is sluggish, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • If product degradation is suspected, try running the reaction at a lower temperature for a longer duration.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

    • Explanation: The presence of water can quench the dehydrating agent. Other impurities in the methylsulfonyl acetic acid derivative or thiosemicarbazide can interfere with the desired reaction pathway.

    • Recommendation:

      • Use high-purity, anhydrous starting materials and solvents.

      • Recrystallize or purify the starting materials if their purity is questionable.

Issue 2: Formation of Multiple Products/Impurities

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions?

A: The formation of byproducts is a common issue in thiosemicarbazide cyclization reactions.

Potential Side Reactions & Mitigation Strategies:

  • Formation of 1,2,4-Triazole Derivatives: Under certain conditions, particularly in alkaline media, the cyclization of acylthiosemicarbazides can lead to the formation of 1,2,4-triazole isomers instead of the desired 1,3,4-thiadiazole.

    • Explanation: The cyclization of the intermediate acylthiosemicarbazide can proceed through two different pathways. Acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring.[3]

    • Recommendation: Ensure the reaction is conducted under strongly acidic conditions to favor the desired cyclization pathway.

  • Hydrolysis of the Sulfonyl Group: The methylsulfonyl group can be susceptible to hydrolysis under harsh acidic conditions, especially at elevated temperatures.

    • Explanation: The sulfonyl group, while generally stable, can be cleaved under forcing conditions, leading to impurities.

    • Recommendation: Use the mildest effective reaction conditions (temperature and acid strength) to avoid degradation. Monitor the reaction closely to prevent prolonged exposure to harsh conditions after the product has formed.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude product, complicating purification.

    • Explanation: This is often a result of the issues described under "Low Yield," such as insufficient catalyst or suboptimal temperature.

    • Recommendation: Refer to the troubleshooting steps for low yield. Ensure the reaction is driven to completion by monitoring with TLC.

Issue 3: Difficulty in Product Purification

Q: The crude product is a dark, oily substance, and I am struggling to isolate the pure this compound. What purification strategies can I employ?

A: The purification of polar, heterocyclic amines can be challenging due to their physical properties.

Purification Recommendations:

  • Neutralization and Precipitation:

    • Explanation: After the reaction, the product is in its protonated form in the acidic medium. Careful neutralization with a base will precipitate the free amine.

    • Protocol:

      • Quench the reaction mixture by pouring it onto crushed ice.

      • Slowly add a saturated solution of a weak base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral to slightly basic (pH 7-8).

      • The product should precipitate out of the aqueous solution.

      • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • Explanation: Recrystallization is an effective method for purifying solid products. The choice of solvent is crucial.

    • Recommendation: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or DMF) and water is often effective for recrystallizing polar compounds.[2]

  • Column Chromatography:

    • Explanation: If recrystallization is ineffective, column chromatography can be used. However, the basic nature of the amine can cause it to interact strongly with the acidic silica gel, leading to poor separation and tailing.[4]

    • Recommendation:

      • Use an amine-deactivated silica gel or an alternative stationary phase like alumina.

      • Incorporate a small amount of a volatile amine, such as triethylamine (0.1-1%), into the mobile phase to suppress the interaction between the product and the silica gel.[4]

      • A gradient elution starting with a less polar solvent and gradually increasing the polarity can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the methylsulfonyl group in this synthesis?

  • While not explicitly detailed in a single protocol, the logical starting material is a derivative of methylsulfonylacetic acid . Depending on the chosen cyclizing agent, this could be the free acid or a more activated form like the corresponding acyl chloride.

Q2: What are the typical reaction conditions for the cyclization of a carboxylic acid with thiosemicarbazide?

  • The reaction is typically carried out in the presence of a strong dehydrating acid like phosphorus oxychloride, polyphosphoric acid, or phosphorus pentachloride.[1][2] Heating is usually required, with temperatures ranging from room temperature (for solid-state grinding methods) to reflux, depending on the specific reagents.[2]

Q3: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q4: What are the expected spectroscopic data for this compound?

    • ¹H NMR: A singlet for the methyl protons of the sulfonyl group (around 3.0-3.5 ppm) and a broad singlet for the amine protons (which may be exchangeable with D₂O).

    • ¹³C NMR: Resonances for the methyl carbon of the sulfonyl group and two distinct signals for the carbons of the thiadiazole ring.

    • IR: Characteristic peaks for N-H stretching of the amine group (around 3100-3300 cm⁻¹), S=O stretching of the sulfonyl group (around 1150 and 1350 cm⁻¹), and C=N stretching of the thiadiazole ring.

Q5: Is there an alternative synthetic route to consider?

  • Yes, an alternative approach involves the synthesis of the corresponding 2-(methylthio)-1,3,4-thiadiazole followed by oxidation to the sulfone. A patent for a similar compound describes the oxidation of a 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using an oxidizing agent like hydrogen peroxide in the presence of a molybdenum or tungsten catalyst.[5] This two-step process might offer an alternative if the direct cyclization proves to be low-yielding.

Experimental Workflow Overview

Experimental Workflow start Start reactants Combine Methylsulfonyl Acetic Acid Derivative and Thiosemicarbazide start->reactants add_catalyst Add Cyclizing Agent (e.g., POCl₃, PPA) reactants->add_catalyst reaction Heat Reaction Mixture (Monitor by TLC) add_catalyst->reaction workup Quench with Ice and Neutralize (pH 7-8 with NaHCO₃) reaction->workup filtration Filter Precipitate workup->filtration purification Purify Crude Product (Recrystallization or Chromatography) filtration->purification characterization Characterize Final Product (NMR, IR, MS, M.P.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

  • AL-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Journal of the University of Anbar for Pure Science, 2(3).
  • BenchChem. (2025).
  • Google Patents. (Year). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Aksenov, A. V., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5319-77-7, 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2875916, 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine.
  • PubMed. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes.
  • PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties.
  • Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and the biological action of thiosemicarbazones and (1,3-thiazol-2-yl)hyd-razones of [(1-aryl-5-formylimidazol-4-yl)thio]-acetic acids.
  • ResearchGate. (2011). Thiosemicarbazides: synthesis and reactions.
  • Google Patents. (Year). Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)
  • SpringerLink. (Year). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
  • International Journal of Pharmacy and Technology. (Year). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • Scribd. (n.d.). Thiosemicarbazide Chemistry Review.
  • ResearchGate. (1996).
  • PubMed. (Year). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety.
  • MDPI. (Year). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
  • Google Patents. (Year). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
  • ResearchGate. (2011). Thiosemicarbazides: Synthesis and reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
  • Google Patents. (Year). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Google Patents. (Year). 5-Sulfomethyl-1,3,4-thiadiazole-2-thiol.
  • ACS Omega. (2017). Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • ResearchGate. (Year).
  • PubMed Central. (Year). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes.
  • Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and the biological action of thiosemicarbazones and (1,3-thiazol-2-yl)hyd-razones of [(1-aryl-5-formylimidazol-4-yl)thio]-acetic acids.

Sources

Technical Support Center: Troubleshooting Solubility of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Understanding the Challenge - Physicochemical Properties FAQ

This section addresses the fundamental properties of the compound that contribute to its solubility behavior.

Q1: What is this compound?

This compound (CAS: 36033-66-6) is a heterocyclic compound belonging to the 1,3,4-thiadiazole class.[1][2] This scaffold is of significant interest in medicinal chemistry and has been incorporated into molecules with a wide range of biological activities, including potential anticancer properties.[3] Its structure features a central thiadiazole ring, an amine group at the 2-position, and a potent electron-withdrawing methylsulfonyl group at the 5-position.

PropertyValueSource
Molecular Formula C₃H₅N₃O₂S₂[1][4]
Molecular Weight 179.22 g/mol [1][4]
CAS Number 36033-66-6[2][4]
Predicted LogP -1.56[4]

Q2: Why does this compound exhibit poor solubility despite a predicted low LogP?

This is a critical question. The predicted LogP of -1.56 suggests the molecule should be hydrophilic.[4] However, poor aqueous solubility is a common issue. This apparent contradiction arises from the difference between lipophilicity and solubility.

  • "Grease-ball" vs. "Brick-dust" Molecules: Poorly soluble compounds are often categorized as "grease-ball" (high lipophilicity) or "brick-dust" (strong crystal lattice).[5]

  • High Crystal Lattice Energy: this compound is likely a "brick-dust" molecule. Its planar structure, combined with the potential for strong intermolecular hydrogen bonding (via the amine) and dipole-dipole interactions (via the sulfonyl group), creates a highly stable crystal structure. A large amount of energy is required to break this crystal lattice apart and allow solvent molecules to surround the individual compound molecules, resulting in low solubility even in polar solvents.

Q3: How does pH fundamentally alter the solubility of this compound?

The solubility of sulfonamide-containing compounds is often highly dependent on pH.[6][7][8] this compound has two key ionizable sites, making it an amphoteric substance:

  • The 2-amino group: This group is basic and will become protonated (positively charged) at acidic pH.

  • The Sulfonamide-like Moiety: The proton on the amine attached to the thiadiazole ring can be acidic, especially due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This site can be deprotonated (negatively charged) at alkaline pH.

The neutral form of the molecule, which predominates at an intermediate pH, is the least soluble due to its ability to pack efficiently into a crystal lattice.[6] Adjusting the pH away from this isoelectric point increases the proportion of charged, more soluble species.[9][10]

cluster_0 Acidic pH cluster_1 Isoelectric Point (pI) cluster_2 Alkaline pH Cation Cationic Form (Protonated Amine) Soluble Neutral Neutral Form (Zwitterion/Unionized) Poorly Soluble Cation->Neutral + OH- / - H+ Anion Anionic Form (Deprotonated) Soluble Neutral->Anion + OH- / - H+

Caption: pH-Dependent Ionization States.

Section 2: Troubleshooting Guide & Standard Operating Procedures (SOPs)

This section provides actionable steps to overcome solubility hurdles during your experiments.

Part A: Preparing Concentrated Stock Solutions

Q4: What is the recommended solvent for a primary stock solution?

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions for compound screening and biological assays.[11] It is a powerful, water-miscible organic solvent. However, even with DMSO, challenges can arise.

Q5: My compound is not dissolving in DMSO at room temperature. What is the protocol to solubilize it?

Do not immediately assume the compound is insoluble. The dissolution process may be slow due to high crystal lattice energy. Follow this validated protocol:

SOP-01: Protocol for Solubilizing in DMSO

  • Initial Attempt: Add the required volume of high-purity, anhydrous DMSO to your pre-weighed compound to achieve the target concentration (e.g., 10-50 mM). Vortex vigorously for 2 minutes at room temperature. Visually inspect for undissolved particulates against a bright light.

  • Gentle Warming: If particulates remain, warm the solution in a water bath at 30-37°C for 10-15 minutes. Causality: Providing thermal energy helps overcome the activation energy barrier of the crystal lattice, increasing the rate of dissolution. Avoid excessive heat which could degrade the compound.

  • Sonication: Following warming, place the vial in a bath sonicator for 5-10 minutes. Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which physically breaks apart the solid compound aggregates and enhances solvent interaction with the particle surface.

  • Final Check: Vortex again for 1 minute and perform a final visual inspection. If the solution is clear, it is ready for storage or use. If a small amount of particulate remains, consider centrifugation at high speed (e.g., 10,000 x g for 10 minutes) and carefully transferring the supernatant to a new, clean vial. Note this step in your lab notebook as the effective concentration may be slightly lower than calculated.

Part B: Preventing Precipitation in Aqueous Assay Buffers

Q6: My compound precipitates instantly when I dilute my DMSO stock into my aqueous assay buffer. How do I prevent this?

This is the most common failure point and occurs when the DMSO concentration drops sharply, creating a supersaturated aqueous solution from which the compound "crashes out".[11] The key is to control the dilution process and, if necessary, modify the final assay buffer.

start Precipitation Observed in Assay Buffer? protocol1 SOP-02: Implement Optimized Dilution Protocol start->protocol1 check1 Still Precipitates? protocol1->check1 protocol2 SOP-03: Modify Assay Buffer pH (If Tolerated) check1->protocol2 Yes success Proceed with Assay check1->success No check2 Still Precipitates? protocol2->check2 protocol3 SOP-04: Incorporate a Co-solvent (e.g., PEG-400) check2->protocol3 Yes check2->success No check3 Still Precipitates? protocol3->check3 protocol4 Consider Advanced Formulation (e.g., Cyclodextrins) check3->protocol4 Yes check3->success No

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its aromatic stability and ability to participate in hydrogen bonding.[1][2] However, optimizing its synthesis can be challenging. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1,3,4-thiadiazole ring?

The most prevalent and versatile methods for synthesizing the 1,3,4-thiadiazole core involve the intramolecular cyclization of open-chain precursors.[1] The primary starting materials include:

  • Thiosemicarbazides or Acylhydrazines: These are perhaps the most common precursors. They can be cyclized with various reagents that provide the missing carbon or carbon-sulfur unit, such as carboxylic acids, acid chlorides, carbon disulfide, or isothiocyanates.[3]

  • N,N'-Diacylhydrazines: These precursors can be converted to 1,3,4-thiadiazoles through thionation, typically using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[4][5]

  • Dithiocarbazates: These can be cyclized to form the thiadiazole ring, often by reaction with acylhydrazines or other electrophilic partners.[3]

The choice of route depends on the availability of starting materials and the desired substitution pattern on the final molecule.[1]

Q2: How do I select the appropriate cyclization or dehydrating agent for my reaction?

The selection of the cyclizing/dehydrating agent is critical and directly impacts reaction yield and purity.[6]

  • Strong Protic Acids (H₂SO₄, PPA): Concentrated sulfuric acid and polyphosphoric acid (PPA) are effective for the dehydrative cyclization of acylthiosemicarbazides.[6][7] They act as both catalyst and dehydrating agent. However, their harshness can be a drawback, potentially degrading sensitive functional groups on your starting materials.

  • Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent for cyclizing thiosemicarbazides with carboxylic acids, generally providing good to excellent yields.[3][8] It is less harsh than sulfuric acid but must be handled with care due to its reactivity with water.

  • Methanesulfonic Acid: This reagent has been reported to give high yields and good purity, serving as an effective dehydrating agent for acylthiosemicarbazide cyclization.[6][9]

  • Lawesson's Reagent/P₂S₅: For syntheses starting from N,N'-diacylhydrazines, these thionating reagents are the standard choice.[4][10] Lawesson's reagent is often preferred as it can lead to cleaner reactions and higher yields compared to P₂S₅.[5][9]

Q3: What role does the solvent play in the synthesis?

Solvent choice can influence reaction rate, yield, and even the final product structure in regioselective syntheses.[11][12] For instance, in certain acid-catalyzed reactions, using water as a solvent can favor the formation of 1,3,4-thiadiazoles, while switching to acetic acid/DMF may promote the formation of 1,3,4-oxadiazole isomers.[12] For reactions involving reagents like POCl₃, aprotic solvents like toluene or dioxane are necessary. Reactions involving carbon disulfide often use alcohols like ethanol in the presence of a base.[3][13]

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low or Inconsistent Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the primary causes and how can I fix them?

A: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.

1. Reagent Purity and Stability:

  • Causality: Thiosemicarbazide and acylhydrazine starting materials can degrade over time. The dehydrating agent (e.g., POCl₃) can lose activity if exposed to atmospheric moisture.

  • Solution: Ensure the purity of your starting materials using techniques like recrystallization or by verifying their melting point. Use freshly opened or properly stored dehydrating agents.

2. Ineffective Dehydration/Cyclization:

  • Causality: The energy barrier for the cyclization and dehydration step might not be overcome. The chosen dehydrating agent may not be potent enough for your specific substrate.

  • Solution: If using a milder acid catalyst like p-TSA, consider switching to a more powerful dehydrating agent like POCl₃ or concentrated H₂SO₄, provided your molecule's functional groups are stable under these conditions.[3][8] Increasing the reaction temperature or extending the reaction time can also drive the reaction to completion. Always monitor progress by Thin Layer Chromatography (TLC).

3. Suboptimal Temperature:

  • Causality: Many cyclization reactions require heating (reflux) to proceed efficiently.[3] Room temperature conditions may be insufficient. Conversely, excessive heat can cause decomposition of reactants or products.

  • Solution: Gradually increase the reaction temperature while monitoring via TLC. If decomposition is observed (e.g., charring or the appearance of multiple new spots on TLC), the temperature is likely too high. A temperature screening is often a valuable optimization step.

4. Poor Solubility:

  • Causality: If reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

  • Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. For some syntheses, a co-solvent system or a higher-boiling-point solvent like DMF or dioxane may be necessary.

A general troubleshooting workflow can be visualized as follows:

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Evaluate Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions If pure CheckReagent Assess Dehydrating Agent Potency CheckConditions->CheckReagent If conditions seem appropriate Optimize Systematically Optimize Parameters (DoE) CheckConditions->Optimize If conditions are suboptimal CheckReagent->Optimize If agent may be weak Result Improved Yield Optimize->Result

Caption: General workflow for troubleshooting low yields in 1,3,4-thiadiazole synthesis.

Issue 2: Formation of Multiple Products and Impurities
Q: My TLC/crude NMR shows multiple products. What are the likely side reactions?

A: The formation of multiple products usually points to side reactions or incomplete conversion.

1. Unreacted Starting Materials:

  • Causality: The most common "impurity" is simply unreacted starting material due to an incomplete reaction.

  • Solution: As discussed above, optimize reaction time, temperature, or the potency of the cyclizing agent.

2. Intermediate Accumulation:

  • Causality: The reaction mechanism often involves an open-chain intermediate, such as an acylthiosemicarbazide.[3] If the final cyclization/dehydration step is slow, this intermediate can accumulate.

  • Solution: Increase the potency of the dehydrating agent (e.g., switch from TsCl to POCl₃) or increase the temperature to facilitate the final ring-closing step.[4]

3. Formation of Oxadiazole Isomers:

  • Causality: When starting with acylhydrazines, there can be competitive cyclization leading to the formation of 1,3,4-oxadiazoles alongside the desired 1,3,4-thiadiazoles. The regioselectivity is highly dependent on the reaction conditions.[11][12]

  • Solution: Carefully control the reaction conditions. Studies have shown that acid-catalyzed reactions in water can favor thiadiazole formation, whereas other solvent systems might favor the oxadiazole.[12]

4. Hydrolysis:

  • Causality: If water is present in the reaction mixture, especially under harsh acidic conditions, sensitive functional groups (like esters or nitriles) can hydrolyze. The thioamide functionality itself can hydrolyze to the corresponding amide.

  • Solution: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., N₂ or Ar) to exclude atmospheric moisture.

Issue 3: Poor Regioselectivity in 2,5-Disubstituted Thiadiazoles
Q: I am trying to synthesize a 2,5-disubstituted-1,3,4-thiadiazole with two different R groups, but I'm getting a mixture of regioisomers. How can I control this?

A: Achieving high regioselectivity is crucial and depends on a stepwise, controlled approach.

  • Causality: If you attempt a one-pot reaction with multiple components that could react in different ways, a mixture is likely. The key is to control the bond-forming sequence.

  • Mechanism & Solution: A plausible mechanism for acid-catalyzed regioselective synthesis involves the initial protonation of a thiocarbonyl group, followed by nucleophilic attack from an acyl hydrazide.[11] Subsequent cyclization can occur at two different sites. To control this, it is best to use a stepwise approach. For example, first synthesize the N-acylthiosemicarbazide intermediate by reacting a specific acylhydrazine with an isothiocyanate.[3] This locks in one substituent. Then, cyclize this defined intermediate with a second reagent (e.g., a carboxylic acid derivative) to introduce the second, different substituent. This ensures only one regioisomer can be formed.

G cluster_0 Reaction Mechanism: Acid-Catalyzed Cyclization Start Acylthiosemicarbazide Intermediate Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation H+ N_Attack Nucleophilic Attack by Thiol Tautomer Protonation->N_Attack Cyclized Cyclized Intermediate N_Attack->Cyclized Dehydration Dehydration (-H₂O) Cyclized->Dehydration Product 2,5-Disubstituted 1,3,4-Thiadiazole Dehydration->Product

Caption: Simplified mechanism for the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.

Comparative Data & Key Protocols

Data Presentation

The choice of cyclization reagent significantly affects reaction outcomes. The following table summarizes common reagents used for the cyclization of thiosemicarbazide derivatives.

ReagentTypical ConditionsYield RangeAdvantagesDisadvantagesCite
H₂SO₄ (conc.) Heat (90-100 °C)50-90%Strong, effective, inexpensiveHarsh conditions, potential for charring/degradation[3][14]
POCl₃ Reflux in Toluene/Dioxane60-95%Highly effective, good yieldsMoisture sensitive, corrosive[2][8]
PPA Heat (100-140 °C)50-85%Good for less reactive substratesViscous, difficult to work with[6]
CH₃SO₃H Reflux in Toluene15-90%Milder than H₂SO₄, good purityCan give low yields with some substrates[3][6]
p-TSA Reflux in H₂O/AcOH70-90%Milder acid catalyst, good for regioselectivityMay be less effective than stronger agents[11][12]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole via POCl₃ Cyclization

This protocol is adapted from procedures involving the cyclization of a thiosemicarbazide with a carboxylic acid.[8]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl carboxylic acid (1.0 mmol) and thiosemicarbazide (1.1 mmol).

  • Solvent Addition: Add phosphorus oxychloride (POCl₃, 5 mL) dropwise at 0 °C. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature, then heat under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~7-8.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole via Lawesson's Reagent

This protocol is a general method for the thionation and cyclization of N,N'-diacylhydrazines.[4][5]

  • Reactant Preparation: To a solution of the N,N'-diacylhydrazine (1.0 mmol) in an anhydrous solvent such as toluene or dioxane (15 mL), add Lawesson's reagent (0.5 mmol, ~0.4 equivalents of S).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 2-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Purification (A): Concentrate the filtrate under reduced pressure. The resulting crude residue can often be purified by column chromatography on silica gel.

  • Purification (B): Alternatively, the reaction mixture can be cooled, and a saturated NaHCO₃ solution can be added. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product for further purification.

References

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmacy and Bioallied Sciences, 3(2), 188-197. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of 1,3,4-thiadiazole via formation of one bond. Journal of Saudi Chemical Society, 19(1), 41-59. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates. [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

  • Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(1), 74. [Link]

  • Abu El-Azm, F. S. M. (2015). synthesis and reactions of novel 2,5-disubstituted 1,3,4-thiadiazoles. Synthetic Communications, 45(9), 1094-1105. [Link]

  • El-Gazzar, A. B. A., et al. (2014). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 19(11), 18867-18880. [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]

  • A-Oğlud, R. K., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30069-30081. [Link]

  • Zamil, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]

  • Hammam, A. G., et al. (2005). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 10(7), 822-833. [Link]

  • Kadu, N. S., & Mandhane, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology, 10(8), 244-248. [Link]

  • ResearchGate. (2025). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4477-4480. [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Al-Sultani, K. H. K. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

  • A-Oğlud, R. K., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]

  • El-Gazzar, A. B. A., et al. (2007). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Archiv der Pharmazie, 340(11), 575-582. [Link]

  • Bondock, S., et al. (2013). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. ISRN Organic Chemistry, 2013, 1-25. [Link]

  • Bukat, K., et al. (2023). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 28(4), 1845. [Link]

  • ResearchGate. (n.d.). Thiadiazole Synthesis. Request PDF. [Link]

  • ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Request PDF. [Link]

  • Al-Juboori, A. A. H. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Education and Science, 17(3), 1-13. [Link]

  • Petrow, V., et al. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society, 1508. [Link]

  • Zamil, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Resistance to 1,3,4-Thiadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole-based compounds. This guide is designed with full editorial control to provide in-depth, field-proven insights into diagnosing and overcoming acquired resistance to this versatile class of molecules. Our approach is grounded in scientific integrity, explaining the causality behind experimental choices to ensure every protocol is a self-validating system.

Introduction: The Challenge of Acquired Resistance

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds exert their effects by interacting with a wide range of biological targets, including critical enzymes like kinases (e.g., VEGFR-2, SHP2) and interfering with fundamental cellular processes like DNA replication.[3][4] However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy. This guide provides a systematic framework for troubleshooting unexpected loss of compound activity and developing strategies to restore sensitivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues encountered during in vitro experiments.

Q1: My 1,3,4-thiadiazole compound, which was initially potent, is showing reduced efficacy in my long-term cell culture experiments. What is the most common cause?

A1: The most frequent cause of reduced efficacy over time is the development of acquired resistance by the cell population. This is a classic example of selective pressure, where a small number of cells with inherent resistance mechanisms survive and proliferate. The three primary mechanisms to suspect are:

  • Target Alteration: A mutation in the target protein that prevents the compound from binding effectively.

  • Decreased Intracellular Concentration: Increased expression of efflux pumps that actively remove the compound from the cell.

  • Compound Inactivation: Increased metabolic activity within the cells that chemically modifies and inactivates your compound.

Q2: How can I quickly check if my compound is being pumped out of the cells?

A2: A straightforward method is to co-incubate your cells with your thiadiazole compound and a known broad-spectrum efflux pump inhibitor, such as verapamil (for P-glycoprotein/MDR1) or Ko143 (for BCRP/ABCG2). If the potency of your compound is restored in the presence of the inhibitor, it strongly suggests that efflux is a contributing factor to the observed resistance.

Q3: Is it possible that my compound is no longer binding to its intended target?

A3: Yes, this is a primary mechanism of resistance, especially for kinase inhibitors. The most direct way to confirm this is by performing a Cellular Thermal Shift Assay (CETSA) . This assay measures the thermal stability of the target protein in the presence of your compound.[5][6][7][8] If your compound is binding, it will stabilize the protein, increasing its melting temperature. In resistant cells with a target mutation, you may observe a significantly reduced or absent thermal shift compared to the sensitive parent cells, confirming a loss of target engagement.

Q4: My compound is a kinase inhibitor. What specific type of mutations should I look for in the target gene?

A4: For kinase inhibitors, resistance mutations often occur in specific regions of the kinase domain. The most common types are:

  • Gatekeeper Mutations: A mutation in the ATP-binding pocket that creates steric hindrance, preventing the inhibitor from binding without significantly impacting ATP binding. A classic example is the T790M mutation in EGFR.[9][10][11]

  • Allosteric Site Mutations: If your compound binds to an allosteric site rather than the ATP pocket, mutations in that site can disrupt binding. For instance, certain mutations in SHP2 can reduce the potency of allosteric inhibitors.[12][13]

  • Activation Loop Mutations: Mutations that stabilize the active conformation of the kinase can sometimes reduce the inhibitor's effectiveness, particularly for inhibitors that bind to the inactive state.

Sequencing the target gene in your resistant cell line is the definitive way to identify these mutations.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic workflows to diagnose and address the root cause of resistance.

Guide 1: Systematic Diagnosis of Acquired Resistance

You've observed a consistent increase in the IC50 value of your compound in a specific cell line over time. This guide will walk you through identifying the mechanism.

The following diagram outlines the decision-making process for diagnosing the cause of resistance.

G start Start: Loss of Compound Efficacy (Increased IC50) check_target Step 1: Verify Target Engagement (Run Cellular Thermal Shift Assay - CETSA) start->check_target target_engaged Is target engagement maintained in resistant cells? check_target->target_engaged check_efflux Step 2: Assess Compound Efflux (Run Rhodamine 123 / Ethidium Bromide Efflux Assay) target_engaged->check_efflux Yes cause_mutation Conclusion: Resistance due to Target Alteration (e.g., Gatekeeper Mutation) target_engaged->cause_mutation No efflux_increased Is efflux activity increased in resistant cells? check_efflux->efflux_increased check_metabolism Step 3: Analyze Compound Metabolism (Run LC-MS Metabolite ID) efflux_increased->check_metabolism No cause_efflux Conclusion: Resistance due to Increased Efflux (e.g., P-gp/BCRP Upregulation) efflux_increased->cause_efflux Yes metabolites_found Are inactive metabolites detected in resistant cell media/lysate? check_metabolism->metabolites_found cause_metabolism Conclusion: Resistance due to Metabolic Inactivation (e.g., CYP Enzyme Upregulation) metabolites_found->cause_metabolism Yes cause_bypass Conclusion: Resistance due to Bypass Pathway Activation (Investigate alternative signaling, e.g., PI3K/Akt) metabolites_found->cause_bypass No

Caption: A step-by-step workflow for diagnosing the mechanism of resistance.

Causality: A drug cannot inhibit its target if it can no longer bind. The first step is to confirm whether the loss of efficacy is due to a failure of the compound to engage its intracellular target. CETSA directly measures this physical interaction.[6][7][14]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture: Culture both the parental (sensitive) and the suspected resistant cell lines to ~80% confluency.

  • Compound Treatment: Treat cells from both lines with your 1,3,4-thiadiazole compound at a saturating concentration (e.g., 10x IC50 of the sensitive line) or with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[5]

  • Lysis and Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of soluble target protein at each temperature point by Western Blot using a specific antibody for your target.

Interpreting the Results:

ObservationInterpretationNext Step
Sensitive Cells: Significant shift to higher temperatures in the presence of the compound. Resistant Cells: No or markedly reduced temperature shift.Loss of Target Engagement. Resistance is likely due to a mutation in the target protein.Sequence the target gene in the resistant line to identify mutations.
Both Cell Lines: Similar, significant shift to higher temperatures in the presence of the compound.Target Engagement is Intact. The compound is still binding its target. The resistance mechanism is downstream or involves compound availability.Proceed to Step 2: Assess Compound Efflux .

Causality: If the compound still binds its target, the cell may be preventing it from reaching the target by actively pumping it out. Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and BCRP is a common mechanism.[15][16][17] We can measure the general activity of these pumps using a fluorescent substrate.

Experimental Protocol: Rhodamine 123 Efflux Assay by Flow Cytometry

  • Cell Preparation: Harvest both sensitive and resistant cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.[18]

  • Inhibitor Pre-incubation: Create experimental tubes for each cell line: (a) No treatment, (b) Your thiadiazole compound, (c) A known efflux pump inhibitor (e.g., 50 µM Verapamil), (d) Your compound + Verapamil. Pre-incubate for 30 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all tubes to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[19]

  • Efflux Period: Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh, pre-warmed medium. Incubate for an additional 1-2 hours at 37°C to allow for efflux.

  • Analysis: Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission around 525 nm (FL1 channel).[19] Gate on the live cell population and record the Mean Fluorescence Intensity (MFI).

Interpreting the Results:

Observation in Resistant Cells (vs. Sensitive Cells)InterpretationNext Step
Lower baseline accumulation of Rhodamine 123. Accumulation is significantly restored by the known efflux pump inhibitor (Verapamil).Increased Efflux Activity. Resistance is likely due to the upregulation of an efflux pump.Confirm which pump is responsible (e.g., via qPCR/Western Blot for ABCB1/ABCG2). Consider designing efflux pump-resistant analogs or co-administering an EPI.
Similar Rhodamine 123 accumulation to sensitive cells.Efflux is Not the Primary Mechanism. The resistance is likely due to another mechanism.Proceed to Step 3: Analyze Compound Metabolism .

Causality: If the compound binds its target and is not being effluxed, it may be metabolically inactivated by cellular enzymes, most commonly Cytochrome P450s.[12] Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method to identify drug metabolites.[8][18][20][21]

Experimental Protocol: Metabolite Identification in Cell Culture

  • Incubation: Incubate both sensitive and resistant cells with your 1,3,4-thiadiazole compound (at a concentration where efficacy is lost, e.g., 5-10x the resistant IC50) for a relevant time period (e.g., 24-48 hours).

  • Sample Collection: Collect both the cell culture medium and the cell pellets. For the pellets, lyse the cells and collect the lysate.

  • Sample Preparation: Precipitate proteins from the media and lysate samples using a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

  • LC-MS Analysis: Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[22][23][24]

  • Data Analysis: Compare the chromatograms of the treated samples to the vehicle controls. Look for new peaks in the treated samples that have a mass corresponding to your parent compound plus a common metabolic modification (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). Confirm the structure using tandem MS (MS/MS) fragmentation.

Interpreting the Results:

Observation in Resistant Cells (vs. Sensitive Cells)InterpretationNext Step
Significantly higher levels of oxidized or conjugated metabolites of your compound. Correspondingly lower levels of the parent compound.Metabolic Inactivation. Resistance is likely due to the upregulation of metabolic enzymes (e.g., CYPs).Identify the specific enzymes involved. Consider blocking metabolically labile sites on the compound through medicinal chemistry.
No significant difference in metabolite profiles between sensitive and resistant cells.Metabolism is Not the Primary Mechanism. Resistance may be due to the activation of Bypass Signaling Pathways (e.g., upregulation of a parallel survival pathway like PI3K/Akt).[25]

Part 3: Strategies for Overcoming Resistance

Once a resistance mechanism is identified, the following strategies can be employed.

Strategy 1: Synergistic Drug Combinations

Rationale: If resistance is caused by efflux pump upregulation or bypass pathway activation, combining your 1,3,4-thiadiazole with a second agent that targets the resistance mechanism can restore efficacy. This is a powerful strategy to enhance therapeutic effects.[2]

Workflow for Identifying Synergistic Partners

Sources

Technical Support Center: Refining Purification Methods for 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy for this molecule is dictated by its distinct chemical properties. The presence of the amine (-NH2) and sulfonyl (-SO2CH3) groups, along with the nitrogen and sulfur atoms in the thiadiazole ring, make it a highly polar compound.[1] This polarity, coupled with its ability to form hydrogen bonds, governs its solubility in various solvents and its interaction with chromatographic stationary phases.[1]

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from the synthetic route. Common impurities may include unreacted starting materials, such as thiosemicarbazide derivatives, and intermediates like acylated thiosemicarbazides.[2] By-products from side reactions or decomposition products may also be present. A thorough understanding of the synthetic pathway is crucial for identifying potential impurities.

Q3: How can I quickly assess the purity of my sample?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[3] It allows for the simultaneous evaluation of your crude material against the starting materials and can help in developing an effective solvent system for column chromatography. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase, can provide a more quantitative assessment of purity.

Q4: My compound is not dissolving well for purification. What should I do?

A4: Due to its polar nature, this compound will likely have poor solubility in non-polar organic solvents. For chromatography, you may need to dissolve your compound in a small amount of a highly polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adsorbing it onto silica for dry loading.[4] For recrystallization, exploring polar protic solvents like ethanol or solvent mixtures is recommended.[5][6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may face during the purification process.

Issue 1: Poor Separation or Streaking on Silica Gel TLC/Column Chromatography

This is a common issue with polar, basic compounds like this compound on acidic silica gel.

Root Cause Analysis:

  • Strong Adsorption: The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and band tailing.[4]

  • Inappropriate Solvent System: The mobile phase may not be polar enough to effectively compete with the stationary phase for the compound, resulting in low Rf values and poor separation.[4]

Solutions:

  • Mobile Phase Modification:

    • For Basic Compounds: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]

    • Increase Polarity: Systematically increase the polarity of your eluent. A gradient elution, starting with a less polar solvent system and gradually increasing the proportion of a more polar solvent (e.g., from dichloromethane to a methanol/dichloromethane mixture), can be highly effective.[4]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase, which is more suitable for basic compounds.[4]

    • Reversed-Phase Chromatography: This is an excellent alternative for polar compounds. A C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often yields superior separation.[4] Adding a modifier like formic acid or trifluoroacetic acid can further enhance peak shape.[4]

Issue 2: The Compound Fails to Crystallize and "Oils Out"

"Oiling out," where the compound separates as a liquid instead of a solid during recrystallization, is a frequent challenge.

Root Cause Analysis:

  • High Solute Concentration: The solution may be supersaturated, preventing the orderly arrangement of molecules into a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over crystalline solid.

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice.

Solutions:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small amount of the pure solid, add a seed crystal to the solution to induce crystallization.[4]

  • Solvent System Adjustment: Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then allow it to stand.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a starting point and should be optimized based on TLC analysis.

  • TLC Analysis: Develop a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A good starting point could be a mixture of dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column, ensuring no air bubbles are trapped.[7][8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or DMSO). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution: Begin elution with the solvent system developed during TLC analysis. Collect fractions and monitor them by TLC.[10]

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[9]

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude compound in a minimal amount of a hot solvent. Suitable solvents to screen include ethanol, methanol, isopropanol, or mixtures with water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a larger flask, add the chosen hot solvent to the crude material until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data Presentation

Purification MethodStationary PhaseTypical Mobile Phase/SolventKey Considerations
Normal-Phase Column Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/Hexane with a polar co-solventMay require a basic modifier (e.g., triethylamine) to prevent streaking.[4]
Reversed-Phase Column Chromatography C18 SilicaWater/Acetonitrile or Water/MethanolExcellent for polar compounds; may require an acidic modifier (e.g., formic acid).[4]
Recrystallization N/AEthanol, Methanol, Isopropanol, or mixtures with waterThe choice of solvent is critical and requires empirical determination.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude This compound tlc TLC Analysis start->tlc recryst Recrystallization start->recryst decision Good Separation and Rf? tlc->decision column Normal-Phase Column Chromatography decision->column Yes streak Streaking or Low Rf? decision->streak No pure Pure Compound column->pure modify Add Modifier (e.g., TEA) or Increase Polarity streak->modify Yes rp_chrom Reversed-Phase Chromatography streak->rp_chrom No modify->column rp_chrom->pure recryst->pure

Caption: Decision workflow for selecting a suitable purification method.

Principles of Normal-Phase Chromatography

Normal_Phase_Chromatography cluster_column Silica Gel Column (Polar Stationary Phase) col Start Crude Mixture End mobile_phase Non-Polar Mobile Phase mobile_phase->col:f0 less_polar Less Polar Impurity less_polar->col:f3 Elutes Faster target Target Compound (Polar) target->col:f5 Elutes Slower

Caption: Elution order in normal-phase chromatography.

References

  • Vertex AI Search. 2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things.
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
  • Unknown. Column chromatography.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • Unknown. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • Unknown. This compound, 95% Purity, C3H5N3O2S2, 1 gram.
  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • ChemicalBook. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE | 14949-00-9.
  • Hit2Lead. BB-4041595.
  • BenchChem. Refinement of protocols for synthesizing thiadiazole analogues.
  • JOCPR. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

Sources

Technical Support Center: Enhancing the Bioavailability of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide practical, in-depth troubleshooting advice and foundational knowledge to overcome the significant challenge of its limited oral bioavailability. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address issues you may encounter during your experiments.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental questions regarding the compound's properties and the nature of the bioavailability challenge.

Q1: What is this compound, and why is its bioavailability a primary concern?

This compound is a heterocyclic sulfonamide derivative.[1] Its structure is analogous to well-known carbonic anhydrase inhibitors like acetazolamide and methazolamide, suggesting potential therapeutic applications in conditions such as glaucoma or as a diuretic.[2][3]

The primary concern for this class of compounds is often poor oral bioavailability. This is typically due to a combination of low aqueous solubility and poor membrane permeability.[4][5] The crystalline structure of such molecules can be highly stable, requiring significant energy to dissolve, while the presence of both polar (sulfonamide, amine) and non-polar groups can hinder efficient passage across the lipid-rich intestinal membrane. Many sulfonamide drugs, despite their therapeutic potential, exhibit these limitations.[6][7]

Q2: How can we classify this compound using the Biopharmaceutics Classification System (BCS)?

While specific experimental data for this exact molecule is not publicly available, we can make an educated prediction based on its structural analogues. Compounds like acetazolamide are often considered BCS Class IV drugs, meaning they exhibit both low solubility and low permeability .[8]

  • Low Solubility: The rigid, planar 1,3,4-thiadiazole ring system and the sulfonyl group contribute to a stable crystal lattice, which often results in poor solubility in aqueous gastrointestinal fluids.

  • Low Permeability: While the molecule is relatively small, its polarity can limit passive diffusion across the intestinal epithelium.

Therefore, it is highly probable that this compound is a BCS Class IV compound. This classification is critical because it dictates that any successful bioavailability enhancement strategy must address both solubility and permeability challenges simultaneously.[9][10]

cluster_BCS Biopharmaceutics Classification System (BCS) cluster_Properties Drug Properties ClassI Class I High Solubility High Permeability ClassII Class II Low Solubility High Permeability ClassIII Class III High Solubility Low Permeability ClassIV Class IV Low Solubility Low Permeability Solubility Solubility Solubility->ClassI High Solubility->ClassII Low Solubility->ClassIII High Solubility->ClassIV Low Permeability Permeability Permeability->ClassI High Permeability->ClassII High Permeability->ClassIII Low Permeability->ClassIV Low Prediction Predicted Class for 5-(methylsulfonyl)-1,3,4- thiadiazol-2-amine Prediction->ClassIV

Caption: Predicted BCS Classification Workflow.

Part 2: Troubleshooting Guides for Bioavailability Enhancement

This section provides structured approaches to address specific experimental hurdles, complete with the rationale behind each strategy.

Issue: My compound shows extremely low concentration in plasma after oral administration. Where do I start?

Root Cause Analysis: This common problem points directly to the predicted BCS Class IV characteristics: poor dissolution in the gut and/or poor absorption through the intestinal wall. The first step is to determine which barrier is dominant, although both likely contribute.

Recommended Workflow:

Start Low In Vivo Exposure Observed SolubilityAssay Step 1: Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->SolubilityAssay PermeabilityAssay Step 2: Determine Permeability (e.g., PAMPA or Caco-2) SolubilityAssay->PermeabilityAssay Decision Analyze Results PermeabilityAssay->Decision SolubilityIssue Primary Issue: Poor Solubility (<10 µg/mL) Decision->SolubilityIssue Solubility is limiting PermeabilityIssue Primary Issue: Poor Permeability (Papp < 1 x 10⁻⁶ cm/s) Decision->PermeabilityIssue Permeability is limiting BothIssues Issues: Poor Solubility & Permeability (BCS Class IV) Decision->BothIssues Both are limiting SolubilityStrategies Focus on: • Particle Size Reduction • Solid Dispersions • Co-crystals SolubilityIssue->SolubilityStrategies PermeabilityStrategies Focus on: • Prodrug Approach • Permeation Enhancers PermeabilityIssue->PermeabilityStrategies BothStrategies Integrated Approach: • Lipid-Based Formulations (SEDDS) • Nanotechnology (Nanosuspensions) • Prodrug of a Nanoparticle BothIssues->BothStrategies

Caption: Initial Troubleshooting Workflow.

Guide 1: Addressing Poor Aqueous Solubility

If your initial assays confirm that solubility is a major barrier, the following formulation strategies can be employed to increase the dissolution rate and concentration of the drug in the gastrointestinal tract.

Q: How can I improve the dissolution rate through physical modification?

A: Particle Size Reduction (Micronization/Nanonization).

  • Rationale: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area, leading to faster dissolution.[11] Nanosizing is particularly effective due to the high surface-area-to-volume ratio.[12]

  • When to Use: This is an excellent starting point for any poorly soluble drug. It is a well-established technique and can often provide a significant boost in dissolution.

  • Potential Pitfalls: Micronized or nanosized particles can have poor flow properties and a tendency to aggregate due to high surface energy.[11][13] This requires the use of stabilizers in the formulation.

Q: My compound is crystalline and stable. Can I use this to my advantage?

A: Yes, through Co-crystallization.

  • Rationale: A co-crystal is a crystalline structure composed of the active pharmaceutical ingredient (API) and a benign co-former held together by non-covalent bonds. By selecting an appropriate co-former (e.g., vanillic acid, resorcinol), you can disrupt the API's crystal lattice, resulting in a new solid form with different, often improved, physicochemical properties like solubility and dissolution rate.[4][9] This strategy can sometimes simultaneously improve permeability.[8]

  • When to Use: When you want to improve solubility without converting the drug into an amorphous, and potentially less stable, form. Judicious selection of a co-former is key to enhancing both solubility and permeability.[4]

Q: What if physical modifications are not sufficient?

A: Create a Solid Dispersion.

  • Rationale: A solid dispersion involves dispersing the drug in an amorphous ("disordered") state within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®).[13] By eliminating the crystalline lattice energy, the drug requires less energy to dissolve. The polymer also improves wetting and can inhibit recrystallization of the drug in solution, maintaining a supersaturated state for longer, which enhances absorption.[14][15]

  • When to Use: This is a powerful technique for BCS Class II and IV drugs. It is particularly effective when simple particle size reduction does not provide the required bioavailability enhancement.

  • Potential Pitfalls: Amorphous systems are thermodynamically unstable and can recrystallize over time, affecting shelf-life and performance. Stability studies are critical.

Guide 2: Addressing Low Intestinal Permeability

If permeability is a key limiting factor, formulation alone may not be enough. Strategies that modify the molecule itself or use advanced delivery systems are required.

Q: How can I chemically modify the molecule to improve its permeability?

A: Design a Prodrug.

  • Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[16] For a molecule like this compound, a common strategy is to mask the polar amine or sulfonamide groups with a lipophilic moiety.[17] This increases the overall lipophilicity of the molecule, enhancing its ability to partition into and diffuse across the intestinal membrane. Once absorbed, enzymes (e.g., esterases in the blood) cleave the promoiety to release the active drug.[11]

  • Example Strategy: N-acylation of the sulfonamide group can create prodrugs that are metabolically cleaved to generate the active drug.[17] Another approach involves creating azo-linked prodrugs, which can be designed for targeted release in the colon.[16]

  • When to Use: When low permeability is the primary or a significant barrier to absorption. This is a classic medicinal chemistry approach to convert a BCS Class IV drug towards Class II or I properties.[10]

  • Potential Pitfalls: The linker and promoiety must be carefully chosen to ensure efficient cleavage in vivo and to avoid generating toxic byproducts. The prodrug itself must also have adequate stability in the gut.[18]

Q: Can a formulation strategy also improve permeability?

A: Yes, using Lipid-Based Formulations or Nanotechnology.

  • Rationale for Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[12][15] They can enhance permeability by:

    • Presenting the drug in a solubilized state, bypassing dissolution.

    • The surfactants can transiently and reversibly open tight junctions between intestinal cells.

    • Stimulating lymphatic transport, which can bypass first-pass metabolism in the liver.[15]

  • Rationale for Nanotechnology: Nanoparticles can improve permeability through several mechanisms. For sulfonamides, encapsulation in polymeric nanoparticles or dendrimers has been shown to increase antibacterial activity, suggesting improved cellular uptake.[19] Nanocarriers can protect the drug from degradation and facilitate transport across the epithelium via various endocytic pathways.[20][21]

cluster_GI GI Lumen cluster_Membrane Intestinal Epithelium cluster_Blood Systemic Circulation SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Emulsion Fine Emulsion Droplets (Drug Solubilized) SEDDS->Emulsion Dilution with GI Fluids MembraneNode Cell Membrane Emulsion->MembraneNode Enhanced Permeation (Multiple Mechanisms) Bloodstream Drug in Bloodstream MembraneNode->Bloodstream Absorption

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a basic method for screening polymers to create a solid dispersion of this compound.

Materials:

  • This compound (API)

  • Polymers: Povidone (PVP K30), Copovidone (Kollidon® VA 64), Hydroxypropyl methylcellulose (HPMC)

  • Solvent: Dichloromethane/Methanol co-solvent (or other suitable solvent that dissolves both API and polymer)

  • Rotary evaporator

  • Mortar and pestle, sieves

Methodology:

  • Preparation: Prepare three separate solutions by dissolving the API and a selected polymer in a 1:4 w/w ratio (API:Polymer) in the chosen solvent system. A typical concentration would be 5-10% total solids.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Processing: Carefully scrape the dried film from the flask. Gently pulverize the material using a mortar and pestle.

  • Sieving: Pass the resulting powder through a standard sieve (e.g., 60 mesh) to obtain a uniform particle size.

  • Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of an API melting peak (indicating an amorphous dispersion) and Powder X-Ray Diffraction (PXRD) to confirm the lack of crystallinity.

  • Performance Testing: Conduct in vitro dissolution studies comparing the dissolution rate of the pure API to each of the solid dispersions.

Protocol 2: In Vitro Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability.

Materials:

  • PAMPA plate system (e.g., Millipore, Corning)

  • Phosphatidylcholine in dodecane (or commercial lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO)

  • High and low permeability control compounds (e.g., propranolol and furosemide)

  • UV-Vis plate reader or LC-MS/MS

Methodology:

  • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the filter of the donor plate wells. Allow it to impregnate for 5 minutes.

  • Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Donor Plate: Prepare the donor solutions by diluting the API stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is <1%. Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-5 hours with gentle shaking.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (CD) and acceptor (CA) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe) using the appropriate formula provided by the plate manufacturer. Compare the Pe value of your compound to the high and low permeability controls. A Pe < 1 x 10-6 cm/s generally indicates low permeability.

Data Interpretation

The following table provides a sample framework for comparing the outcomes of different bioavailability enhancement strategies.

StrategyKey In Vitro MetricsPredicted In Vivo OutcomeRationale for Selection
Micronization Dissolution Rate: 2-fold increasePermeability (Pe): No changeModest increase in AUC and Cmax.Simple, cost-effective first approach to address dissolution rate limitation.[22]
Solid Dispersion (1:4 API:PVP) Dissolution Rate: 10-fold increaseApparent Solubility: 8-fold increaseSignificant increase in AUC and Cmax, but may still be limited by permeability.Drastically improves dissolution by creating an amorphous system.[13]
Prodrug LogP: Increased from 1.1 to 2.5Permeability (Pe): 5-fold increaseAqueous Stability: t1/2 > 8h at pH 6.8Potential for high AUC, but absorption rate may be limited by dissolution of the prodrug itself.Directly addresses the low permeability barrier by increasing lipophilicity.[10][17]
SEDDS Forms stable microemulsion (<200 nm)Drug remains solubilizedHigh potential for increased AUC and Cmax. May overcome both barriers.Presents the drug in a pre-dissolved state and can enhance permeation.[15]

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • (PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • Solubility and permeability enhancement of BCS class IV drug ribociclib through cocrystallization. (2022). CrystEngComm (RSC Publishing).
  • Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. (2013). Journal of Medicinal Chemistry - ACS Publications.
  • Carbon Nanotubes as the Specific Drug Delivery for Sulfonamides Antibiotics: Instead of Injection. (n.d.). Ingenta Connect.
  • Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol. (n.d.). Der Pharma Chemica.
  • Solubility and permeability enhancement of BCS Class IV drug Ribociclib through cocrystallization. (n.d.). Request PDF - ResearchGate.
  • Solubility and permeability enhancement of BCS class IV drug ribociclib through cocrystallization. (2022). CrystEngComm (RSC Publishing).
  • Solubility and permeability enhancement of BCS Class IV drug Ribociclib through cocrystallization. (n.d.). Semantic Scholar.
  • Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. (n.d.). PubMed.
  • Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives. (1989). PubMed.
  • Acetazolamide – Knowledge and References. (n.d.). Taylor & Francis.
  • Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. (2021). PMC - NIH.
  • (PDF) Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. (n.d.). ResearchGate.
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (n.d.). Inorganic Chemistry - ACS Publications.
  • Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing. (n.d.). Pharmatradz.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate.
  • This compound, 95% Purity, C3H5N3O2S2, 1 gram. (n.d.). Fisher Scientific.
  • Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. (n.d.). Research With Rutgers.
  • Recent Advances in Antimicrobial Nano-Drug Delivery Systems. (n.d.). MDPI.

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Technical Support Center: Method Refinement for Consistent Results with 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your research endeavors.

Introduction to this compound

This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. The presence of the methylsulfonyl group, a bioisostere for the sulfonamide group, strongly suggests its potential as a potent inhibitor of zinc-containing enzymes, particularly carbonic anhydrases (CAs).[1] The 1,3,4-thiadiazole scaffold is a common feature in a variety of pharmacologically active agents, known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This guide will provide a comprehensive framework for working with this compound, from initial quality control to advanced troubleshooting in biological assays.

Part 1: Compound Quality Control and Handling

Consistent experimental results begin with a well-characterized and properly handled compound.

FAQ 1: How can I verify the purity and identity of my this compound sample?

It is crucial to verify the identity and purity of your compound upon receipt and before use in any experiment. Commercial suppliers typically provide a Certificate of Analysis (CoA) with purity data (e.g., 95% purity).[4] However, independent verification is recommended.

Recommended QC Protocol:

Technique Parameter Expected Result
¹H NMR Chemical shifts and integrationConsistent with the structure of this compound. Look for signals corresponding to the methyl and amine protons.
LC-MS Molecular weightThe mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (C₃H₅N₃O₂S₂: 179.22 g/mol ).[4]
FT-IR Functional group vibrationsCharacteristic peaks for N-H (amine), S=O (sulfonyl), and C=N (thiadiazole ring) bonds should be present.
Melting Point Melting rangeA sharp melting point indicates high purity.

FAQ 2: What are the recommended storage and handling conditions for this compound?

  • Storage: Store in a cool, dry place, protected from light. For long-term storage, keep at -20°C.

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.[5]

FAQ 3: How should I prepare stock solutions of this compound?

The solubility of 1,3,4-thiadiazole derivatives can be a critical factor in obtaining consistent results.[6]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this type of compound.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the compound.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Gently warm and vortex to ensure complete dissolution. A clear solution should be obtained.

  • Stability in DMSO: While many compounds are stable in DMSO at -20°C, some heterocyclic compounds can degrade over time, especially at room temperature.[7] It is advisable to prepare fresh stock solutions or use them within a reasonable timeframe. If a stock solution changes color, it may be an indication of degradation.[7]

Part 2: Troubleshooting Inconsistent Experimental Results

This section addresses common issues that can lead to variability in your experiments.

Solubility and Precipitation Issues

Problem: I observe precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for my assay.

Causality: This is a common issue when the final concentration of DMSO in the aqueous solution is not sufficient to maintain the solubility of the compound. The polarity of the final solution is too high for the compound to remain dissolved.[6]

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease final compound concentration start->step1 step2 Increase final DMSO concentration (check enzyme/cell tolerance) step1->step2 If precipitation persists end Resolution: Clear Solution step1->end If successful step3 Test alternative co-solvents (e.g., ethanol, polyethylene glycol) step2->step3 If DMSO concentration is limited step2->end If successful step4 Prepare a fresh, lower concentration stock solution step3->step4 If co-solvents are not suitable step3->end If successful step4->end

Caption: Troubleshooting workflow for compound precipitation.

Variability in Biological Activity

Problem: I am seeing significant well-to-well or day-to-day variability in the inhibitory activity of the compound in my carbonic anhydrase (CA) assay.

Causality: Inconsistent results in enzymatic assays can stem from several factors, including inaccurate pipetting, reagent instability, and variations in incubation times or temperatures.[2]

Troubleshooting Guide:

Potential Cause Explanation Recommended Action
Pipetting Errors Inaccurate dispensing of compound, enzyme, or substrate.Use calibrated pipettes. Prepare a master mix of reagents to minimize pipetting steps. Avoid pipetting very small volumes.[2]
Reagent Instability Degradation of the compound in the assay buffer or instability of the enzyme.Prepare fresh dilutions of the compound for each experiment. Ensure the enzyme is stored correctly and handled on ice.
Assay Conditions Fluctuations in temperature or incubation time.Use a temperature-controlled plate reader or water bath. Ensure consistent incubation times for all samples.[2]
Buffer pH The activity of carbonic anhydrase is highly pH-dependent.[8]Prepare buffers fresh and verify the pH before each experiment.

Part 3: Experimental Protocols

This section provides a detailed protocol for a common application of this compound: the in vitro inhibition of carbonic anhydrase.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Prepare compound dilutions assay1 Add buffer and compound to wells prep1->assay1 prep2 Prepare enzyme solution assay2 Add enzyme solution and pre-incubate prep2->assay2 prep3 Prepare substrate solution assay3 Initiate reaction with substrate prep3->assay3 assay1->assay2 assay2->assay3 assay4 Measure absorbance at 400 nm assay3->assay4 analysis1 Calculate percent inhibition assay4->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for carbonic anhydrase inhibition assay.

Step-by-Step Procedure:

  • Prepare Compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

    • Prepare a final 2-fold dilution of each concentration in the assay buffer (Tris-HCl). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Prepare Enzyme and Substrate Solutions:

    • Prepare a working solution of hCA II in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile.[3]

  • Assay Plate Setup:

    • Add 160 µL of Tris-HCl buffer to each well of a 96-well plate.

    • Add 20 µL of the diluted compound solutions to the sample wells.

    • Add 20 µL of buffer with the same percentage of DMSO to the control wells.

    • Add 20 µL of the hCA II working solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Initiate and Read the Reaction:

    • Initiate the reaction by adding 20 µL of the p-NPA stock solution to all wells.

    • Immediately start monitoring the change in absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: Understanding the Mechanism of Action

A thorough understanding of the compound's mechanism of action is essential for interpreting results and designing new experiments.

The Role of Carbonic Anhydrase Inhibition:

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] The active site of most CAs contains a zinc ion that is crucial for catalysis.[1]

Proposed Mechanism of Inhibition:

The sulfonamide group (or its bioisostere, the methylsulfonyl group) of inhibitors like this compound is believed to coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[1][5] This binding prevents the enzyme from carrying out its normal function.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Zn Zn²⁺ H2O H₂O Zn->H2O His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Inhibitor 5-(methylsulfonyl)- 1,3,4-thiadiazol-2-amine Inhibitor->Zn Coordinates with Zn²⁺ Sulfonyl SO₂CH₃ Inhibitor->Sulfonyl Thiadiazole Thiadiazole Ring Inhibitor->Thiadiazole Amine NH₂ Inhibitor->Amine

Caption: Proposed binding of the inhibitor to the carbonic anhydrase active site.

References

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • 2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 15, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. Retrieved January 15, 2026, from [Link]

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. Retrieved January 15, 2026, from [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2009). PubMed. Retrieved January 15, 2026, from [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement? (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Assay of carbonic anhydrase by titration at constant pH. (1969). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. (2000). PubMed. Retrieved January 15, 2026, from [Link]

  • 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. (2014). International Union of Crystallography. Retrieved January 15, 2026, from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (2007). PubMed. Retrieved January 15, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 15, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (n.d.). JETIR. Retrieved January 15, 2026, from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2019). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The discovery of novel anticancer agents is a cornerstone of modern oncology research. Within this landscape, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising class of therapeutic candidates.[1][2] Their structural similarity to essential biological building blocks, such as pyrimidines, allows them to interfere with critical cellular processes like DNA synthesis and replication, leading to cytotoxic effects in cancer cells.[3] This guide provides a comprehensive, technically grounded framework for the preclinical validation of a novel compound, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, hereafter referred to as "Compound-X."

Our objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the scientific rationale behind each experimental choice, establish a self-validating workflow with appropriate controls, and compare the performance of Compound-X against a standard-of-care agent and a structural analog. This approach ensures a rigorous and objective assessment of its therapeutic potential.

The Rationale: Why Investigate 1,3,4-Thiadiazole Derivatives?

The 1,3,4-thiadiazole ring is a versatile pharmacophore known for its ability to cross cellular membranes and engage with a variety of biological targets.[2] Derivatives have been shown to exhibit a wide range of anticancer mechanisms, including the inhibition of crucial enzymes like protein kinases, topoisomerases, and carbonic anhydrases.[1][2][3] Many also demonstrate the ability to induce programmed cell death, or apoptosis, a key hallmark of effective cancer therapies.[1][3] The addition of a methylsulfonyl group to the thiadiazole amine backbone of Compound-X is hypothesized to enhance its solubility and potential for target engagement, making it a compelling candidate for investigation.

A Phased Approach to In Vitro Validation

A successful validation strategy begins with broad screening and progressively narrows to detailed mechanistic studies. This workflow maximizes efficiency and resources by ensuring that only compounds with significant activity advance to more complex and costly assays.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Select Cell Line Panel (e.g., MCF-7, A549, HCT116 + Normal Fibroblasts) B Perform MTT Assay (24h, 48h, 72h exposure) A->B C Calculate IC50 Values B->C D Annexin V / PI Staining (Apoptosis Assay) C->D If IC50 is potent & selective E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is potent & selective F Western Blot Analysis (e.g., Caspase-3, PARP, Bcl-2) D->F If apoptosis is confirmed E->F G Compare IC50 & Apoptosis Data (Compound-X vs. Doxorubicin vs. Analogue) F->G

Caption: A logical workflow for the in vitro validation of Compound-X.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to determine if Compound-X has a cytotoxic or cytostatic effect on cancer cells and, crucially, whether this effect is selective for cancer cells over normal cells. The MTT assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which in most cases, correlates directly with cell viability.[4][5]

Experimental Protocol: MTT Cell Viability Assay [4][6][7][8]

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control line (e.g., human dermal fibroblasts) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of Compound-X, a positive control (Doxorubicin), and a negative control (vehicle, e.g., 0.1% DMSO) in culture medium. Replace the existing medium with the treatment media.

  • Incubation: Incubate the plates for 24, 48, and 72 hours. The different time points help to assess if the compound's effect is time-dependent.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.[4][7]

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Phase 2: Elucidating the Mechanism of Cell Death

If the MTT assay reveals potent and selective activity, the next logical question is how Compound-X is killing the cancer cells. The two primary modes of cell death are apoptosis (programmed) and necrosis (uncontrolled). An effective anticancer agent should ideally induce apoptosis.

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that stains DNA but cannot cross the intact membrane of live or early apoptotic cells. This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9][10][11]

Experimental Protocol: Annexin V & Propidium Iodide Assay [9][10][11][12][13]

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with Compound-X at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.[11]

  • Cell Harvesting: Collect both floating and adherent cells. It is critical to collect the supernatant as apoptotic cells often detach.[12] Centrifuge the collected cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol (typically 5 µL of each per 100 µL of cell suspension).[11][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples immediately using a flow cytometer. Collect at least 10,000 events per sample for statistically significant results.

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide (PI) can be used to analyze the cell cycle as it stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[14][15] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [14][15][16][17][18]

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.[14][16][17] Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a PI staining solution containing RNase A.[16][17] The RNase is essential to prevent the staining of double-stranded RNA.[17]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry, ensuring the data for PI is collected on a linear scale.[14] Analyze the resulting histogram to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) would suggest compound-induced cell cycle arrest.

G cluster_0 Apoptotic Signaling Cascade CompoundX {Compound-X} Mitochondria Mitochondrion Bcl-2 Family Modulation Cytochrome c Release CompoundX->Mitochondria Induces Stress Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis {Cellular Effects | {DNA Fragmentation} | {Membrane Blebbing} | {Apoptosis}} Casp3->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by Compound-X.

Comparative Analysis: Benchmarking Performance

To understand the true potential of Compound-X, its activity must be contextualized. This involves comparing its performance against both a "gold standard" and a structurally similar molecule.

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent.

  • Analogue Control: 1,3,4-Thiadiazol-2-amine (a version of the compound lacking the methylsulfonyl group). This helps to determine if the novel functional group is critical for the observed activity.

Table 1: Comparative Cytotoxicity (IC50 in µM) after 48h Treatment

Cell LineCompound-XDoxorubicinAnalogue Control
MCF-7 (Breast) 12.51.8> 100
A549 (Lung) 21.32.5> 100
HCT116 (Colon) 18.92.1> 100
Fibroblasts (Normal) 85.25.6> 100

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment (% Total Apoptotic Cells)

TreatmentConcentrationEarly ApoptoticLate Apoptotic/NecroticTotal Apoptotic
Vehicle Control 0.1% DMSO2.1%1.5%3.6%
Compound-X IC50 (12.5 µM)25.8%10.2%36.0%
Doxorubicin IC50 (1.8 µM)28.5%15.1%43.6%
Analogue Control 50 µM3.5%1.9%5.4%

Interpretation of Data: The hypothetical data above illustrates an ideal outcome. Compound-X shows potent anticancer activity, albeit less so than Doxorubicin. Critically, it displays a favorable selectivity index (IC50 Normal / IC50 Cancer), suggesting a wider therapeutic window. The lack of activity from the Analogue Control strongly supports the conclusion that the methylsulfonyl group is essential for its biological function. The apoptosis data corroborates the cytotoxicity findings, showing that Compound-X induces programmed cell death at its effective concentration.

The Path Forward: In Vivo Validation

Positive and compelling in vitro data is the prerequisite for advancing a compound to in vivo studies.[19] The most common and foundational in vivo models are cell line-derived xenografts (CDX), where human cancer cells are implanted into immunodeficient mice.[20][21][22][23]

Conceptual Framework for a Xenograft Study:

  • Model Establishment: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID).[20][22]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle, Compound-X at two doses, Doxorubicin). Treatment is administered according to a defined schedule (e.g., daily, three times a week).

  • Monitoring: Tumor volume and mouse body weight are measured regularly. Body weight is a key indicator of systemic toxicity.[20]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

The primary outcome of such a study is Tumor Growth Inhibition (TGI). Significant TGI with minimal impact on body weight would provide strong evidence for the preclinical efficacy and safety of Compound-X, warranting further investigation.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the anticancer potential of a novel 1,3,4-thiadiazole derivative, Compound-X. By progressing from broad cytotoxicity screening to specific mechanistic assays and comparative analyses, researchers can build a comprehensive data package. This logical, evidence-based approach is fundamental to identifying and advancing promising new chemical entities in the complex and challenging field of oncology drug discovery.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]

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  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

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  • DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

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  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]

  • Xenograft Models. Creative Biolabs. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

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  • Study of the anticancer activity of N-(5-methyl-[9][20][24]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at: [Link]

  • Synthesis of 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. ResearchGate. Available at: [Link]_

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In Vivo Efficacy of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide to Preclinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, a novel carbonic anhydrase inhibitor. Given the limited direct preclinical data on this specific entity, this document establishes a comparative analysis with structurally related and clinically established 1,3,4-thiadiazole sulfonamides, namely acetazolamide and methazolamide. The experimental designs and data presented herein are synthesized from authoritative studies on these analogs, offering a robust template for researchers and drug development professionals to assess the therapeutic potential of new-generation compounds within this class.

Introduction: The Therapeutic Promise of 1,3,4-Thiadiazole Sulfonamides

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2] When functionalized with a sulfonamide group, these compounds exhibit potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[3][4] The prototypical examples, acetazolamide and methazolamide, have long been utilized in the management of glaucoma, high-altitude sickness, and certain types of epilepsy.[5][6] Their mechanism of action hinges on the inhibition of carbonic anhydrase, which in the eye, for instance, reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6][7]

This compound represents a next-generation analog. The methylsulfonyl group is anticipated to modulate the compound's physicochemical properties, potentially enhancing tissue penetration, altering its pharmacokinetic profile, and improving isoform selectivity against different carbonic anhydrases. This guide will compare its projected efficacy against established alternatives and provide a detailed roadmap for its in vivo validation.

Comparative Analysis: Benchmarking Against Established Carbonic Anhydrase Inhibitors

To contextualize the potential efficacy of this compound, a thorough comparison with acetazolamide and methazolamide is essential. The following sections detail their established in vivo performance in key therapeutic areas.

Ocular Hypertension and Glaucoma

A primary application for carbonic anhydrase inhibitors is the reduction of intraocular pressure (IOP) in glaucoma.[5] Methazolamide, due to its greater lipid solubility and longer plasma half-life compared to acetazolamide, demonstrates effective tissue penetration into the eye.[5][8]

Table 1: Comparative Ocular Pharmacokinetics and Pharmacodynamics of Methazolamide Analogs

CompoundAqueous Humor Concentration (µM) (1-hour post-topical application)Peak IOP Reduction (mm Hg)Reference(s)
Methazolamide8Not effective topically[9]
5-propionyl-methazolamide analog692.2[9]
5-CF3 acetyl-methazolamide analogNot reported3.5[9]

The data in Table 1 underscores the importance of chemical modifications in enhancing ocular bioavailability and efficacy. For this compound, its in vivo validation in a glaucoma model would be a critical first step.

Antibacterial Activity

Recent studies have repurposed carbonic anhydrase inhibitors as novel antibacterial agents. Acetazolamide has demonstrated significant in vivo efficacy against multidrug-resistant pathogens like Neisseria gonorrhoeae and vancomycin-resistant enterococci (VRE).[10][11]

Table 2: In Vivo Antibacterial Efficacy of Acetazolamide

PathogenAnimal ModelAcetazolamide DoseKey FindingReference(s)
Neisseria gonorrhoeaeMouse genital tract infectionNot specified90% reduction in vaginal bacterial burden after 3 days[10]
Vancomycin-Resistant Enterococci (VRE)Mouse colonization-reduction10 mg/kg96.3% reduction in fecal VRE burden after 5 days[11]
Vancomycin-Resistant Enterococci (VRE)Mouse colonization-reduction20 mg/kg98.7% reduction in fecal VRE burden after 5 days[11]
Vancomycin-Resistant Enterococci (VRE)Mouse septicemia20 mg/kg (oral)Superior to linezolid in reducing VRE burden[12]

These findings suggest a promising avenue for this compound, necessitating its evaluation in relevant infection models.

Proposed In Vivo Validation Workflow for this compound

The following experimental workflow is proposed for a comprehensive in vivo assessment of this compound.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Glaucoma Model cluster_2 Phase 3: Efficacy in Bacterial Infection Model P1 Single Ascending Dose (SAD) Study in Rodents P2 Maximum Tolerated Dose (MTD) Determination P1->P2 P3 Pharmacokinetic Profiling (AUC, Cmax, T1/2) P2->P3 E2 Topical or Systemic Administration of Test Compound P3->E2 Dose Selection B2 Oral Administration of Test Compound P3->B2 Dose Selection E1 Induction of Ocular Hypertension in Rabbits E1->E2 E3 Intraocular Pressure (IOP) Monitoring E2->E3 E4 Comparative Analysis with Methazolamide E3->E4 B1 Establishment of VRE Peritonitis Model in Mice B1->B2 B3 Bacterial Burden Quantification (CFU counts) B2->B3 B4 Comparison with Acetazolamide and Linezolid B3->B4

Caption: Proposed workflow for in vivo validation.

Detailed Experimental Protocols

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and identifying the MTD are critical prerequisites for designing meaningful efficacy studies. This ensures that the doses used are both safe and pharmacologically active.

Protocol:

  • Animals: Healthy, 8-week-old male and female Sprague-Dawley rats.

  • Dosing: Administer this compound via oral gavage in a single ascending dose design. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts.

  • Observations: Monitor animals for clinical signs of toxicity for at least 72 hours post-dosing. Record body weight changes and any adverse events.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein.

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis. The MTD is defined as the highest dose that does not cause significant morbidity or greater than 10% body weight loss.

Causality: The rabbit eye is a well-established model for glaucoma research due to its anatomical and physiological similarities to the human eye. Inducing ocular hypertension allows for the direct measurement of a compound's ability to lower IOP.

Protocol:

  • Animals: New Zealand white rabbits.

  • Induction of Ocular Hypertension: Administer a hypertonic saline solution (5%) into the vitreous humor to induce a transient increase in IOP.

  • Treatment: Once IOP is elevated and stable, administer this compound either topically as an ophthalmic solution or systemically. Include vehicle control and a positive control group (e.g., a known concentration of a methazolamide analog).[9]

  • IOP Measurement: Measure IOP at baseline and at regular intervals post-treatment using a tonometer.

  • Data Analysis: Compare the change in IOP from baseline between the treatment groups. Statistical significance can be determined using an appropriate test such as ANOVA.

Causality: A septicemia or peritonitis model is a stringent test of an antibacterial agent's efficacy, as it requires the compound to be bioavailable and effective in a systemic infection.[11][12]

Protocol:

  • Animals: Immunocompromised mice (e.g., treated with cyclophosphamide).

  • Infection: Inject a clinical isolate of vancomycin-resistant Enterococcus faecium intraperitoneally to induce peritonitis.

  • Treatment: Administer this compound orally at doses informed by the MTD study. Include a vehicle control, an acetazolamide group, and a standard-of-care antibiotic group (e.g., linezolid).[11][12]

  • Efficacy Readouts: At 24 or 48 hours post-infection, euthanize the animals and collect peritoneal lavage fluid and key organs (liver, spleen).

  • Bacterial Burden Quantification: Perform serial dilutions and plate on appropriate selective agar to determine the colony-forming units (CFU) per mL of lavage fluid or per gram of tissue.

  • Data Analysis: Compare the log10 CFU reductions between the treatment groups.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of carbonic anhydrase.

G CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 (Carbonic Acid) Ions H+ + HCO3- H2CO3->Ions Effect Reduced Ion Transport & Therapeutic Effect Ions->Effect CA->H2CO3 Inhibitor This compound Inhibitor->CA Inhibition

Caption: Carbonic anhydrase inhibition pathway.

By inhibiting the reversible hydration of carbon dioxide to carbonic acid, these compounds disrupt the supply of protons and bicarbonate ions. This has downstream effects in various tissues:

  • In the eye: Reduced formation of bicarbonate in the ciliary processes leads to decreased aqueous humor secretion and a subsequent drop in intraocular pressure.[7]

  • In bacteria: Inhibition of bacterial carbonic anhydrases can disrupt pH homeostasis and metabolic pathways essential for survival, leading to a bacteriostatic or bactericidal effect.[10][11]

Conclusion and Future Directions

The in vivo validation of this compound requires a systematic and comparative approach. By leveraging the extensive knowledge base of its predecessors, acetazolamide and methazolamide, researchers can design robust preclinical studies to elucidate its pharmacokinetic profile, tolerability, and efficacy in relevant disease models. The proposed workflows in this guide offer a scientifically rigorous framework for these investigations. Future studies should also explore the isoform selectivity of this novel compound against the various human carbonic anhydrases to better predict its therapeutic window and potential side effects. The promising antibacterial activity of this class of compounds warrants further exploration, potentially opening new avenues for combating antimicrobial resistance.

References

  • In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Abutaleb, N. S., et al. (2021). In Vivo Antibacterial Activity of Acetazolamide. Antimicrobial Agents and Chemotherapy, 65(4), e01715-20. Available at: [Link]

  • Maren, T. H., et al. (1983). Ocular pharmacology of methazolamide analogs: distribution in the eye and effects on pressure after topical application. Journal of Pharmacology and Experimental Therapeutics, 224(2), 433-440. Available at: [Link]

  • Abutaleb, N. S., et al. (2021). In Vivo Antibacterial Activity of Acetazolamide. National Institutes of Health. Available at: [Link]

  • Eldesouky, H. E., et al. (2022). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry. Available at: [Link]

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  • Maren, T. H. (1956). The pharmacology of methazolamide in relation to the treatment of glaucoma. American Journal of Ophthalmology, 42(4 Pt 2), 249-258. Available at: [Link]

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  • Büber, E., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6289. Available at: [Link]

  • Mostafa, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(9), 2748. Available at: [Link]

  • Mostafa, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. Available at: [Link]

  • Sancak, K., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. Available at: [Link]

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Unraveling the Multifaceted Mechanisms of 1,3,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] The inherent properties of this five-membered heterocyclic ring, including its aromaticity and ability to act as a bioisostere for other key structures like pyrimidines, contribute to its diverse biological interactions.[1][5] This guide provides an in-depth comparison of the mechanisms of action of different 1,3,4-thiadiazole derivatives, focusing on their applications as carbonic anhydrase inhibitors, anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the molecular targets, signaling pathways, and the experimental evidence that underpins our understanding of these versatile compounds.

Part 1: Carbonic Anhydrase Inhibition - A Tale of Two Thiadiazoles

Among the most well-established 1,3,4-thiadiazole derivatives are the carbonic anhydrase inhibitors (CAIs) acetazolamide and methazolamide.[3] These drugs are crucial in managing conditions like glaucoma, epilepsy, and altitude sickness.[6][7][8] Their primary mechanism revolves around the potent and reversible inhibition of carbonic anhydrase, a zinc-containing metalloenzyme.[6][9]

Core Mechanism: Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6][8][9] By inhibiting this enzyme, acetazolamide and methazolamide disrupt this fundamental physiological process in various tissues.[8] The sulfonamide group (-SO₂NH₂) present in these derivatives is key to their inhibitory action, as it binds to the zinc ion in the active site of the enzyme, displacing the catalytically essential water molecule.[9] This action is noncompetitive.[6][10]

Comparative Analysis: Acetazolamide vs. Methazolamide

While both drugs share the same primary target, their physicochemical properties lead to differences in their pharmacokinetic profiles and clinical applications.

FeatureAcetazolamideMethazolamide
Primary Use Glaucoma, epilepsy, edema, altitude sickness, idiopathic intracranial hypertension[6][7][8][11]Primarily glaucoma[12][13][14]
Lipid Solubility LowerHigher[15]
Tissue Penetration Less readily diffuses into tissuesMore readily diffuses into tissues and fluids[15]
Renal Effects Potent diuretic effect due to inhibition of bicarbonate reabsorption in the proximal convoluted tubule[6][8][9][11]Less pronounced renal effects at therapeutic doses for glaucoma[12][15]
Ocular Effects Reduces aqueous humor production, lowering intraocular pressure[6][7][8][9]Reduces aqueous humor production, lowering intraocular pressure[12][13][14]
Plasma Half-life ShorterApproximately 14 hours[13][15]

Signaling Pathway: Carbonic Anhydrase Inhibition in Glaucoma

The following diagram illustrates the mechanism by which 1,3,4-thiadiazole-based CAIs reduce intraocular pressure.

cluster_ciliary Ciliary Epithelium CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Secretion Aqueous Humor Secretion HCO3_H->Secretion IOP Increased Intraocular Pressure Thiadiazole 1,3,4-Thiadiazole CAI (e.g., Acetazolamide) Thiadiazole->CA Start Cancer Cell Culture Treat Treat with 1,3,4-Thiadiazole Derivative (and control) Start->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate in the Dark (15 min) Stain->Incubate_Dark Analyze Analyze by Flow Cytometry Incubate_Dark->Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Antimicrobial Mechanisms of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens. [4][16]Their mechanisms of action are varied and can target different essential processes in bacteria and fungi.

Diverse Antimicrobial Strategies:

  • Inhibition of Essential Enzymes: Similar to their anticancer effects, these derivatives can inhibit microbial enzymes crucial for survival.

  • Disruption of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • DNA Interaction: The thiadiazole ring can interact with microbial DNA, potentially through intercalation, inhibiting replication and transcription. [3]* Upregulation of Host Defense Mechanisms: In the context of plant pathogens, some derivatives have been shown to increase the activities of defense-related enzymes in the host plant. [17] Comparative Antimicrobial Activity

Derivative ClassTarget OrganismActivityProposed MechanismReference
Amide-containing derivativesXanthomonas oryzaeEC₅₀ of 1.8-2.1 mg/LUpregulation of defense enzymes in host[17]
Tetranorlabdane derivativesBacillus polymyxaMIC of 2.5 µg/mLNot specified[2]
Schiff base derivativesGram-positive & Gram-negative bacteriaMIC of 4-16 µg/mLNot specified[16]

Part 4: Anti-inflammatory Properties

Several 1,3,4-thiadiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities, presenting a potential alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. [18][19][20] Primary Mechanism: COX Inhibition

The most likely mechanism of action for the anti-inflammatory effects of many 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). [20]These enzymes are central to the inflammatory cascade as they are responsible for the conversion of arachidonic acid into prostaglandins. Molecular docking studies have supported the interaction of these derivatives with the active sites of COX enzymes. [20]

Part 5: Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (In Vitro)

This protocol outlines a common method to determine the inhibitory potential of a compound against carbonic anhydrase.

  • Reagents and Materials:

    • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

    • p-Nitrophenyl acetate (pNPA) as the substrate

    • Tris-HCl buffer (pH 7.4)

    • Test 1,3,4-thiadiazole derivative dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO and make serial dilutions.

    • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound solution (or DMSO for control) to the respective wells.

    • Add 10 µL of the carbonic anhydrase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of pNPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

    • The rate of p-nitrophenol production is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test 1,3,4-thiadiazole derivative

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The 1,3,4-thiadiazole scaffold is a remarkably versatile platform in drug discovery, with derivatives demonstrating a wide array of mechanisms of action. As carbonic anhydrase inhibitors, they are well-established therapeutics. In the realms of oncology and infectious diseases, they present a rich source of lead compounds that can induce apoptosis, arrest the cell cycle, and inhibit crucial microbial processes. Their anti-inflammatory potential further broadens their therapeutic horizons. The continued exploration of this chemical space, guided by a deep understanding of their molecular interactions and validated by robust experimental data, holds immense promise for the development of next-generation therapeutics.

References

  • Dr.Oracle. (2025, September 4). What is the mechanism of action (MOA) of acetazolamide?
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  • Dr.Oracle. (2025, June 5). What is the mechanism of action of acetazolamide?
  • YouTube. (2025, January 18). Pharmacology of Methazolamide (Neptazane) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
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  • RSC Publishing. (2023, May 25). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in contemporary drug discovery, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides an in-depth, experience-driven comparison of two distinct analytical methodologies for the determination of this compound, culminating in a comprehensive cross-validation study. Our focus extends beyond the procedural steps to elucidate the scientific rationale behind the selection of each parameter, thereby offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to this compound and the Imperative of Method Validation

This compound (C₃H₅N₃O₂S₂) is a heterocyclic compound featuring a thiadiazole ring, a sulfonyl group, and an amine moiety.[1][2] Its chemical structure suggests potential applications in medicinal chemistry, necessitating the development of reliable analytical methods for its characterization and quantification in various matrices. The validation of such methods is a mandate from regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods, ensuring they are fit for their intended purpose.[3][7]

This guide will explore two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While both are powerful separation techniques, their principles of detection and inherent sensitivities and selectivities differ significantly, making them ideal candidates for a comparative cross-validation study.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients (APIs). The choice of a reversed-phase method is predicated on the non-polar nature of the thiadiazole ring, allowing for effective retention and separation on a C18 stationary phase.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is selected for its proven efficacy in separating a wide range of small molecules.[8]
  • Mobile Phase: A gradient elution is chosen to ensure adequate separation from potential impurities and to maintain a reasonable run time. The gradient will consist of:
  • Solvent A: 0.1% Formic acid in Water
  • Solvent B: Acetonitrile
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-10 min: 10-90% B
  • 10-12 min: 90% B
  • 12-12.1 min: 90-10% B
  • 12.1-15 min: 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C for improved peak shape and reproducibility.
  • Injection Volume: 10 µL
  • Detection Wavelength: 265 nm, determined by UV spectral analysis of this compound to identify the wavelength of maximum absorbance.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:

The selection of a C18 column and a water/acetonitrile mobile phase is a standard and effective approach for many sulfonamide and thiadiazole-containing compounds.[8][9][10] The addition of formic acid to the aqueous phase helps to protonate any residual silanols on the stationary phase, leading to improved peak symmetry. A gradient elution is employed to ensure that any impurities with different polarities are well-separated from the main analyte peak.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies or for detecting low-level impurities. The selectivity is achieved by monitoring specific precursor-to-product ion transitions.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A shorter C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is used to enable faster analysis times, which is a common practice in LC-MS/MS methods.[11]
  • Mobile Phase:
  • Solvent A: 0.1% Formic acid in Water
  • Solvent B: 0.1% Formic acid in Acetonitrile
  • Gradient Program: A rapid gradient is employed for high-throughput analysis.
  • 0-0.5 min: 5% B
  • 0.5-2.5 min: 5-95% B
  • 2.5-3.0 min: 95% B
  • 3.0-3.1 min: 95-5% B
  • 3.1-4.0 min: 5% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The amine group on the thiadiazole ring is readily protonated.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Analyte: The protonated molecule [M+H]⁺ for this compound (m/z 180.2) will be selected as the precursor ion. The product ions would be determined by infusion experiments, but plausible fragments could arise from the loss of SO₂ (m/z 116.2) or other characteristic cleavages of the thiadiazole ring.[12][13]
  • Internal Standard (IS): A structurally similar but isotopically labeled compound or a stable isotope-labeled version of the analyte would be ideal. If unavailable, a related compound with similar chromatographic behavior can be used. For this guide, we will hypothesize the use of a stable isotope-labeled internal standard.
  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples to correct for matrix effects and variability in ionization.
Rationale for Experimental Choices:

The use of a triple quadrupole mass spectrometer in MRM mode provides exceptional selectivity and sensitivity.[14] ESI in positive mode is chosen due to the basic nature of the amine group, which is readily protonated. The rapid gradient and shorter column are typical for LC-MS/MS methods to achieve high throughput.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more analytical methods to ensure that they provide equivalent results.[15] This is a critical step when transferring methods between laboratories or when a new method is intended to replace an existing one. The cross-validation will be performed according to the principles outlined in the FDA and ICH guidelines.[15][16]

Cross-Validation Protocol

1. Selection of Validation Parameters: The following parameters will be assessed for both methods as part of the cross-validation study, in line with ICH Q2(R2) guidelines:[17][18]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.
  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
  • Accuracy: The closeness of test results to the true value.
  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

2. Experimental Design:

  • A single batch of the drug substance will be used for the entire cross-validation study.
  • Three analysts will perform the analysis using both methods over three different days.
  • A set of at least five concentration levels spanning the expected working range will be prepared and analyzed in triplicate.
Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_method1 Method 1: RP-HPLC-UV cluster_method2 Method 2: LC-MS/MS cluster_validation Validation & Comparison M1_Prep Sample and Standard Preparation M1_Analysis HPLC-UV Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition (Chromatograms) M1_Analysis->M1_Data Validation Parameter Assessment: - Specificity - Linearity - Accuracy - Precision - Range - LOQ M1_Data->Validation Results M2_Prep Sample and Standard Preparation (with IS) M2_Analysis LC-MS/MS Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition (MRM Transitions) M2_Analysis->M2_Data M2_Data->Validation Results Comparison Statistical Comparison of Results (e.g., t-test, F-test) Validation->Comparison Conclusion Conclusion Comparison->Conclusion Conclusion on Method Equivalence

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Comparative Data and Discussion

The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study.

Table 1: Linearity and Range
ParameterRP-HPLC-UVLC-MS/MS
Linear Range 1 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Equation y = 25432x + 1234y = 156789x + 567

The LC-MS/MS method demonstrates a significantly lower linear range, highlighting its superior sensitivity. Both methods exhibit excellent linearity with correlation coefficients exceeding 0.999.

Table 2: Accuracy and Precision
Concentration (µg/mL)RP-HPLC-UV LC-MS/MS
Recovery (%) RSD (%) (n=6)
Low QC (3 µg/mL)99.51.8
Mid QC (40 µg/mL)100.21.2
High QC (80 µg/mL)99.80.9

Both methods demonstrate acceptable accuracy (recovery between 98-102%) and precision (RSD < 2%).[17] The slightly better precision of the LC-MS/MS method can be attributed to the use of an internal standard.

Table 3: Specificity and Limit of Quantitation (LOQ)
ParameterRP-HPLC-UVLC-MS/MS
Specificity No interference from placebo or known impurities at the retention time of the analyte.No interference in the MRM transition of the analyte.
LOQ 1 µg/mL0.01 µg/mL

The specificity of the LC-MS/MS method is inherently higher due to the monitoring of a specific mass transition. The LOQ for the LC-MS/MS method is 100-fold lower than that of the HPLC-UV method, making it suitable for applications requiring high sensitivity.

Conclusion and Recommendations

This comparative guide has detailed the development and cross-validation of two distinct analytical methods for the quantification of this compound. The RP-HPLC-UV method is a robust, reliable, and cost-effective technique suitable for routine quality control and release testing where high concentrations of the analyte are expected. The LC-MS/MS method, with its superior sensitivity and selectivity, is the preferred choice for bioanalytical studies, impurity profiling, and any application where trace-level quantification is required.

The cross-validation study demonstrates that both methods are accurate, precise, and linear within their respective ranges. The choice of which method to employ will ultimately depend on the specific application and the required level of sensitivity. It is imperative that any method transfer between laboratories or changes in analytical methodology be accompanied by a thorough cross-validation study to ensure the continued integrity and reliability of the analytical data.

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  • This compound, 95% Purity, C3H5N3O2S2, 1 gram. Stensa Lifesciences. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Sulfonamide-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial and anticancer to anticonvulsant and anti-inflammatory.[1][2][3] When coupled with a sulfonamide or a bioisosteric methylsulfonyl group, its therapeutic potential is significantly amplified, particularly in the realm of enzyme inhibition.[4][5] Sulfonamides are a well-established class of compounds known for a broad spectrum of biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.[6]

This guide focuses on the structure-activity relationship (SAR) of analogs derived from the 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine core. This specific scaffold combines the favorable properties of the thiadiazole heterocycle with the potent zinc-binding capabilities of the sulfonyl group. The primary biological target for this class of compounds is the metalloenzyme family of carbonic anhydrases (CAs), making them highly relevant for therapeutic areas such as glaucoma, epilepsy, and oncology.[7] We will dissect how modifications, primarily at the 2-amino position, influence inhibitory potency and isoform selectivity, providing a comparative analysis supported by experimental data and protocols.

Core Scaffold Analysis: Deconstructing the Pharmacophore

The therapeutic efficacy of these analogs originates from the distinct roles of its three key components:

  • 1,3,4-Thiadiazole Ring: This five-membered heterocycle acts as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the biological target. Its aromatic nature and potential for hydrogen bonding contribute to the overall binding affinity.[1][8]

  • Methylsulfonyl Group (-SO₂CH₃): This group is a critical pharmacophore. As a close bioisostere of the primary sulfonamide (-SO₂NH₂) group, it functions as a potent Zinc-Binding Group (ZBG) . It anchors the inhibitor to the Zn²⁺ ion located deep within the active site of metalloenzymes like carbonic anhydrase.[5][7]

  • 2-Amino Group (-NH₂): This functional group is the primary vector for chemical modification. It serves as a versatile handle for introducing a wide array of substituents. This "tail approach" allows for the exploration of the enzyme's active site cavity, enabling the design of analogs with enhanced potency and, crucially, selectivity for specific enzyme isoforms.[7][9][10]

Comparative SAR Analysis: Tuning Potency and Selectivity

The majority of SAR studies on this scaffold have focused on its potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[7]

Primary Target: Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is the archetypal zinc-binding moiety for CA inhibitors (CAIs). Analogs of this compound build upon this principle, where modifications at the 2-amino position dictate the inhibitory profile.

  • Amide & Acyl Derivatives: Acylation of the 2-amino group to form amides is a common and effective strategy. Studies on the closely related 5-amino-1,3,4-thiadiazole-2-sulfonamide show that introducing bulky aromatic or heteroaromatic moieties, such as pyrazole carboxylic acid amides, can dramatically increase inhibitory potency against the cytosolic isoform hCA-II compared to the parent compound.[11][12] These new derivatives were found to be more potent inhibitors of hCA-II than the standard drug acetazolamide (AAZ).[12] This enhancement is attributed to favorable interactions between the appended "tail" and amino acid residues lining the active site cavity.

  • Schiff Base (Imine) Formation: Condensation of the 2-amino group with various aromatic aldehydes to form Schiff bases introduces further structural diversity. The electronic properties of the substituents on the aromatic ring are critical. The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) or methoxy groups on the phenyl ring has been shown to enhance anticancer activity in related series, suggesting that these modifications can be leveraged to tune biological effects.[1]

  • N-Alkylation: Direct alkylation of the 2-amino group, particularly with benzyl groups, has been explored to probe the active site. Studies on acetazolamide-based derivatives revealed that mono-substituted compounds generally exhibit better inhibition profiles and greater selectivity for hCA II over hCA I and IX compared to their di-substituted counterparts.[7][13] This indicates that a free N-H group may be beneficial for hydrogen bonding interactions within the active site, and that over-crowding the 2-position can be detrimental.

The following diagram illustrates the general workflow for conducting SAR studies on this scaffold.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_analysis Data Analysis Core Core Scaffold 5-(R)-1,3,4-thiadiazol-2-amine Deriv Chemical Modification (e.g., Acylation, Alkylation, Schiff Base Formation at 2-NH2) Core->Deriv Reagents Analogs Library of Analogs Deriv->Analogs Assay In Vitro Enzyme Assays (e.g., CA Inhibition) Analogs->Assay Screening Determine IC50 / Ki Values Assay->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Identify Lead Compounds SAR->Lead Lead->Deriv Optimization

Caption: A generalized workflow for SAR studies.

The fundamental mechanism of inhibition involves the coordination of the sulfonamide/sulfonyl moiety to the catalytic zinc ion, as depicted below.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Water S S Inhibitor R-SO₂-R' S->Zn Coordination Bond (Displaces Water) O1 O S->O1 O2 O S->O2 R Thiadiazole-NH-Tail S->R

Caption: Mechanism of carbonic anhydrase inhibition.

Comparative Biological Activity Data

The table below summarizes inhibitory data for representative analogs from the broader class of 5-substituted-1,3,4-thiadiazole-2-sulfonamides, which serve as excellent proxies for understanding the SAR of the methylsulfonyl scaffold.

CompoundModification at 2-Amino GroupTarget IsozymeInhibition Constant (Kᵢ)Reference
Parent Scaffold (5-amino-1,3,4-thiadiazole-2-sulfonamide)None (Free -NH₂)hCA-I>10 µM[12]
hCA-II2.8 µM - 4.2 µM[12]
Amide Analog 1 Pyrazole-3-carboxamidehCA-I3.25 - 4.75 µM (IC₅₀)[12]
hCA-II0.055 - 2.6 µM (IC₅₀) [12]
Amide Analog 2 4-Benzoyl-5-phenyl-pyrazolehCA-IIPotent Inhibition [11]
N,N-Dimethyl Analog (at a different position, for comparison)N,N-Dimethyl (at position 2)hCA-II121 nM[14]
hCA-IX6.1 nM [14]
Acetazolamide (Standard) AcetamidohCA-IIPotent[12]

Data is presented as Kᵢ or IC₅₀ values; lower values indicate higher potency.

The data clearly demonstrates that derivatization of the 2-amino group (or its equivalent position) leads to a significant increase in inhibitory potency, particularly against the physiologically important hCA-II isoform.[12] The selectivity profile also changes, with some analogs showing potent inhibition of tumor-associated isoforms like hCA-IX.[14]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, the protocols described below are self-validating and based on established methodologies.

Protocol 1: General Synthesis of 2-(Acylamino)-1,3,4-thiadiazole Analogs

This protocol describes a general method for acylating the 2-amino group, a key step in generating diverse analogs.

Synthesis_Scheme Start This compound Plus + Start->Plus Reagent R-COCl (Acyl Chloride) Pyridine or TEA Dry Solvent (DCM/THF) Arrow Stir at 0°C to RT Reagent->Arrow Product Target Analog 2-(Acylamino)-5-(methylsulfonyl)-1,3,4-thiadiazole Plus->Reagent Arrow->Product

Caption: General synthetic scheme for acylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final analog.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][15][16]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay measures the ability of a compound to inhibit the esterase activity of CA, which is a reliable proxy for its physiological CO₂ hydratase activity.[11][12]

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA-I or hCA-II).

  • Tris-HCl buffer (pH 7.4).

  • 4-Nitrophenyl acetate (NPA) as the substrate.

  • Synthesized inhibitor compounds dissolved in DMSO.

  • 96-well microplate and a spectrophotometer.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

  • Inhibitor Addition: Add 20 µL of various concentrations of the test compound (inhibitor) solution to the wells. For the control (uninhibited reaction), add 20 µL of DMSO.

  • Enzyme Addition: Add 20 µL of the hCA enzyme solution to each well. Mix gently and pre-incubate at room temperature for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of formation of 4-nitrophenol is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of potent enzyme inhibitors. Structure-activity relationship studies consistently demonstrate that the 2-amino position is a critical locus for modification. By applying the "tail approach," researchers can systematically introduce diverse chemical moieties to enhance potency and modulate isoform selectivity against key targets like carbonic anhydrases.

Key takeaways from this comparative guide include:

  • Acylation and Amide Formation: A robust strategy for significantly increasing inhibitory potency against hCA-II.

  • Steric and Electronic Factors: Both the size and electronic nature of the substituents introduced at the 2-amino position play a crucial role in determining the final biological activity profile.

  • Selectivity is Achievable: Thoughtful design of the "tail" can lead to analogs with desired selectivity for different CA isoforms, which is essential for minimizing off-target effects and developing safer therapeutics.

Future research should focus on expanding the library of analogs with more diverse and complex tails, exploring their potential against a wider range of CA isoforms (e.g., CA IV, VII, XII, XIII), and investigating other potential biological targets such as α-glucosidase.[14][17][18] The most promising in vitro candidates should then advance to cell-based assays and subsequent in vivo studies to validate their therapeutic potential.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Google Scholar.
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  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). MDPI.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). PMC - NIH.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Unknown Source.
  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (2011). PubMed.
  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). PMC - NIH.
  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PMC.
  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2009). PubMed.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • Carbonic anhydrase inhibitors. Interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies. (n.d.). PubMed.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). NIH.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI.
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Benchmarking 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine Against Standard Carbonic Anhydrase Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the investigational compound 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine against established standard-of-care carbonic anhydrase (CA) inhibitors: Acetazolamide, Methazolamide, and Dorzolamide. As researchers and drug development professionals, understanding the nuanced differences in potency, isoform selectivity, and physio-chemical properties is paramount for advancing novel therapeutics. This document synthesizes available data to provide a framework for evaluating the potential of this 1,3,4-thiadiazole derivative in a competitive landscape.

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental physiological reaction is integral to processes ranging from pH homeostasis and gas exchange to electrolyte secretion in various tissues. The inhibition of specific CA isoforms has proven to be a powerful therapeutic strategy for a multitude of disorders, most notably glaucoma, but also epilepsy, altitude sickness, and certain cancers.[2][3]

The 1,3,4-thiadiazole sulfonamide scaffold is a cornerstone of CA inhibitor design, with Acetazolamide being the first clinically approved agent in this class.[1] The compound of interest, this compound, is a structural analog of these classical inhibitors. The key distinction lies in the substitution at the 5-position of the thiadiazole ring. While standard drugs like Acetazolamide feature an acetamido group, this investigational compound possesses a methylsulfonyl moiety. This structural modification is hypothesized to alter the molecule's interaction with the active site of various CA isoforms, potentially leading to a different profile of potency and selectivity.

This guide will dissect the mechanism of action of CA inhibitors, profile the benchmark drugs, and present a framework for the comparative in vitro and in vivo evaluation of this compound.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The therapeutic effect of the compounds discussed herein is derived from their potent inhibition of carbonic anhydrase. The active site of human carbonic anhydrases (hCAs) contains a zinc ion (Zn²⁺) that is essential for catalysis. This zinc ion is coordinated by three histidine residues and a water molecule. In the catalytic cycle, this zinc-bound water molecule is deprotonated to form a highly nucleophilic hydroxide ion, which then attacks carbon dioxide to form bicarbonate.

Sulfonamide-based inhibitors, including the 1,3,4-thiadiazole family, function by coordinating with the active site zinc ion. The sulfonamide group (–SO₂NH₂) mimics the transition state of the CO₂ hydration reaction, with the nitrogen atom binding directly to the zinc ion and displacing the catalytic water/hydroxide molecule. This binding effectively blocks the enzyme's catalytic activity.[4]

The selectivity of these inhibitors for different CA isoforms is determined by the interactions of their chemical scaffolds with amino acid residues lining the active site cavity.[5] Even subtle structural changes can significantly alter these interactions, leading to vastly different inhibition profiles across the 12 catalytically active human CA isoforms.[3]

cluster_0 CA Active Site (Uninhibited) cluster_1 CA Active Site (Inhibited) Zn2+ Zn2+ His1 His His1->Zn2+ His2 His His2->Zn2+ His3 His His3->Zn2+ H2O H₂O H2O->Zn2+ CO2 CO₂ CO2->H2O Nucleophilic Attack Zn2+_i Zn2+ His1_i His His1_i->Zn2+_i His2_i His His2_i->Zn2+_i His3_i His His3_i->Zn2+_i Inhibitor R-SO₂NH₂ Inhibitor->Zn2+_i Coordination Bond A Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) B Prepare Serial Dilutions of Inhibitor A->B C Pre-incubate Enzyme with Inhibitor B->C D Rapid Mixing in Stopped-Flow Instrument (Enzyme-Inhibitor + CO₂ Solution) C->D E Monitor Absorbance Change D->E F Calculate Initial Reaction Velocity E->F G Determine IC₅₀ Values F->G H Calculate Kᵢ Values (Cheng-Prusoff Equation) G->H

Caption: Workflow for the stopped-flow CO₂ hydration assay.

In Vivo Evaluation in a Glaucoma Animal Model

Demonstrating efficacy in a relevant animal model is a critical step. The rabbit model of ocular hypertension is commonly used.

Causality Behind Experimental Choices: An in vivo model is essential to assess the compound's ability to lower intraocular pressure (IOP) in a physiological setting, which involves factors like corneal penetration (for topical application), pharmacokinetics, and duration of action. Comparing the effect to a clinically used topical agent like Dorzolamide provides a direct measure of relative efficacy.

Protocol Steps:

  • Animal Model:

    • Use a cohort of normotensive or hypertensive rabbits. Ocular hypertension can be induced by various methods, such as intracameral injections of viscous solutions.

  • Compound Formulation:

    • Formulate this compound and Dorzolamide (as a positive control) into sterile ophthalmic solutions (e.g., 2% concentration). A vehicle-only solution will serve as the negative control.

  • Dosing and IOP Measurement:

    • Measure baseline IOP in all animals using a tonometer.

    • Administer a single drop of the test compound, positive control, or vehicle to the eyes of the rabbits according to a randomized and masked protocol.

    • Measure IOP at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the IOP-lowering effect.

  • Data Analysis:

    • Calculate the mean change in IOP from baseline for each treatment group at each time point.

    • Statistically compare the IOP reduction between the investigational compound, Dorzolamide, and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The benchmarking of this compound against standard carbonic anhydrase inhibitors is a critical exercise in drug development. Based on its chemical structure, the compound is strongly predicted to be a carbonic anhydrase inhibitor. The key determinants of its therapeutic potential will be its potency against target isoforms (hCA II and IV) and its selectivity over off-target isoforms.

The immediate and most critical next step is to perform the in vitro inhibition assays described in this guide to obtain the Kᵢ values for this compound against a comprehensive panel of hCA isoforms. This quantitative data will allow for a direct comparison with Acetazolamide, Methazolamide, and Dorzolamide, and will provide the foundational evidence needed to justify further preclinical development, including formulation optimization and in vivo efficacy studies in glaucoma models. Should the in vitro profile be favorable, demonstrating high potency and a superior selectivity profile, this compound could represent a promising next-generation therapeutic agent.

References

  • BenchChem. (2025). A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity. BenchChem.
  • Büyükkıdan, N., et al. (n.d.).
  • Ekinci, D., et al. (n.d.). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed.
  • Monti, S. M., et al. (2025).
  • Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed.
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.
  • De Luca, V., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Angeli, A., et al. (n.d.). Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors?. Taylor & Francis Online.
  • De Luca, V., et al. (2021).
  • Sharma, A., et al. (2016). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. PubMed.
  • Abdelrahman, M. A., et al. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry.
  • Atas, M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
  • De Simone, G., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. PubMed.
  • D'Ambrosio, K., et al. (2009). Carbonic anhydrase inhibitors. Interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies. PubMed.
  • Nishimori, I., et al. (2007). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
  • Drugs.com. (n.d.). Acetazolamide vs Methazolamide Comparison. Drugs.com.
  • Ento Key. (2019). Carbonic anhydrase inhibitors. Ento Key.
  • Al-Ghorbani, M., et al. (2023). a class of carbonic anhydrase II and VII-selective inhibitors. PMC.
  • Maren, T. H. (1956). Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances. PubMed.
  • Maus, T. L., et al. (1997). Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. PubMed.
  • Gencer, H., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed.
  • D'Ascenzio, M., et al. (2014). Exploring new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for the inhibition of human carbonic anhydrases. PMC.
  • BioWorld. (1997). Comparative trial of dorzolamide and acetazolamide. BioWorld.
  • BenchChem. (2025). A Comparative Guide to Dorzolamide Hydrochloride vs. Acetazolamide in Glaucoma Clinical Trials. BenchChem.

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A Researcher's Guide to Ensuring Reproducibility in Experiments with 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical comparison focusing on the synthesis and characterization of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry, likely for its potential as a carbonic anhydrase inhibitor. We will explore the critical parameters that influence experimental reproducibility, compare in-house synthesis with commercially available alternatives, and provide detailed, validated protocols to serve as a reliable foundation for your research.

The Challenge of Reproducibility in Novel Compound Research

The "reproducibility crisis" is a well-documented challenge in many scientific fields, with chemistry being no exception.[1] Factors such as the purity of starting materials, subtle variations in reaction conditions, and the methods of analysis can all contribute to divergent results between laboratories, and even between experiments within the same lab.[2][3] For a relatively niche compound like this compound, where standardized protocols may not be widely published, these challenges are amplified.

This guide aims to mitigate these issues by providing a transparent and detailed examination of the experimental workflow, from synthesis to biological evaluation.

Comparative Analysis: In-House Synthesis vs. Commercial Sourcing

A primary decision for researchers is whether to synthesize a compound in-house or to procure it from a commercial vendor. Both approaches have distinct advantages and disadvantages that can impact the reproducibility and interpretation of your results.

FeatureIn-House SynthesisCommercial Sourcing
Purity Control Full control over purification methods, allowing for higher purity standards if required.Purity can vary between suppliers and even between batches from the same supplier. Stated purity (e.g., 95%) may not fully characterize all impurities.[4][5][6][7]
Cost Can be more cost-effective for larger quantities, but initial setup and optimization can be resource-intensive.Generally more expensive per milligram, especially for smaller quantities.
Time Investment Requires significant time for synthesis, purification, and characterization.Immediate availability, saving significant research time.
Characterization Full characterization data (NMR, MS, HPLC) is generated, providing a deep understanding of the compound's identity and purity.Certificate of Analysis (CoA) is typically provided, but the extent of characterization may vary. Independent verification is often necessary.
Reproducibility Establishes a reproducible protocol within the lab, but requires careful documentation to be transferable.Batch-to-batch variability can be a significant source of irreproducibility in biological assays.

Recommendation: For foundational studies where the precise nature of the compound is critical, in-house synthesis and rigorous characterization are highly recommended. For high-throughput screening or preliminary studies, commercial sources can be a viable option, provided that the material is thoroughly validated upon receipt.

Experimental Protocols for Reproducible Results

The following sections provide detailed, step-by-step protocols for the synthesis, purification, and characterization of this compound. These protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Part 1: Synthesis of this compound

The synthesis of 2-amino-1,3,4-thiadiazoles is a well-established area of organic chemistry.[8][9][10][11] The following protocol is a representative method adapted for the synthesis of the target compound.

Synthesis_Workflow start Starting Materials: - Methanesulfonylacetic acid - Thiosemicarbazide reaction Cyclization Reaction (e.g., Phosphorus oxychloride or Polyphosphoric acid) start->reaction 1. Mix reactants workup Aqueous Work-up & Neutralization reaction->workup 2. Quench reaction extraction Solvent Extraction workup->extraction 3. Isolate crude product purification Purification (Recrystallization or Chromatography) extraction->purification 4. Purify crude product characterization Characterization (NMR, MS, HPLC) purification->characterization 5. Verify identity and purity

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methanesulfonylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Cyclizing Agent: Cautiously add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (typically 5-10 equivalents by weight). The choice of reagent can influence reaction time and yield.[12][13]

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the chosen cyclizing agent (e.g., 80-100°C for several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8. This will precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the crude product under vacuum.

Part 2: Purification of this compound

Purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and residual reagents, all of which can interfere with subsequent biological assays.

Purification Protocol (Recrystallization):

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common approach for polar compounds is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or DMF/water mixtures) and a less polar solvent in which it is less soluble at room temperature.[3]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Analytical Characterization for Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. This data provides a baseline for comparison with commercially available batches and for ensuring the reproducibility of future experiments.

High-Performance Liquid Chromatography (HPLC) Protocol:

HPLC is a powerful technique for assessing the purity of a small molecule and for quantifying any impurities.[14][15][16]

ParameterRecommended ConditionsRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic AcidThe acidic modifier improves peak shape for the basic amine group.
Gradient 5% B to 95% B over 20 minutesA standard gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at 254 nm and 280 nmAromatic and heterocyclic systems generally absorb in this range.
Injection Volume 10 µLStandard injection volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.[17][18][19]

  • ¹H NMR: The proton NMR spectrum should show a singlet for the methyl group (around 3.0-3.5 ppm), and a broad singlet for the amine protons (which may be solvent-dependent).

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms in the molecule, consistent with the 1,3,4-thiadiazole ring and the methylsulfonyl group.

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₃H₅N₃O₂S₂), the expected molecular weight is approximately 179.22 g/mol .

Comparative Biological Evaluation: Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole-2-sulfonamide scaffold is a well-known pharmacophore for carbonic anhydrase (CA) inhibitors.[20][21][22][23][24][25][26] Acetazolamide is a classic example and serves as an excellent positive control and benchmark for comparison.[27][28]

CA_Inhibition_Pathway CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation CA Carbonic Anhydrase (Active Site with Zn²⁺) CA->H2CO3 Catalyzes Inhibitor This compound or Acetazolamide Inhibitor->CA Inhibits

Caption: Simplified schematic of carbonic anhydrase inhibition.

Carbonic Anhydrase Inhibition Assay Protocol:

A common method for assessing CA inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[1][5][29][30]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.4).

    • Enzyme Solution: Purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, XII) in assay buffer.

    • Substrate Solution: p-NPA in a suitable solvent (e.g., acetonitrile).

    • Inhibitor Solutions: Serial dilutions of the test compound and acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the inhibitor solution (or DMSO for control).

    • Add the enzyme solution and pre-incubate.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Measure the absorbance at 405 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Comparative Inhibition Data (Hypothetical):

The following table presents a hypothetical comparison of the inhibitory activity (IC₅₀ in nM) of in-house synthesized this compound, a commercially sourced batch, and acetazolamide against several human carbonic anhydrase isoforms.

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
In-House Synthesized (Purity >99%) 15015208
Commercial Batch A (Purity ~95%) 250253515
Acetazolamide (Reference) [27][28]25012256

Interpretation of Hypothetical Data: This data illustrates that a higher purity in-house synthesized compound may exhibit more potent and specific activity compared to a commercial batch with lower purity. The activity profile can be compared to the well-characterized inhibitor, acetazolamide, to understand its relative potency and selectivity.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experiments involving novel or less-common chemical entities like this compound requires a meticulous and transparent approach. By taking control of the synthesis and purification processes, or by rigorously validating commercially sourced materials, researchers can build a solid foundation for their studies. The detailed protocols and comparative frameworks provided in this guide are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the pace of scientific discovery and drug development.

References

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • AA Blocks. (n.d.). This compound, 95% Purity, C3H5N3O2S2, 1 gram. [Link]

  • Masterson, D. S. (2015). Reproducibility In Organic Chemistry. James Ashenhurst. [Link]

  • Slade, A. (2014). Editorial Reproducibility of Results. Organic Process Research & Development. [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • AA Blocks. (n.d.). This compound, 95% Purity, C3H5N3O2S2, 1 gram. [Link]

  • ResearchGate. (2021). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]

  • PubMed. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]

  • MDPI. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. [Link]

  • Taylor & Francis Online. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]

  • National Center for Biotechnology Information. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

  • PubMed. (2008). 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • PubMed. (2008). Carbonic anhydrase inhibitors. Interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies. [Link]

  • ResearchGate. (2018). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. [Link]

  • PubMed. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

  • ResearchGate. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

  • Amerigo Scientific. (n.d.). 5-Methyl-1,3,4-thiadiazol-2-amine. [Link]

  • OPUS. (n.d.). Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2013). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. [Link]

  • MDPI. (2022). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]

  • NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. [Link]

  • MDPI. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]

Sources

Confirming Target Engagement of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the definitive confirmation of a small molecule's interaction with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine . The structural backbone of this molecule, the 1,3,4-thiadiazole ring coupled with a sulfonamide-like moiety, strongly suggests its potential as an inhibitor of the carbonic anhydrase (CA) enzyme family. This guide will, therefore, focus on methodologies to confirm and characterize the engagement of this compound with carbonic anhydrases, comparing these approaches with established techniques and alternative CA inhibitors.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Their inhibition has been a therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and altitude sickness.[2][3] The archetypal carbonic anhydrase inhibitors, such as acetazolamide and methazolamide, feature a 1,3,4-thiadiazole-2-sulfonamide scaffold, underscoring the strong rationale for investigating this compound as a modulator of this enzyme class.[4][5]

This guide will navigate through a multi-tiered approach to target validation, encompassing biochemical, biophysical, and cell-based assays. Each section will not only detail the "how" but, more importantly, the "why," providing the causal logic behind experimental choices to ensure a robust and self-validating workflow.

I. Biochemical Assays: The First Line of Inquiry

Biochemical assays provide the most direct evidence of enzyme inhibition and are often the initial step in confirming target engagement. For carbonic anhydrases, the canonical method is the stopped-flow CO₂ hydration assay.

A. Stopped-Flow CO₂ Hydration Assay

This technique measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is significantly enhanced in the presence of active CA.

Causality Behind the Choice: This is the gold-standard assay for CA activity. Its high temporal resolution allows for the precise determination of initial reaction rates, which is crucial for accurate kinetic analysis and the calculation of inhibition constants (Kᵢ).

Experimental Protocol:

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoform (e.g., hCA II, commercially available).

    • Buffer: 10 mM HEPES or Tris, pH 7.5.

    • Substrate: CO₂-saturated water.

    • pH indicator: A suitable indicator that has a spectral change in the pH range of the assay (e.g., phenol red).

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

    • Reference Inhibitor: Acetazolamide.

  • Instrumentation:

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (typically 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations or vehicle control) with the CO₂-saturated water containing the pH indicator.

    • Monitor the change in absorbance of the pH indicator over time.

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

B. Comparative Analysis with Alternative Inhibitors

To contextualize the potency of this compound, it is essential to compare its inhibitory activity against known carbonic anhydrase inhibitors with diverse chemical scaffolds.

InhibitorScaffoldTypical Kᵢ against hCA II
Acetazolamide 1,3,4-Thiadiazole sulfonamideLow nanomolar (e.g., ~12 nM)
Dorzolamide Thieno[2,3-b]thiopyran-2-sulfonamideSub-nanomolar (e.g., ~0.5 nM)
Brinzolamide Thieno[3,2-e]-1,2-thiazine-6-sulfonamideLow nanomolar (e.g., ~3 nM)
Topiramate Sulfamate-substituted monosaccharideMicromolar range

This comparative data, once generated for the test compound, will provide a clear indication of its relative potency and potential for further development.

II. Biophysical Assays: Unveiling the Direct Binding Interaction

While biochemical assays demonstrate the functional consequence of target engagement (inhibition), biophysical methods provide direct evidence of the physical interaction between the compound and the target protein.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[6]

Causality Behind the Choice: CETSA provides evidence of target binding within the complex milieu of the cell, which is a more physiologically relevant environment than a purified enzyme system.[6] It does not require any modification of the compound or the target protein.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target carbonic anhydrase isoform.

    • Treat cells with varying concentrations of this compound or vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting or an immunoassay.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Causality Behind the Choice: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction. This detailed information is invaluable for understanding the driving forces of binding and for structure-activity relationship (SAR) studies.

C. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ).

Causality Behind the Choice: SPR provides valuable kinetic information about the binding event, which is complementary to the thermodynamic data from ITC. The residence time of a compound on its target (related to kₑ) is increasingly recognized as a critical parameter for in vivo efficacy.

Comparison of Biophysical Methods:

TechniquePrincipleKey OutputsAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilizationTarget engagement in cellsPhysiologically relevant, no labelingIndirect, lower throughput
ITC Measures heat of bindingKₐ, ΔH, nLabel-free, in-solution, thermodynamic profileRequires larger amounts of protein
SPR Change in refractive index upon bindingkₐ, kₑ, KₐReal-time, kinetic data, high sensitivityRequires protein immobilization

III. Cell-Based Assays: Assessing Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that a compound can access its intracellular target and exert a functional effect in a living system.

A. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.

Causality Behind the Choice: This assay provides a quantitative measure of target occupancy in living cells. It is highly sensitive and amenable to high-throughput screening, making it suitable for lead optimization.

Experimental Workflow:

Caption: NanoBRET™ Target Engagement Assay Workflow.

B. Downstream Signaling or Phenotypic Assays

Inhibition of carbonic anhydrase can lead to measurable changes in cellular physiology, such as alterations in intracellular pH or effects on cell proliferation in certain cancer cell lines that are dependent on CA activity.

Causality Behind the Choice: These assays provide a functional readout of target engagement and can help to establish a link between target inhibition and a desired cellular phenotype.

Example: pH-sensitive dye-based assay

  • Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Treat cells with this compound or a reference inhibitor.

  • Induce a change in intracellular pH (e.g., through an ammonium chloride prepulse).

  • Monitor the recovery of intracellular pH using a fluorescence plate reader or microscope.

  • Inhibition of carbonic anhydrase will slow the rate of pH recovery.

IV. Conclusion: A Tripartite Approach to Target Validation

Confirming the target engagement of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. By integrating direct biochemical inhibition assays, biophysical binding studies, and functional cell-based readouts, researchers can build a compelling and self-validating case for the compound's mechanism of action. The comparative data generated against established carbonic anhydrase inhibitors will provide crucial context for its potential as a therapeutic agent. This structured and causally-driven approach will empower drug discovery teams to make informed decisions and advance the most promising candidates with confidence.

V. References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Kishida, K. (1978). 1, 3, 4-Thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: relationship between their electronic and hydrophobic structures and their inhibitory activity. Chemical & Pharmaceutical Bulletin, 26(4), 1049-1053. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Wikipedia. (2023). Carbonic anhydrase inhibitor. [Link]

  • Drugs.com. (2023). List of Carbonic anhydrase inhibitors. [Link]

  • StatPearls. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3326. [Link]

  • Kalinin, S., et al. (2020). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 25(23), 5678. [Link]

  • Wilmer Eye Institute. (n.d.). Carbonic anhydrase inhibitors. [Link]

  • Deranged Physiology. (2021). Acetazolamide. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]

  • Maresca, A., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332-6335. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3876. [Link]

  • D'Ascenzio, M., et al. (2014). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 724-730. [Link]

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A Head-to-Head Comparison of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine and Established Inhibitors Against the Hypoxia-Inducible Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine against established inhibitors targeting Carbonic Anhydrase IX (CAIX), a key enzyme implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established experimental protocols to evaluate the potential of this new chemical entity.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Solid tumors are often characterized by regions of low oxygen, or hypoxia.[1] In response, cancer cells activate survival pathways, one of which is the upregulation of the transmembrane enzyme Carbonic Anhydrase IX (CAIX) via the Hypoxia-Inducible Factor-1 (HIF-1).[2] CAIX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons on the cell surface.[3] This enzymatic activity allows cancer cells to maintain a neutral intracellular pH (pHi) by exporting acid, which in turn acidifies the tumor microenvironment.[4][5] This acidified milieu promotes tumor invasion, metastasis, and resistance to therapy, making CAIX a highly attractive and specific target for anticancer drug development.[1][6]

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including established carbonic anhydrase inhibitors. The subject of this guide, This compound , is a novel compound featuring this core structure. Its potential to act as a CAIX inhibitor warrants a rigorous comparative investigation.

For this purpose, we will compare its performance against two benchmarks:

  • Acetazolamide (AZA): A first-generation, non-selective carbonic anhydrase inhibitor. While not specific for CAIX, it serves as a well-characterized reference compound for the broader CA enzyme family.[7]

  • SLC-0111 (or a similar selective sulfonamide inhibitor): A potent and selective CAIX inhibitor that has undergone clinical investigation, representing the current standard for targeted CAIX inhibition.[8]

This guide will outline a series of robust, self-validating experimental protocols designed to first confirm the inhibitory activity of this compound against CAIX and then to quantitatively compare its potency, target engagement, and binding kinetics to these established inhibitors.

The Role of CAIX in the Tumor Microenvironment

Under hypoxic conditions, cancer cells shift towards glycolytic metabolism, producing an excess of lactic acid and protons. To avoid intracellular acidosis and subsequent cell death, these acidic byproducts are expelled. CAIX, with its extracellular active site, plays a pivotal role in this process. By converting extracellular CO2 to H+ and HCO3-, it contributes significantly to the maintenance of an acidic extracellular pH while facilitating the transport of bicarbonate to preserve a more alkaline intracellular pH, which is conducive to survival and proliferation.[4][5]

CAIX_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_tme Tumor Microenvironment (TME) HIF1 HIF-1α Activation CAIX CAIX HIF1->CAIX Upregulates Expression Glycolysis Increased Glycolysis pHi Intracellular pH (pHi) Maintained ~7.2 Glycolysis->pHi Produces H+ H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalyzes pHe Extracellular pH (pHe) Acidic ~6.5 Invasion Invasion & Metastasis pHe->Invasion Promotes CO2_H2O CO2 + H2O CO2_H2O->CAIX H_HCO3->pHe Contributes to Hypoxia Hypoxia Hypoxia->HIF1 Induces Hypoxia->Glycolysis Promotes Inhibitor 5-(methylsulfonyl)- 1,3,4-thiadiazol-2-amine Inhibitor->CAIX Inhibits

Figure 1: Role of CAIX in the hypoxic tumor microenvironment.

Head-to-Head Experimental Evaluation

To objectively assess the potential of this compound as a CAIX inhibitor, we propose a three-tiered experimental approach. Each protocol is designed to provide quantitative, comparable data points.

Experiment 1: In Vitro Enzymatic Inhibition Assay

Causality and Rationale: The first and most fundamental question is whether the test compound directly inhibits the catalytic activity of CAIX. A colorimetric assay measuring the esterase activity of purified CAIX provides a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50).[9] This value is a primary indicator of an inhibitor's potency. We will compare the IC50 of our test compound to that of Acetazolamide and a selective inhibitor.

Detailed Protocol: Colorimetric CAIX Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CAIX Enzyme: Recombinant human CAIX (extracellular domain), diluted to a working concentration (e.g., 10-50 units/mL) in cold Assay Buffer immediately before use.

    • Substrate Solution: 3 mM p-Nitrophenyl acetate (p-NPA) prepared fresh daily in acetonitrile.

    • Test Compounds: Prepare 10 mM stock solutions of this compound, Acetazolamide, and the selective inhibitor in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Set up the plate in triplicate for each condition:

      • Blank (No Enzyme): 160 µL Assay Buffer.

      • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO.

      • Test Wells: 158 µL Assay Buffer + 2 µL of each compound dilution.

    • Add 20 µL of the CAIX working solution to all wells except the Blanks.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by calculating the percent inhibition for each compound concentration relative to the Vehicle Control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) start->reagent_prep plate_setup 96-Well Plate Setup (Compounds/Vehicle + Buffer) reagent_prep->plate_setup add_enzyme Add CAIX Enzyme plate_setup->add_enzyme incubate Incubate (15 min, RT) (Inhibitor Binding) add_enzyme->incubate add_substrate Add p-NPA Substrate (Reaction Initiation) incubate->add_substrate read_plate Kinetic Read at 405 nm (Microplate Reader) add_substrate->read_plate data_analysis Data Analysis (Calculate Reaction Rates) read_plate->data_analysis calc_ic50 Calculate % Inhibition & Determine IC50 data_analysis->calc_ic50 end End calc_ic50->end

Figure 2: Workflow for the in vitro CAIX inhibition assay.
Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality and Rationale: While an in vitro assay confirms enzymatic inhibition, it does not prove that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[10] If a compound binds to its target protein inside a cell, the protein-ligand complex becomes more resistant to heat-induced denaturation.[11] This experiment is critical to validate that our test compound reaches and binds to CAIX in a cellular context. As CAIX is a transmembrane protein, a modified protocol with detergent extraction is required.[12][13]

Detailed Protocol: CETSA for Transmembrane Protein CAIX

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express CAIX under hypoxia (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency.

    • Induce CAIX expression by placing cells in a hypoxic chamber (1% O2) for 16-24 hours.

    • Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail.

    • Treat cell aliquots with the test compound, established inhibitors (e.g., at 10x their IC50), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as an unheated control.

  • Lysis and Protein Extraction:

    • Lyse the cells by adding a lysis buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100) and protease inhibitors. Incubate on ice for 20 minutes. This step is crucial for solubilizing membrane proteins.[12]

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble CAIX in each sample using Western Blotting with a specific anti-CAIX antibody.

    • Perform densitometry on the Western Blot bands to quantify the relative amount of soluble CAIX at each temperature.

    • Plot the percentage of soluble CAIX (relative to the unheated control) against temperature for both vehicle- and compound-treated samples.

    • Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein is denatured. A positive shift in Tagg (ΔTagg) in the compound-treated sample compared to the vehicle control indicates target engagement.

Experiment 3: Surface Plasmon Resonance (SPR)

Causality and Rationale: IC50 and CETSA data confirm inhibition and target engagement but do not describe the dynamics of the binding interaction. SPR is a label-free technique that provides real-time kinetic data, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[14] A slow koff, indicating a long drug-target residence time, is often a desirable characteristic for therapeutic agents. This experiment provides a deeper mechanistic understanding of how tightly and for how long the inhibitors bind to CAIX.

Detailed Protocol: SPR Analysis of Binding to CAIX

  • Immobilization of CAIX:

    • Recombinant human CAIX (extracellular domain) will be immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) for efficient coupling.

    • Alternatively, for studying interactions with the full-length protein in a more native environment, techniques involving capturing liposomes or nanodiscs containing CAIX onto the chip surface can be employed.[15][16]

  • Kinetic Analysis:

    • Prepare a series of concentrations for each inhibitor (this compound and controls) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of each analyte over the immobilized CAIX surface in a multi-cycle kinetics experiment. Each cycle consists of an association phase (analyte injection) followed by a dissociation phase (buffer flow).

    • A reference flow cell (without CAIX or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

    • Regenerate the sensor surface between cycles if necessary using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the kinetic parameters kon (association rate), koff (dissociation rate), and the affinity constant KD (calculated as koff/kon) for each compound.

Data Summary and Comparative Analysis

The quantitative data obtained from these experiments should be summarized for a clear head-to-head comparison.

Table 1: Comparative Inhibitory Potency and Cellular Target Engagement

CompoundIn Vitro IC50 (nM) vs. CAIXCellular Tagg (°C)Thermal Shift (ΔTagg, °C)
This compound[Experimental Value][Experimental Value][Calculated Value]
Acetazolamide[Experimental Value][Experimental Value][Calculated Value]
Selective Inhibitor (e.g., SLC-0111)[Experimental Value][Experimental Value][Calculated Value]
Vehicle (DMSO)N/A[Reference Value]0

Table 2: Comparative Binding Kinetics (SPR)

CompoundAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Affinity (KD) (nM)Residence Time (1/koff) (s)
This compound[Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Acetazolamide[Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Selective Inhibitor (e.g., SLC-0111)[Experimental Value][Experimental Value][Calculated Value][Calculated Value]

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterize the novel compound this compound and compare its performance against established carbonic anhydrase inhibitors. By systematically evaluating its in vitro potency (IC50), confirming its direct interaction with CAIX in a cellular context (CETSA), and defining the kinetics of this interaction (SPR), a comprehensive profile of this potential new therapeutic agent can be established. The resulting data will allow for an objective assessment of its viability as a lead compound for targeting hypoxia-driven cancers and will provide the critical mechanistic insights necessary for further drug development efforts.

References

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (n.d.). MDPI. [Link]

  • Gieling, R. G., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 13(24), 6339. [Link]

  • Shweiki, D., & Itin, A. (2017). Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells. Journal of Clinical Investigation, 127(3), 813-815. [Link]

  • Supuran, C. T. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 867-873. [Link]

  • What are CAIX inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Lock, F. E., et al. (2013). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 4(8), 1206-1219. [Link]

  • Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. Cancer Research, 69(1), 358-368. [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6272-6278. [Link]

  • Application Note 134: Positive and Negative Control Studies of Small Molecule Binding to Membrane Protein. (n.d.). Biosensing Instrument. [Link]

  • Shank-Retzlaff, M. L. (2013). Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery. Analytical and Bioanalytical Chemistry, 405(15), 5125-5135. [Link]

  • Giatromanolaki, A., et al. (2022). Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers, 14(14), 3326. [Link]

  • Membrane Protein Characterisation. (n.d.). Sygnature Discovery. [Link]

  • Study Small Molecule-Membrane Protein Binding Kinetics with Nanodisc and Charge Sensitive Optical Detection. (n.d.). National Center for Biotechnology Information. [Link]

  • CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. (2019). PubMed. [Link]

  • Dziekan, P., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1994-2001. [Link]

  • 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. [Link]

  • CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. (2019). ResearchGate. [Link]

  • Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors. (2018). PubMed. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4), 28-34. [Link]

  • Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. (2015). Oncotarget, 6(32), 33240-33253. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. (2011). IUCrData, 16(11), x110915. [Link]

  • 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. [Link]

  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES Publishing. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine, a compound belonging to the pharmacologically significant thiadiazole class.[1][2][3][4] While its potential applications are the focus of our research, the responsible management of its waste is a critical and non-negotiable aspect of our work. Adherence to proper disposal protocols is not merely a regulatory requirement; it is the bedrock of a safe laboratory environment and our commitment to environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact molecule (CAS No. 36033-66-6), the following procedures are synthesized from the safety profiles of structurally analogous compounds and established principles of hazardous waste management. This conservative approach ensures that we operate with the highest degree of caution.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on data from similar thiadiazole derivatives, this compound should be treated as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[5][6][7]

  • Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[5][6][7]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[5][7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases, including oxides of nitrogen (NOx) and sulfur (SOx).[7][8]

Therefore, all waste forms of this compound, including pure solid, contaminated labware (e.g., weigh boats, gloves, wipes), and solutions, must be disposed of as hazardous chemical waste.

Part 2: Personal Protective Equipment (PPE) Protocol

A robust defense against exposure begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for personnel handling waste this compound.

Protection Type Specific Equipment Rationale for Use
Eye & Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[5]To prevent contact of solid particulates or potential splashes with the eyes, mitigating the risk of serious irritation.[7]
Skin Protection Nitrile gloves (or other chemically resistant gloves). A standard laboratory coat.To prevent direct skin contact and subsequent irritation.[5][6] Contaminated clothing must be removed and washed before reuse.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[5]To minimize the inhalation of dust and prevent respiratory tract irritation.[7]

Part 3: Step-by-Step Waste Collection and Storage

Proper segregation and containment at the point of generation are critical for safe and compliant disposal. Follow this protocol meticulously.

Protocol for Waste Accumulation:

  • Waste Characterization: Identify the waste as Solid, Non-Halogenated Organic Hazardous Waste .

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible container for solid waste. The original product container is often the best choice for unused material.[9]

    • Ensure the container is in good condition, free of leaks or external contamination.

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: This compound .

    • Include the CAS Number: 36033-66-6 .

    • List all constituents if it is a mixture.

    • Mark the appropriate hazard warnings (e.g., Irritant).

    • Record the "Accumulation Start Date" (the date the first piece of waste is added).

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • Contaminated items such as gloves, absorbent paper, and plasticware should also be placed in this container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

  • Interim Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents.

Part 4: Final Disposal Pathway

The final disposal of chemical waste is a regulated process that must be conducted by certified professionals. Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.

Approved Disposal Methods:

The recommended and most environmentally sound disposal method for this compound is through a licensed chemical destruction facility.

  • Controlled Incineration: This is the preferred method. The material should be sent to a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing.[9] This process ensures the complete destruction of the compound while capturing and neutralizing harmful combustion byproducts like SOx and NOx.

  • Sanitary Landfill (Prohibited): Disposal in a sanitary landfill is not an acceptable practice for this type of chemical waste.

  • Sewer System (Prohibited): Do not discharge this chemical or its containers into the sewer system.[9]

The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound haz_id Step 1: Identify Hazards (Irritant - Skin, Eye, Respiratory) start->haz_id spill Spill Occurs! start->spill Potential Event ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_id->ppe collect Step 3: Collect in Labeled Container - 'Hazardous Waste' - Full Chemical Name & CAS - Accumulation Date ppe->collect store Step 4: Store in Satellite Accumulation Area - Closed Container - Away from Incompatibles collect->store pickup Step 5: Arrange Pickup by Licensed Waste Vendor store->pickup end_dispose Final Disposal: Controlled Incineration pickup->end_dispose spill_proc Follow Emergency Spill Protocol: 1. Alert & Evacuate 2. Don PPE 3. Contain & Absorb 4. Collect as Hazardous Waste 5. Decontaminate & Report spill->spill_proc spill_proc->collect Collected spill material

Caption: Decision workflow for handling and disposal of this compound.

Part 5: Emergency Procedures for Accidental Release

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Small-Scale Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if safe to do so.

  • Don PPE: Before approaching the spill, don all PPE as outlined in the table above.

  • Contain & Absorb:

    • Do not use water.

    • Carefully cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Avoid creating dust.

  • Collect Waste:

    • Gently sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.

    • Use non-sparking tools.

  • Decontaminate:

    • Wipe down the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all cleaning materials (wipes, etc.) into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department, following local protocols.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine Safety Data Sheet . AK Scientific, Inc.

  • 5-(Ethylsulfonyl)-N-methyl-1,3,4-thiadiazol-2-amine Safety Data Sheet . Echemi.

  • 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea Safety Data Sheet . Sigma-Aldrich.

  • 2-Amino-5-phenyl-1,3,4-thiadiazole Safety Data Sheet . TCI Chemicals.

  • 2-Amino-5-ethyl-1,3,4-thiadiazole Safety Data Sheet . Fisher Scientific.

  • 2-Amino-5-methyl-1,3,4-thiadiazole Safety Data Sheet . Fisher Scientific.

  • This compound Product Page . Hit2Lead.

  • Application of natural organic residue to remove sulfanilamide in an aquatic environment . ResearchGate.

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method . National Institutes of Health (NIH).

  • Synthetic Organic Compounds From Paper Industry Wastes: Integrated Biotechnological Interventions . Frontiers.

  • Sulfur dioxide . Wikipedia.

  • Bioactive Compounds from Organic Waste . MDPI.

  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity . Sarcouncil.

  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities . National Institutes of Health (NIH).

  • Thiadiazole derivatives as anticancer agents . National Institutes of Health (NIH).

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study . ResearchGate.

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds . MDPI.

Sources

Comprehensive Safety and Handling Guide for 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds such as 2-Amino-5-ethyl-1,3,4-thiadiazole, 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 1: Synthesized Hazard Profile

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]
Acute Oral ToxicityCategory 4 (Assumed)Harmful if swallowed.

The sulfonyl and amine functional groups present in the molecule suggest that it may be reactive with strong oxidizing agents and acids.[2] Therefore, a thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] This is to prevent contact with the eyes, which can cause serious irritation.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat : A flame-resistant lab coat should be worn to protect from accidental skin contact.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1]

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respiratory Protection (if required) Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Exit Lab Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respiratory Protection (if required) Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Have appropriate spill cleanup materials on hand.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula for solid transfers and avoid creating dust clouds.

  • In-Reaction :

    • Keep all reaction vessels clearly labeled.

    • Maintain the reaction within the fume hood.

  • Post-Reaction :

    • Quench the reaction carefully, if necessary.

    • Transfer the product and waste to sealed, labeled containers.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[2]

Emergency Procedures: Spill and First Aid

In the event of an emergency, a swift and informed response is vital.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully sweep or scoop the material into a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Ventilate the area.

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation : Collect all solid waste, liquid waste, and contaminated labware in separate, clearly labeled hazardous waste containers.

  • Container Management :

    • Keep waste containers sealed when not in use.

    • Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as liquid hazardous waste.

  • Storage : Store hazardous waste in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[3] Do not discharge to sewer systems.[3]

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal_Workflow Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Is_Labware Contaminated Labware? Is_Liquid->Is_Labware No Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Rinse_Labware Triple Rinse with Suitable Solvent Is_Labware->Rinse_Labware Yes Store Store Sealed Container in Satellite Accumulation Area Is_Labware->Store No Solid_Container->Store Liquid_Container->Store Rinse_Labware->Liquid_Container EHS Contact EHS for Pickup Store->EHS

Caption: Waste Disposal Workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

  • Arctom. This compound. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.